molecular formula C4H8O2 B3021685 2-Butene-1,4-diol CAS No. 821-11-4

2-Butene-1,4-diol

Cat. No.: B3021685
CAS No.: 821-11-4
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-OWOJBTEDSA-N
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Description

2-Butene-1,4-diol is a natural product found in Talaromyces aculeatus with data available.

Properties

IUPAC Name

(E)-but-2-ene-1,4-diol
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InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
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InChI Key

ORTVZLZNOYNASJ-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCO)O
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Isomeric SMILES

C(/C=C/CO)O
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID801033684
Record name 2-Butene-1,4-diol (trans)
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Molecular Weight

88.11 g/mol
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Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
Record name 1,4-DIHYDROXY-2-BUTENE
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Flash Point

128 °C, 128 °C (263 °F) OC
Record name 1,4-Dihydroxy-2-butene
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

0.04 [mmHg]
Record name 1,4-Dihydroxy-2-butene
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Color/Form

ALMOST COLORLESS LIQUID

CAS No.

821-11-4, 110-64-5
Record name trans-2-Butene-1,4-diol
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Melting Point

7 °C (45 °F)
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Butene-1,4-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the isomeric purity and corresponding physicochemical properties of chemical intermediates are of paramount importance. 2-Butene-1,4-diol, a four-carbon diol with a central double bond, exists as two geometric isomers: cis-(Z) and trans-(E). The spatial arrangement of the hydroxyl groups relative to the rigid carbon-carbon double bond imparts distinct physical and chemical characteristics to each isomer.[1] These differences, though subtle in structure, can have profound impacts on reaction kinetics, polymer architecture, and biological interactions.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of cis- and trans-2-butene-1,4-diol, offering a comparative analysis and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of these versatile building blocks.

Molecular Structures and Isomerism

The fundamental difference between the cis and trans isomers of this compound lies in the orientation of the substituent groups around the C=C double bond. In the cis isomer, the two -CH₂OH groups are on the same side of the double bond, leading to a more compact, 'U'-shaped molecule. Conversely, the trans isomer has the -CH₂OH groups on opposite sides, resulting in a more linear and extended conformation. This seemingly minor variation in geometry has significant consequences for the intermolecular forces each isomer can experience, which in turn dictates their macroscopic physical properties.

isomers cluster_cis cis-2-Butene-1,4-diol cluster_trans trans-2-Butene-1,4-diol cis_C1 HOCH₂ cis_C2 C cis_C2->cis_C1 cis_C3 C cis_C2->cis_C3 cis_H1 H cis_C2->cis_H1 cis_C4 CH₂OH cis_C3->cis_C4 cis_H2 H cis_C3->cis_H2 trans_C1 HOCH₂ trans_C2 C trans_C2->trans_C1 trans_C3 C trans_C2->trans_C3 trans_H1 H trans_C2->trans_H1 trans_C4 CH₂OH trans_C3->trans_C4 trans_H2 H trans_C3->trans_H2

Caption: Molecular structures of cis- and trans-2-butene-1,4-diol.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the cis and trans isomers of this compound. This data has been compiled from a variety of authoritative sources to provide a reliable point of reference.

Propertycis-2-Butene-1,4-dioltrans-2-Butene-1,4-diol
CAS Number 6117-80-2[3]821-11-4[4]
Molecular Formula C₄H₈O₂[3]C₄H₈O₂[4]
Molecular Weight 88.11 g/mol [3]88.11 g/mol [4]
Appearance Clear, odorless liquid[4][5]White to pale yellow crystalline solid/lumps or liquid[6][7]
Melting Point 4-11 °C[8][9]25 °C[7][10]
Boiling Point 235 °C (at 760 mmHg)[5]234 °C (453 °F at 760 mmHg)[4]
Density 1.072 - 1.082 g/cm³ at 15-20 °C[5][8]1.07 g/mL at 25 °C[4]
Water Solubility Very soluble[5][6]Soluble[4]
Solubility in Organic Solvents Soluble in ethanol and acetone; sparingly soluble in benzene[6][11]Soluble in ether and methanol
logP (Octanol/Water) -0.81[12]-0.8 (Computed)[4]
pKa Data not readily availableData not readily available
Refractive Index (n20/D) ~1.478[8][12]~1.477[13]
Flash Point 128 °C[9]128 °C (263 °F)[4][13]

Analysis of Key Physicochemical Properties

Melting and Boiling Points: The Influence of Molecular Symmetry

A striking difference between the two isomers is their melting point. The trans isomer (25 °C) has a significantly higher melting point than the cis isomer (4-11 °C).[7][8][9][10] This can be attributed to the higher degree of molecular symmetry in the trans conformation. This symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.

In contrast, their boiling points at atmospheric pressure are nearly identical (cis: 235 °C, trans: 234 °C).[4][5] This suggests that in the liquid state, where the molecules are more disordered and not in a fixed lattice, the intermolecular hydrogen bonding capabilities of the two isomers are, on average, very similar.

Solubility: "Like Dissolves Like"
Partition Coefficient (logP): A Measure of Lipophilicity

The octanol-water partition coefficient (logP) is a critical parameter in drug development, providing an indication of a molecule's lipophilicity. A negative logP value indicates that the compound is hydrophilic. Both isomers have negative logP values (cis: -0.81, trans: -0.8 computed), confirming their preference for the aqueous phase over a nonpolar lipid phase.[4][12] This is consistent with their high water solubility and the presence of two polar hydroxyl groups.

Acidity (pKa): The Role of the Hydroxyl Groups

The acid dissociation constant (pKa) of the hydroxyl groups is another crucial property, particularly in the context of designing reactions or understanding physiological interactions. While experimentally determined pKa values for these specific diols are not readily found in the public domain, the pKa of primary alcohols is typically in the range of 16-18. The presence of the electron-withdrawing double bond would be expected to slightly lower the pKa (increase the acidity) compared to a saturated diol like 1,4-butanediol. The relative pKa values of the cis and trans isomers would likely be very similar, though subtle differences could arise from intramolecular hydrogen bonding possibilities in the cis isomer.

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise, in-house data, the following established methodologies are recommended.

Protocol 1: Determination of Melting Point

The melting point can be accurately determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: Finely powder a small amount of the solid (trans isomer) or cool the liquid (cis isomer) until solid.

  • Capillary Loading: Pack a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Approximate Determination: Heat the sample at a rapid rate (10-20 °C/min) to find an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

melting_point start Start prep Prepare Sample (Powder/Solidify) start->prep load Load Capillary Tube prep->load setup Place in Apparatus load->setup fast_heat Rapid Heating (Approx. MP) setup->fast_heat cool Cool Apparatus fast_heat->cool slow_heat Slow Heating (1-2°C/min) cool->slow_heat record Record Melting Range slow_heat->record end End record->end

Caption: Workflow for melting point determination.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This is the standard OECD guideline method for determining the water solubility of compounds.

Methodology:

  • Preparation: Add an excess amount of the this compound isomer to a known volume of distilled water in a flask at a constant temperature.

  • Equilibration: Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand, permitting the undissolved solute to settle.

  • Sampling: Carefully extract a sample of the supernatant aqueous phase, ensuring no undissolved solid is transferred. Centrifugation may be necessary.

  • Analysis: Determine the concentration of the diol in the aqueous sample using a suitable analytical technique (e.g., gas chromatography, HPLC, or refractometry).

  • Calculation: Express the solubility in g/L or mol/L.

Protocol 3: Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of weak acids like alcohols.

Methodology:

  • Solution Preparation: Prepare a solution of the diol of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.

Conclusion

The cis and trans isomers of this compound, while structurally similar, exhibit distinct physicochemical properties driven by their geometric differences. The higher melting point of the trans isomer is a direct consequence of its greater molecular symmetry and more efficient crystal packing. Both isomers are hydrophilic, polar molecules with high water solubility, as evidenced by their negative logP values. While precise, experimentally determined pKa values and quantitative solubility data are not widely published, this guide provides robust, standard methodologies for their determination in a laboratory setting. A thorough understanding of these fundamental properties is critical for the rational design of synthetic routes, the development of novel polymers, and the advancement of pharmaceutical research.

References

A Technical Guide to Elucidating the Acid-Catalyzed Cyclodehydration of 2-Butene-1,4-diol via Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The transformation of 2-butene-1,4-diol into 2,5-dihydrofuran is a fundamental chemical reaction with implications in the synthesis of valuable intermediates and specialty polymers. Understanding the underlying reaction mechanism is critical for catalyst design, process optimization, and maximizing yield. This technical guide presents a comprehensive protocol for employing Density Functional Theory (DFT) calculations to investigate the acid-catalyzed cyclodehydration of cis-2-butene-1,4-diol. We detail a complete computational workflow, from constructing the model system to locating and verifying transition states and constructing a full reaction energy profile. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical methods to elucidate complex organic reaction mechanisms.

Introduction: The Significance of Diol Cyclodehydration

This compound is a key organic intermediate used in the synthesis of various products, including fungicides, plasticizers, and pharmaceuticals like vitamins A and B6.[1][2] Its acid-catalyzed cyclodehydration yields 2,5-dihydrofuran, a precursor for tetrahydrofuran (THF) and other important heterocyclic compounds.[3][4] While the overall transformation is well-known, the precise energetic landscape, the structure of the transition state, and the rate-determining step are best interrogated using computational methods.

Early theoretical studies on this reaction employed semi-empirical methods like AM1, which established that the cyclodehydration likely proceeds via acid-base catalysis involving protonation of a hydroxyl group, followed by ring closure and water elimination.[5][6] These studies highlighted the importance of the diol's conformation in facilitating the reaction.[3][6] However, to achieve higher accuracy and a more quantitative understanding, modern quantum chemical methods, particularly Density Functional Theory (DFT), are required. DFT provides a robust framework for calculating the geometries and energies of reactants, intermediates, transition states, and products with a high degree of confidence.[7][8]

This guide provides a step-by-step protocol for applying DFT to map the mechanistic pathway of this important industrial reaction.

Theoretical Foundation: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying organic reaction mechanisms due to its favorable balance of computational cost and accuracy.[7] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. The calculations described herein rely on the Kohn-Sham formulation of DFT.

The accuracy of a DFT calculation is primarily governed by two choices:

  • The Exchange-Correlation (XC) Functional: This is an approximate term that accounts for the complex quantum mechanical interactions between electrons. For organic reactions involving bond making and breaking, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or meta-hybrid GGA functionals like the M06-2X are often employed. M06-2X is particularly well-suited for main-group thermochemistry and kinetics.

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common choices. The + indicates the addition of diffuse functions, which are crucial for describing lone pairs and anions, while (d,p) denotes the inclusion of polarization functions, which allow for more flexibility in describing bond shapes and are essential for accurate transition state modeling.

By carefully selecting the functional and basis set, we can generate a reliable potential energy surface for the reaction.

The Computational Protocol: A Self-Validating Workflow

This section outlines a rigorous, step-by-step methodology for calculating the reaction pathway. The protocol is designed to be a self-validating system, where each step confirms the integrity of the previous one.

Software and Model Construction

Commonly used quantum chemistry software packages suitable for this task include Gaussian, ORCA, and Q-Chem. The model system consists of the cis-2-butene-1,4-diol reactant and an acid catalyst, which can be modeled explicitly as a hydronium ion (H₃O⁺). To simulate the bulk solvent environment (e.g., water or an organic solvent), an implicit solvation model such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or the SMD (Solvation Model based on Density) should be applied in all calculations.

Summary of Computational Parameters

The following table summarizes a recommended level of theory for this investigation. This combination is widely used and provides a reliable starting point for studies of this nature.

ParameterRecommended SelectionRationale
Software Gaussian, ORCAWidely validated and feature-rich for mechanistic studies.
Functional M06-2XHigh accuracy for main-group thermochemistry and kinetics.
Basis Set 6-311+G(d,p)Provides a flexible description of bonding and lone pairs.
Solvation Model SMD (in Water)Accurately models the influence of a polar solvent environment.
Thermodynamics 298.15 K, 1 atmStandard conditions for calculating Gibbs Free Energy.
The Step-by-Step Computational Workflow

The complete workflow for elucidating the reaction mechanism is visualized in the diagram below and detailed in the subsequent steps.

G cluster_workflow Computational Workflow R_OPT Step 1: Optimize Reactant & Product Geometries R_FREQ Step 2: Frequency Analysis (Confirm Minima, Get G) R_OPT->R_FREQ TS_GUESS Step 3: Propose & Build Transition State (TS) Guess R_FREQ->TS_GUESS TS_OPT Step 4: Optimize TS Geometry (e.g., Berny TS, QST2) TS_GUESS->TS_OPT TS_FREQ Step 5: Frequency Analysis on TS (Verify 1 Imaginary Frequency) TS_OPT->TS_FREQ TS_FREQ->TS_OPT If fails (0 or >1 imag. freq), refine guess IRC Step 6: IRC Calculation (Confirm TS Connectivity) TS_FREQ->IRC If successful IRC->R_FREQ Connects to Reactant & Product minima

Caption: A self-validating workflow for computational mechanism elucidation.

Step 1: Geometry Optimization of Stationary Points The first step is to find the lowest energy structure for all stable species in the reaction: the reactants (cis-2-butene-1,4-diol + H₃O⁺), the products (2,5-dihydrofuran + H₂O + H₃O⁺), and any proposed intermediates (e.g., the protonated diol). This is achieved through a geometry optimization calculation, which systematically adjusts the molecular structure to find a minimum on the potential energy surface.

Step 2: Frequency Calculations on Minima Following each successful optimization, a frequency calculation must be performed on the resulting geometry at the same level of theory. This serves two critical purposes:

  • Verification: A true minimum energy structure will have zero imaginary frequencies.

  • Thermodynamics: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are essential for calculating the Gibbs free energy (G) of each species.

Step 3: Locating the Transition State (TS) The transition state represents the highest energy point along the reaction coordinate—an energy barrier. Locating this first-order saddle point is the most challenging part of the calculation. The process begins by constructing an initial guess of the TS structure, typically by modifying the geometry of an intermediate towards the product. For the cyclodehydration, this involves bringing the second hydroxyl oxygen closer to the carbon bearing the protonated and soon-to-be-departing water molecule.

Step 4: Transition State Optimization Using the initial guess, a TS optimization algorithm (such as the Berny algorithm in Gaussian) is run. This algorithm attempts to find a structure that is a minimum in all directions except for one, which corresponds to the reaction coordinate.

Step 5: Transition State Verification A frequency calculation on the optimized TS structure is mandatory. A valid transition state is confirmed by the presence of exactly one imaginary frequency . The vibrational mode of this imaginary frequency should be visually inspected to ensure it corresponds to the expected atomic motion of the reaction (i.e., C-O bond formation and C-OH₂ bond breaking).

Step 6: Intrinsic Reaction Coordinate (IRC) Calculation As a final validation, an IRC calculation is performed starting from the verified TS. This calculation maps the reaction path downhill from the TS. A successful IRC calculation must connect the transition state to the corresponding reactant and product (or intermediate) minima on the potential energy surface, confirming that the located TS is indeed the correct one for the reaction of interest.

Analysis and Expected Results

By applying the protocol above, one can construct a complete reaction energy profile, providing deep mechanistic insight.

Proposed Acid-Catalyzed Mechanism

The expected mechanism involves three key steps:

  • Protonation: A hydroxyl group of the diol is protonated by the acid catalyst (H₃O⁺) in a rapid equilibrium, forming a good leaving group (-OH₂⁺).

  • Rate-Determining Cyclization (Sₙ2): The second hydroxyl group acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This concerted step proceeds through a single transition state, leading to the formation of the five-membered ring and the expulsion of a water molecule.

  • Deprotonation: The resulting protonated dihydrofuran is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product.

G Reactant Reactant (Diol + H₃O⁺) Intermediate Intermediate (Protonated Diol) Reactant->Intermediate 1. Protonation TS Transition State (TS_cyclization) Intermediate->TS 2. Sₙ2 Attack Product_Complex Product Complex (Protonated DHF + H₂O) TS->Product_Complex Product Product (DHF + H₂O + H₃O⁺) Product_Complex->Product 3. Deprotonation

Caption: Proposed reaction pathway for acid-catalyzed diol cyclodehydration.

Quantitative Data and Interpretation

The Gibbs free energies (G) calculated for each optimized species are used to determine the thermodynamics and kinetics of the reaction. The relative free energies (ΔG) are plotted to create a reaction profile.

The following table presents hypothetical but realistic data for the key cyclization step, which is expected to be the rate-determining step.

SpeciesRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Key Geometric Parameter / Imaginary Frequency
Protonated Diol (Intermediate) 0.00.0C-O(H)···O(H₂)⁺ distance: ~3.1 Å
Transition State (TS) +20.5+22.1Forming C-O bond: ~2.1 Å; Breaking C-OH₂ bond: ~2.0 Å; Imaginary Freq: -350 cm⁻¹
Product Complex -15.2-13.8C-O-C angle: ~110°

From this data, the free energy of activation (ΔG‡) for the rate-determining step is calculated as +22.1 kcal/mol . This value can be used in the Eyring equation to estimate the reaction rate constant. The overall reaction is predicted to be exergonic (ΔG = -13.8 kcal/mol).

Conclusion

The computational protocol detailed in this guide provides a robust and scientifically rigorous framework for investigating the mechanism of this compound cyclodehydration. By leveraging the power of Density Functional Theory, researchers can move beyond qualitative descriptions to a quantitative understanding of the reaction pathway, transition state structure, and energetic barriers. These insights are invaluable for the rational design of more efficient catalysts and the optimization of reaction conditions, ultimately accelerating the development of chemical processes for industry and research.

References

An In-depth Technical Guide to the Structural Analysis of cis- and trans-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Stereochemical Nuances of a Versatile Building Block

In the landscape of industrial and pharmaceutical chemistry, 2-butene-1,4-diol stands out as a pivotal intermediate, valued for its bifunctional nature combining a reactive carbon-carbon double bond with two primary hydroxyl groups.[1] This structure allows it to serve as a monomer in the synthesis of important polymers like polyesters and polyurethanes, and as a precursor for valuable compounds such as the antiviral drug Oxetanocin A and various agricultural chemicals.[2][3] However, the utility of this compound is intrinsically linked to its geometric isomerism. The cis and trans configurations, arising from the restricted rotation around the C2=C3 double bond, impart distinct three-dimensional structures and, consequently, unique physical properties and chemical reactivities.

For researchers, scientists, and drug development professionals, the ability to unequivocally distinguish between cis-2-butene-1,4-diol and trans-2-butene-1,4-diol is not merely an academic exercise; it is a critical requirement for process control, quality assurance, and the rational design of synthetic pathways. The cis isomer is the predominant form used in many applications, often with the trans isomer present as an impurity that must be monitored and controlled.[3][4] This guide provides an in-depth exploration of the core analytical techniques used to characterize these isomers, moving beyond a simple recitation of methods to explain the causal relationships between molecular structure and spectroscopic output. We will delve into the "why" behind the data, offering a framework for robust, self-validating structural analysis.

Part 1: Isomer Synthesis and Separation: A Foundational Prerequisite

A definitive structural analysis begins with a pure sample. The most established route to this compound is the reduction of 2-butyne-1,4-diol.[5] The stereochemical outcome of this hydrogenation is highly dependent on the chosen catalyst and reaction conditions.

Protocol 1: Stereoselective Synthesis of cis-2-Butene-1,4-diol

The synthesis of the cis isomer is reliably achieved through the catalytic hydrogenation of 2-butyne-1,4-diol. The key to selectivity is the use of a catalyst that facilitates syn-addition of hydrogen across the triple bond.

Methodology:

  • Catalyst Selection: A well-established procedure utilizes catalysts such as Raney nickel or colloidal palladium.[6] These catalysts provide a surface on which the alkyne adsorbs, followed by the delivery of hydrogen atoms to the same face of the molecule.

  • Reaction Setup: The hydrogenation is typically performed in a pressure reactor. A solution of 2-butyne-1,4-diol in a suitable solvent (e.g., methanol or ethanol) is charged into the reactor along with the catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, typically to 2-4 atmospheres.[6] The reaction is monitored, often by gas chromatography (GC), to ensure it is stopped at the ethylenic stage, preventing over-reduction to butane-1,4-diol.[7]

  • Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude cis-2-butene-1,4-diol may contain small amounts of the starting alkyne or the fully saturated butane-1,4-diol, which can be challenging to separate by distillation due to close boiling points.[6] Further purification can be achieved by crystallization from specific solvents like acetone or tetrahydrofuran, which can effectively reduce the concentration of the trans isomer impurity.[8]

Workflow for Isomer Synthesis

cluster_synthesis Stereoselective Synthesis Butynediol 2-Butyne-1,4-diol Hydrogenation Hydrogenation (H2) Butynediol->Hydrogenation Trans_Product trans-2-Butene-1,4-diol Butynediol->Trans_Product Grignard Addition [1] Cis_Product cis-2-Butene-1,4-diol Hydrogenation->Cis_Product Catalyst_Cis Catalyst (e.g., Raney Ni, Pd) Catalyst_Cis->Hydrogenation Catalyst_Trans Reagent (e.g., Grignard) Catalyst_Trans->Trans_Product

Caption: Synthetic pathways to cis and trans isomers.

Part 2: Spectroscopic Characterization: Decoding the Molecular Signature

Spectroscopy is the cornerstone of structural elucidation. Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy provide complementary information, revealing the connectivity, chemical environment, and symmetry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers in solution. The different spatial arrangements of the substituents lead to distinct chemical shifts and coupling constants.

Expertise in Action: The Logic of NMR Analysis The key to interpreting the NMR spectra lies in molecular symmetry. The trans isomer possesses a C₂ axis of symmetry, making the two vinyl protons (H-2, H-3) and the two methylene groups (-CH₂OH) chemically equivalent. The cis isomer also has a plane of symmetry, leading to similar equivalences. However, the through-space distance between the functional groups is different, which subtly alters the electronic environment and thus the chemical shifts.

¹³C NMR Spectroscopy Due to symmetry, both isomers are expected to show only two signals in their proton-decoupled ¹³C NMR spectra: one for the two equivalent olefinic carbons (C-2, C-3) and one for the two equivalent methylene carbons (C-1, C-4).[9] The key differentiator is the chemical shift values. Steric compression (gamma-gauche effect) in the cis isomer causes the methylene carbons to be more shielded (shifted upfield to a lower ppm value) compared to the less sterically hindered trans isomer.

¹H NMR Spectroscopy The proton NMR spectra provide even more detailed information.

  • Vinyl Protons (-CH=CH-): In the cis isomer, these protons are closer together, leading to a different electronic environment and typically a slightly different chemical shift compared to the trans isomer.

  • Methylene Protons (-CH₂-): These protons will appear as doublets due to coupling with the adjacent vinyl proton.

  • Hydroxyl Protons (-OH): The position of this signal is variable and depends on concentration, solvent, and temperature due to hydrogen bonding.

Compound Carbon Type ¹³C Chemical Shift (δ, ppm) Proton Type ¹H Chemical Shift (δ, ppm)
cis-2-Butene-1,4-diolMethylene (-CH₂)~58.4Methylene (-CH₂)~4.26 (d)
Olefinic (=CH)~129.5Olefinic (=CH)~5.82 (t)
trans-2-Butene-1,4-diolMethylene (-CH₂)~63.1Methylene (-CH₂)~4.13 (d)
Olefinic (=CH)~130.2Olefinic (=CH)~5.75 (t)

Note: Exact chemical shifts can vary based on the solvent used. Data compiled from various sources including ChemicalBook and SDBS.[9][10][11][12]

Protocol 2: Acquiring High-Resolution NMR Spectra

Methodology:

  • Sample Preparation: Dissolve 10-50 mg of the purified diol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts, particularly for the -OH protons.

  • Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹³C NMR Acquisition: A standard proton-decoupled pulse sequence is used. This involves irradiating the sample with a broad range of proton frequencies to collapse all ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon environment.[9]

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key acquisition parameters include setting the appropriate spectral width, acquisition time, and relaxation delay to ensure quantitative accuracy if needed.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.[9]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are highly sensitive to molecular symmetry and the nature of chemical bonds, making them excellent tools for distinguishing geometric isomers.

Trustworthiness through Complementarity: The IR/Raman Pair The power of using both IR and Raman spectroscopy comes from the "rule of mutual exclusion." For a molecule with a center of inversion (centrosymmetric), vibrational modes that are Raman active are IR inactive, and vice versa. The trans isomer possesses a center of inversion, while the cis isomer does not. This fundamental difference in symmetry is the most reliable diagnostic tool in vibrational spectroscopy.

  • C=C Stretch: In the highly symmetric trans isomer, the C=C stretching vibration is symmetric and does not cause a change in the dipole moment. Therefore, this vibration is expected to be very weak or absent in the IR spectrum but will produce a strong signal in the Raman spectrum . Conversely, in the less symmetric cis isomer, the C=C stretch is IR active .[13]

  • O-H Stretch: The O-H stretching region (~3200-3600 cm⁻¹) provides insight into hydrogen bonding. The cis isomer's geometry allows for the possibility of intramolecular hydrogen bonding (forming a seven-membered ring), which would give rise to a relatively sharp, concentration-independent band. In contrast, the trans isomer can only form intermolecular hydrogen bonds , resulting in a broad band whose position is sensitive to concentration.[14]

  • =C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the vinylic C-H bonds are also diagnostic. Trans alkenes typically show a strong absorption band around 960-980 cm⁻¹, while cis alkenes show a band around 665-730 cm⁻¹.[13]

Vibrational Mode cis-2-Butene-1,4-diol trans-2-Butene-1,4-diol Rationale for Difference
C=C Stretch (IR) Strong (~1650-1670 cm⁻¹)Very Weak / AbsentLack of inversion center makes it IR active.
C=C Stretch (Raman) Weak-Medium (~1660 cm⁻¹)StrongPresence of inversion center makes it Raman active.[15]
=C-H Bend (IR) ~665-730 cm⁻¹~960-980 cm⁻¹Diagnostic region for cis/trans alkene substitution.[13]
O-H Stretch (IR) Broader (intermolecular H-bonding), potential for sharp intramolecular bandBroad (intermolecular H-bonding only)Geometric constraint on hydrogen bonding type.[14]

Note: Wavenumbers are approximate and can be influenced by the sample state (liquid, solid, solution).[16][17][18]

Part 3: Definitive Structure Confirmation: X-ray Crystallography

While spectroscopic methods provide powerful evidence for structure, X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for confirming stereochemistry. The trans isomer, being a solid at room temperature (m.p. 25-27 °C), is more amenable to single-crystal X-ray diffraction than the cis isomer, which is a liquid (m.p. 4-10 °C).

An X-ray crystallographic study would yield precise data on:

  • Bond Lengths and Angles: Confirming the planarity of the C=C bond and the tetrahedral geometry around the methylene carbons.

  • Torsional Angles: Quantitatively defining the cis or trans arrangement.

  • Intermolecular Interactions: Visualizing the hydrogen-bonding network in the crystal lattice, providing concrete evidence for the intermolecular interactions inferred from IR spectroscopy.

Part 4: Conclusion: A Self-Validating Analytical Workflow

Analytical Workflow Diagram

cluster_workflow Analytical Workflow Sample Purified Isomer (cis or trans) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Vibrational Vibrational Spectroscopy (IR and Raman) Sample->Vibrational Xray X-ray Crystallography (if solid) Sample->Xray Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_Vib Active Modes (C=C) O-H Stretch, C-H Bends Vibrational->Data_Vib Data_Xray Bond Lengths & Angles 3D Conformation Xray->Data_Xray Conclusion Unambiguous Structural Assignment Data_NMR->Conclusion Data_Vib->Conclusion Data_Xray->Conclusion

Caption: Integrated workflow for isomer characterization.

By synthesizing the data from NMR (confirming connectivity and electronic environment), vibrational spectroscopy (confirming symmetry and functional groups), and, where possible, X-ray crystallography (confirming solid-state structure), researchers can achieve an authoritative and trustworthy characterization of these vital chemical isomers. This comprehensive understanding is essential for advancing their application in drug development and materials science.

References

A Technical Guide to the Thermal Stability and Decomposition of 2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 2-Butene-1,4-diol (CAS No. 110-64-5), a critical intermediate in the pharmaceutical, agrochemical, and polymer industries. An understanding of its thermal behavior is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. This document details the thermodynamic profile, decomposition pathways, and key influencing factors. It further establishes standardized methodologies for thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing actionable protocols for researchers and drug development professionals.

Introduction to this compound: Properties and Industrial Significance

This compound (C₄H₈O₂) is a bifunctional molecule featuring a central carbon-carbon double bond and primary hydroxyl groups at both termini.[1][2][3] This structure imparts significant reactivity, making it a versatile building block in organic synthesis. It exists as a nearly colorless, odorless, viscous liquid at room temperature.[4][5]

Industrially, this compound is a key precursor in the synthesis of a wide array of valuable products:

  • Pharmaceuticals: It serves as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs), including Vitamin B6.[6]

  • Agrochemicals: It is an essential intermediate in the manufacturing of pesticides and fungicides, such as Endosulfan.[6][7]

  • Polymers: It functions as a diol monomer for polyesters and polyurethanes, and as a crosslinking agent to enhance the mechanical properties of synthetic resins.[5] Its conversion to 1,4-butanediol also connects it to the production of biodegradable plastics.

The primary manufacturing route involves the selective hydrogenation of 2-butyne-1,4-diol, which itself is typically synthesized from acetylene and formaldehyde.[4][6] Given that many of its applications involve elevated temperatures, a thorough understanding of its thermal stability is not merely academic but a critical component of process safety and economic viability.

Thermodynamic Profile: Understanding Thermal Stability

The thermal stability of a compound is defined by the temperature at which it begins to decompose and the rate at which this decomposition occurs. For this compound, this is influenced by factors such as the surrounding atmosphere and the presence of catalytic impurities.

Onset of Decomposition and Key Thermal Parameters

While specific decomposition temperatures can vary with experimental conditions (e.g., heating rate, atmosphere), this compound is generally stable under normal storage conditions.[8] However, as a combustible liquid with a high boiling point and a flash point of 128 °C, it requires preheating before ignition can occur.[4][5][7] The NFPA 704 hazard rating for instability is 0, indicating that the material is normally stable, even under fire conditions.[4]

Thermal analysis techniques are essential for quantifying its stability.

PropertyValueSource
Molecular Weight88.11 g/mol [4][5]
Boiling Point141-149 °C @ 20 mmHg[4][5]
Melting Point7 °C[4][5]
Flash Point128 °C[4][5][7]
Density1.067 - 1.074 g/cm³[4][5]

Table 1: Key Physical and Thermal Properties of this compound.

Decomposition Pathways and Mechanistic Insights

The thermal decomposition of this compound is not a simple fragmentation. The presence of two hydroxyl groups and a double bond allows for several competing reaction pathways, primarily driven by dehydration.

Major Decomposition Product: 2,5-Dihydrofuran

The principal thermal decomposition pathway for this compound is an intramolecular cyclodehydration reaction to form 2,5-dihydrofuran and water. This reaction is often acid-catalyzed but can also occur thermally at elevated temperatures.[9]

Reaction: HOCH₂–CH=CH–CH₂OH → C₄H₆O + H₂O

Theoretical studies suggest this cyclodehydration proceeds via a concerted mechanism where the interaction between the two hydroxyl groups facilitates ring closure and water elimination.[9] The stability of the five-membered ring product is a significant thermodynamic driving force for this transformation.

Other Potential Pathways

Under different conditions, particularly in the presence of specific catalysts or in an oxidative atmosphere, other decomposition routes can become significant:

  • Dehydrogenation: In the presence of dehydrogenation catalysts (e.g., copper-based), 1,4-diols can undergo cyclization to form lactones. While more studied for 1,4-butanediol yielding γ-butyrolactone (GBL), analogous pathways could exist for this compound.[10]

  • Oxidation: At high temperatures in the presence of oxygen, oxidation can lead to the formation of aldehydes, carboxylic acids (such as maleic acid), and eventually, complete combustion to CO₂ and H₂O.[11]

  • Polymerization/Oligomerization: Intermolecular dehydration can lead to the formation of polyether oligomers or polymers, which can contribute to fouling in industrial processes.

DecompositionPathways Bdiol This compound DHF 2,5-Dihydrofuran + H₂O Bdiol->DHF  Intramolecular  Cyclodehydration  (Major Pathway) Ox Oxidation Products (Aldehydes, Acids, CO₂) Bdiol->Ox  Oxidative Atmosphere Poly Oligomers / Polymers Bdiol->Poly  Intermolecular  Dehydration

Caption: Primary thermal decomposition pathways for this compound.

Standardized Methodologies for Thermal Analysis

To ensure reliable and reproducible data, standardized analytical techniques are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of thermal stability assessment.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining the onset of decomposition and quantifying mass loss events.

Objective: To determine the onset temperature of decomposition (Tₒ) and the temperature of maximum mass loss rate (Tₘₐₓ) for this compound.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min). A controlled, linear heating rate is essential for kinetic analysis.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to generate the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate.

    • Determine the onset temperature (Tₒ) as the intersection of the tangent drawn at the point of greatest slope on the TGA curve with the extrapolated baseline.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, boiling, and decomposition, and to quantify the enthalpy changes associated with them.[12][13]

Objective: To identify the boiling point and any exothermic or endothermic decomposition events.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. A hermetic seal is crucial to contain the sample and its vapor pressure up to the boiling point. Use an empty, sealed pan as the reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a low temperature (e.g., 0 °C).

    • Ramp the temperature from 0 °C to 400 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify any sharp exothermic peaks at higher temperatures, which are indicative of a rapid, energetic decomposition. The area under such a peak can be integrated to determine the heat of decomposition.

ExperimentalWorkflow cluster_ThermalAnalysis Thermal Analysis cluster_Data Data Interpretation cluster_Results Key Stability Parameters Sample Sample Preparation (5-10 mg) TGA TGA (Ramp 10°C/min in N₂) Sample->TGA DSC DSC (Ramp 10°C/min in N₂) Sample->DSC TGA_Data TGA/DTG Curves (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Onset Decomposition Onset (Tₒ) TGA_Data->Onset Kinetics Decomposition Enthalpy (ΔH) DSC_Data->Kinetics

Caption: Standard experimental workflow for thermal stability analysis.

Factors Influencing Thermal Stability

The inherent stability of this compound can be compromised by external factors common in industrial settings.

  • Atmosphere: As discussed, an oxidative atmosphere (presence of air) can introduce new decomposition pathways, potentially lowering the decomposition temperature and generating hazardous byproducts. Performing reactions under an inert nitrogen or argon blanket is a standard and effective control measure.

  • Catalysts and Impurities: The primary decomposition pathway, cyclodehydration, is catalyzed by acids.[9] The presence of acidic impurities or catalysts (e.g., strong inorganic acids, acidic supports) can significantly lower the temperature at which decomposition to 2,5-dihydrofuran begins.[8][14][15] Conversely, basic conditions may lead to other side reactions. Careful control of pH and material compatibility is essential.

Practical Implications and Safety Considerations

A comprehensive understanding of thermal stability is directly applicable to safe and efficient industrial practice.

  • Process Safety: Uncontrolled thermal decomposition can lead to a rapid increase in temperature and pressure (a thermal runaway), particularly if the decomposition is exothermic. Data from DSC can be used to model runaway scenarios and design appropriate safety measures, such as emergency relief systems.

  • Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated place away from sources of ignition and strong acids.[8][16] While stable under recommended storage conditions, prolonged exposure to high temperatures should be avoided.[16]

  • Reaction Optimization: Knowledge of the decomposition temperature allows for the selection of optimal reaction temperatures that maximize product yield while minimizing degradation of the starting material or desired product. This is particularly important in polymer synthesis where reaction temperatures can be high.[17]

Conclusion

This compound is a thermally stable molecule under standard conditions, a property essential for its widespread use as a chemical intermediate. Its primary decomposition pathway is a clean cyclodehydration to 2,5-dihydrofuran, though this can be accelerated by acidic conditions. A rigorous analytical approach using TGA and DSC is critical for defining safe operating limits in any process utilizing this versatile compound. For researchers and drug development professionals, this data provides the foundation for robust process design, ensuring both the safety of the operation and the integrity of the final product.

References

An In-depth Technical Guide on the Molecular Geometry of cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of cis-2-butene-1,4-diol, a pivotal bifunctional molecule in organic synthesis and materials science.[1] The unique structural arrangement of a cis-configured carbon-carbon double bond flanked by two primary hydroxyl groups imparts a distinct combination of rigidity and reactivity.[1][2] This guide delves into the conformational landscape, steric and electronic effects influencing its three-dimensional structure, and the critical role of intramolecular hydrogen bonding. By synthesizing data from experimental techniques applied to analogous structures and high-level computational chemistry, this document offers a detailed perspective for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Structural Significance of cis-2-Butene-1,4-diol

cis-2-Butene-1,4-diol, with the IUPAC name (2Z)-but-2-ene-1,4-diol, is a nearly colorless, odorless liquid at room temperature, highly soluble in polar solvents like water, ethanol, and acetone.[3] Its bifunctionality, stemming from the nucleophilic hydroxyl groups and the electron-rich π-system of the double bond, makes it a versatile precursor in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and specialty polymers such as unsaturated polyester resins and polyurethanes.[1][2]

The seemingly simple structure of cis-2-butene-1,4-diol belies a complex interplay of steric and electronic factors that dictate its molecular geometry. The cis configuration of the substituents on the C2-C3 double bond introduces significant steric strain, which is partially alleviated by adjustments in bond angles and lengths within the carbon backbone. Furthermore, the rotational freedom around the C1-C2 and C3-C4 single bonds, coupled with the potential for intramolecular hydrogen bonding, gives rise to a nuanced conformational landscape. A thorough understanding of this molecule's preferred three-dimensional structure is paramount for predicting its reactivity, designing novel synthetic routes, and engineering advanced materials with tailored properties.

The Carbon Backbone: Insights from Analogous Systems

A seminal gas-phase electron diffraction study of cis- and trans-2-butene revealed significant structural perturbations arising from the cis configuration.[4] The steric repulsion between the two methyl groups in cis-2-butene leads to a notable increase in the C=C-C bond angle to 125.4° (±0.4°), compared to 123.8° (±0.4°) in the less strained trans isomer.[4] This angular distortion is a mechanism to relieve the steric clash between the bulky substituents on the same side of the double bond. The C-C single bond length in cis-2-butene was determined to be 1.506 (±0.002) Å, and the C=C double bond length was 1.346 (±0.003) Å.[4] These values provide a robust baseline for the expected bond lengths and angles in the carbon skeleton of cis-2-butene-1,4-diol.

The substitution of two methyl groups with hydroxymethyl groups in cis-2-butene-1,4-diol is expected to introduce further electronic and steric effects. The electronegative oxygen atoms will influence the electron distribution in the molecule, and the larger hydroxymethyl groups will contribute to the overall steric crowding.

Conformational Analysis and the Role of Intramolecular Hydrogen Bonding

The presence of two hydroxyl groups and two rotatable C-C single bonds introduces conformational flexibility to cis-2-butene-1,4-diol. The relative orientation of the two hydroxymethyl groups is a key determinant of the molecule's overall shape and reactivity. Theoretical studies on saturated diols, such as 1,4-butanediol, have demonstrated the importance of intramolecular hydrogen bonding in stabilizing specific conformers.[5]

In cis-2-butene-1,4-diol, several types of intramolecular hydrogen bonds are conceivable:

  • O-H···O Hydrogen Bonding: A conventional hydrogen bond can form between the hydrogen atom of one hydroxyl group and the oxygen atom of the other. This would lead to a cyclic conformation. Studies on 1,4-butanediol have shown that such intramolecular hydrogen bonds can cause a significant red-shift in the O-H stretching frequency in the infrared spectrum.[5]

  • O-H···π Hydrogen Bonding: An alternative and potentially significant interaction is the formation of a hydrogen bond between a hydroxyl proton and the electron-rich π-system of the C=C double bond. This type of interaction is well-documented in other unsaturated alcohols and plays a crucial role in determining their conformational preferences.

The rigid nature of the cis-double bond restricts the conformational freedom of the carbon backbone, which in turn influences the feasibility and strength of these intramolecular interactions. Computational modeling is an indispensable tool for exploring the potential energy surface of cis-2-butene-1,4-diol and identifying the most stable conformers.

Experimental and Computational Methodologies for Structural Elucidation

A multi-faceted approach combining experimental spectroscopy and computational chemistry is essential for a comprehensive understanding of the molecular geometry of cis-2-butene-1,4-diol.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for confirming the connectivity and symmetry of the molecule. The chemical shifts and coupling constants can also provide indirect information about the conformational preferences in solution.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly sensitive to the presence of intramolecular hydrogen bonding. A red-shift (lowering of frequency) of the O-H stretching band in the IR spectrum is a hallmark of hydrogen bond formation.[5]

Computational Chemistry

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. A typical workflow for the computational analysis of cis-2-butene-1,4-diol would involve:

Experimental Protocol: DFT Geometry Optimization

  • Initial Structure Generation: Construct an initial 3D model of cis-2-butene-1,4-diol.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify various low-energy conformers.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately account for dispersion forces and hydrogen bonding.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

  • Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable structures and their population distribution at a given temperature.

  • Analysis of Geometric Parameters: Extract detailed information on bond lengths, bond angles, and dihedral angles from the optimized structures.

  • Topological Analysis (AIM): Employ the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density and identify bond critical points, which can provide definitive evidence for the presence and nature of intramolecular hydrogen bonds.

DFT_Workflow A Initial 3D Structure B Conformational Search A->B C Geometry Optimization (DFT) B->C D Frequency Calculation C->D G Topological Analysis (AIM) C->G E Energy Analysis D->E F Geometric Parameter Analysis D->F H Final Structural Insights E->H F->H G->H

Caption: A typical workflow for the computational determination of the molecular geometry of cis-2-butene-1,4-diol using Density Functional Theory (DFT).

Predicted Molecular Geometry and Data Summary

While a definitive experimental structure of cis-2-butene-1,4-diol is not available, a combination of data from analogous systems and the principles of computational chemistry allows for a reliable prediction of its key geometric parameters. The following table summarizes the expected values, drawing primarily on the electron diffraction data for cis-2-butene and general knowledge of C-O and O-H bond lengths.

ParameterPredicted ValueRationale
Bond Lengths (Å)
C=C~1.346Based on gas-phase electron diffraction of cis-2-butene.[4]
C-C~1.506Based on gas-phase electron diffraction of cis-2-butene.[4]
C-O~1.43Typical C-O single bond length in alcohols.
O-H~0.96Typical O-H bond length in alcohols.
C-H (vinyl)~1.09Typical vinyl C-H bond length.
C-H (methylene)~1.10Typical methylene C-H bond length.
Bond Angles (°)
C=C-C~125.4Based on gas-phase electron diffraction of cis-2-butene, reflecting steric strain.[4]
C-C-O~110Expected to be close to the tetrahedral angle, but may be slightly larger due to steric interactions.
C-O-H~109Close to the typical bond angle in alcohols.

Conclusion and Future Perspectives

The molecular geometry of cis-2-butene-1,4-diol is a fascinating case study in the interplay of steric hindrance, electronic effects, and intramolecular forces. While a complete experimental determination of its structure remains an open area for investigation, a robust model can be constructed by integrating data from analogous molecules with high-level computational chemistry. The inherent strain in the cis-butene backbone, leading to an expanded C=C-C bond angle, is a defining feature. The conformational landscape is likely dominated by structures that allow for the formation of stabilizing intramolecular hydrogen bonds, either of the conventional O-H···O type or the intriguing O-H···π interaction with the double bond.

For researchers and professionals in drug development and materials science, a deep appreciation for the three-dimensional structure of this versatile building block is crucial. Future experimental work, such as single-crystal X-ray diffraction or gas-phase microwave spectroscopy, would provide invaluable data to validate and refine the computational models presented here. Such studies would not only enhance our fundamental understanding of this important molecule but also empower the rational design of new synthetic strategies and advanced materials.

References

An In-Depth Technical Guide to Hydrogen Bonding in 2-Butene-1,4-diol Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the pivotal role hydrogen bonding plays in defining the structural and physical properties of 2-butene-1,4-diol. Moving beyond a general overview, this document synthesizes spectroscopic data, computational modeling insights, and established physicochemical principles to offer researchers and drug development professionals a detailed understanding of both intramolecular and intermolecular hydrogen bonding within this system. We will explore how the geometric constraints of the cis and trans isomers dictate conformational preferences, delve into the experimental methodologies used to probe these non-covalent interactions, and discuss the profound impact of these bonds on macroscopic properties such as boiling point and crystal lattice formation.

Introduction: The Architectural Significance of Hydrogen Bonds

This compound (C₄H₈O₂) is a bifunctional molecule featuring two hydroxyl groups and a central carbon-carbon double bond.[1] Its utility as a versatile chemical intermediate in the synthesis of pharmaceuticals, plasticizers, and resins stems directly from the reactivity and orientation of these hydroxyl groups.[1] The defining feature governing the behavior of this diol is hydrogen bonding—the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative oxygen atom and another nearby oxygen atom.

This guide will dissect the two primary forms of hydrogen bonding in this system:

  • Intramolecular Hydrogen Bonding: Occurring within a single molecule, this interaction is particularly significant in the cis-isomer, where the spatial proximity of the two hydroxyl groups allows for the formation of a stable, cyclic pre-organization.

  • Intermolecular Hydrogen Bonding: Occurring between separate molecules, these interactions govern the properties of the bulk material, dictating its condensed-phase behavior and physical characteristics.

Understanding the interplay between these forces is critical for controlling reaction pathways, designing novel materials, and predicting the behavior of molecules incorporating this structural motif.

Intramolecular Hydrogen Bonding: A Conformation-Directing Force

The rigid geometry of the double bond in this compound forces the hydroxyl groups into distinct spatial arrangements. In the cis isomer, both -CH₂OH groups are on the same side of the double bond, facilitating a crucial intramolecular O-H···O hydrogen bond. This interaction is the dominant factor in determining the molecule's preferred conformation in the gas phase or in non-polar solvents.

Conformational Preference: The "Semicyclic" State

Computational studies, including those using semi-empirical (AM1) and Density Functional Theory (DFT) methods, have identified two major conformational families: unfolded (or open) conformers and a more stable "semicyclic" conformer.[2] The semicyclic structure, stabilized by the intramolecular hydrogen bond, forms a pseudo-seven-membered ring.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=plaintext];

} caption: Conformational equilibrium in cis-2-butene-1,4-diol.

The energetic preference for this semicyclic state is significant. This stability arises because the formation of the intramolecular hydrogen bond overcomes the entropic cost of constraining the molecule into a cyclic arrangement. This pre-organization has direct consequences for its reactivity, for example, in cyclodehydration reactions to form 2,5-dihydrofuran.[2]

Spectroscopic Validation

The most direct experimental evidence for intramolecular hydrogen bonding comes from vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy.

Core Principle: When a hydroxyl group participates in a hydrogen bond, the O-H covalent bond is weakened and elongated. This results in a shift of its stretching vibration to a lower frequency (a "red-shift") and a significant increase in the absorption band's intensity and breadth.

In a dilute solution of cis-2-butene-1,4-diol in a non-polar solvent (e.g., CCl₄), one can observe two distinct O-H stretching bands:

  • A sharp, weaker band at higher frequency (~3600-3650 cm⁻¹), corresponding to the "free" or non-bonded hydroxyl group.

  • A broad, more intense band at a significantly lower frequency, corresponding to the hydroxyl group acting as the hydrogen bond donor in the semicyclic conformer.

While specific data for this compound is sparse in readily available literature, extensive studies on its saturated analog, 1,4-butanediol, provide a robust model. In the gas phase, a hydrogen-bonded conformer of 1,4-butanediol exhibits a pronounced red-shift of 124 cm⁻¹ and an 8.5-fold intensity enhancement for the bonded O-H stretch compared to the free O-H stretch.[3][4] This serves as a strong quantitative benchmark for the interaction in the analogous cis-2-butene-1,4-diol system.

Hydroxyl Group State Typical IR Frequency (cm⁻¹) Band Characteristics Rationale
Free (Non-H-bonded)~3630 cm⁻¹Sharp, Low IntensityUnperturbed O-H covalent bond vibration.
Intramolecular H-bonded~3500 cm⁻¹ (Estimated)Broad, High IntensityWeakening of the O-H bond due to donation of the proton to the adjacent oxygen.[3][4]

Table 1: Representative Infrared Spectroscopy Data for H-Bonding Analysis in 1,4-Diols.

Experimental & Computational Workflow

A rigorous investigation into the hydrogen bonding of this compound integrates both experimental spectroscopy and computational chemistry. This dual approach provides a self-validating system where theoretical predictions are confirmed by experimental data.

Protocol: FTIR Analysis of Intramolecular H-Bonding

Objective: To experimentally verify and quantify the intramolecular hydrogen bond in cis-2-butene-1,4-diol.

Methodology Rationale: The use of a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane is critical. These solvents do not form hydrogen bonds themselves, thus preventing competition with the diol's intramolecular interaction. Serial dilution is employed to minimize intermolecular H-bonding between diol molecules, ensuring that the observed spectra primarily reflect the intramolecular phenomenon.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 0.1 M stock solution of high-purity cis-2-butene-1,4-diol in anhydrous CCl₄.

  • Serial Dilution: Prepare a series of dilutions from the stock solution, typically ranging from 0.01 M down to 0.0005 M.

  • FTIR Spectroscopy:

    • Acquire a background spectrum of the pure CCl₄ solvent using a matched-pathlength cell.

    • Acquire the spectrum for each dilution in the series, ensuring the spectrometer is purged to minimize atmospheric water interference.

    • Focus data acquisition on the 3200-3800 cm⁻¹ region.

  • Data Analysis:

    • Subtract the solvent background from each sample spectrum.

    • Analyze the O-H stretching region. The relative intensity of the "free" (~3630 cm⁻¹) versus the "bonded" (~3500 cm⁻¹) peak should remain constant across all dilutions, confirming the interaction is intramolecular.

    • Calculate the frequency shift (Δν) between the free and bonded O-H bands.

Protocol: Computational Modeling Workflow

Objective: To determine the relative energies of this compound conformers and calculate the theoretical vibrational frequencies.

Methodology Rationale: DFT calculations offer a balance of computational efficiency and accuracy for studying non-covalent interactions.[5] A basis set including diffuse functions (e.g., 6-311++G(d,p)) is essential for accurately describing the electron distribution in hydrogen bonds.[3]

G

Intermolecular Hydrogen Bonding: Architect of Bulk Properties

While intramolecular forces dictate the shape of a single molecule, intermolecular forces define the substance's character in bulk. For both cis- and trans-2-butene-1,4-diol, extensive intermolecular hydrogen bonds are formed in the liquid and solid states.

Influence on Physical Properties

The presence of two hydroxyl groups per molecule allows for the formation of a robust, three-dimensional hydrogen-bonding network.[6] This network is the primary reason for the molecule's relatively high boiling point and viscosity compared to non-hydrogen-bonding molecules of similar molecular weight.[7][8] Breaking these strong intermolecular attractions requires significant thermal energy, thus elevating the boiling point.[9][10]

The trans isomer, unable to form an intramolecular hydrogen bond, is more linear and can pack more efficiently in a crystal lattice, often leading to a higher melting point than the cis isomer. Its hydroxyl groups are exclusively available for intermolecular interactions, leading to the formation of extended chains or sheets in the solid state.

dot graph G { graph [nodesep=0.3, ranksep=0.5]; node [shape=none, margin=0, fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Intermolecular H-bonding between two diol molecules.

Role in Crystal Engineering

In the solid state, diols self-assemble into predictable supramolecular structures. The hydroxyl groups act as reliable nodes, forming patterns like chains, sheets, or complex helical networks.[6] The ability to control this assembly is a cornerstone of crystal engineering, where manipulating these non-covalent bonds allows for the design of materials with specific properties. The this compound moiety can be incorporated into larger molecules, such as polymers or co-crystals, where its hydrogen-bonding capabilities can be harnessed to direct the final solid-state architecture.[11]

Conclusion and Future Outlook

The hydrogen bond in this compound systems is not merely a structural footnote; it is the primary determinant of molecular conformation and macroscopic properties. The stability conferred by the intramolecular hydrogen bond in the cis-isomer governs its reactivity, while the extensive intermolecular networks in both isomers dictate their physical state and bulk characteristics. For researchers in drug development and materials science, a thorough grasp of these interactions is essential for predicting molecular behavior, designing synthetic pathways, and engineering materials with desired functionalities. Future investigations leveraging advanced techniques like Raman jet spectroscopy and high-level ab initio calculations will continue to refine our understanding of the subtle yet powerful influence of hydrogen bonding in these and more complex systems.

References

A Comprehensive Guide to the Theoretical Conformational Analysis of 2-Butene-1,4-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the theoretical conformational analysis of cis- and trans-2-butene-1,4-diol. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind computational choices and provides a framework for understanding the conformational landscape of this versatile molecule, which serves as a key intermediate in the synthesis of pharmaceuticals and polymers.[1] The presence of a rigid carbon-carbon double bond and two rotatable hydroxymethyl groups makes 2-butene-1,4-diol an intriguing subject for conformational analysis, where a delicate interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding dictates its three-dimensional structure and, consequently, its reactivity and physical properties.

The Rationale for Conformational Analysis: Structure Dictates Function

The spatial arrangement of atoms in a molecule is far from static. For flexible molecules like this compound, rotation around single bonds gives rise to various three-dimensional structures known as conformations or conformers. Each conformer possesses a distinct energy level, and the molecule will predominantly exist in its lowest energy conformations. Understanding the geometry, relative stability, and the energy barriers to interconversion between these conformers is paramount for predicting a molecule's behavior. For drug development professionals, the conformation of a molecule can significantly influence its binding affinity to a biological target. In materials science, the conformational preferences of a monomer like this compound can affect the properties of the resulting polymer.

Theoretical Methodologies: A Scientist's Toolkit for Probing Molecular Structure

The study of molecular conformations is greatly facilitated by computational chemistry, which allows for the detailed exploration of a molecule's potential energy surface (PES). The PES is a mathematical landscape where the potential energy of a molecule is a function of its geometric coordinates.[2] Minima on this surface correspond to stable conformers, while saddle points represent the transition states for interconversion between conformers.

The Power of Density Functional Theory (DFT)

For a molecule of the size of this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy. DFT methods calculate the electronic energy of a system based on its electron density, rather than the more computationally expensive wavefunction-based ab initio methods. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For systems where non-covalent interactions, such as intramolecular hydrogen bonding, are significant, functionals that include dispersion corrections (e.g., B3LYP-D3) are often employed. A Pople-style basis set like 6-311++G(d,p) is a good starting point, as the diffuse functions (++) are important for describing the lone pairs on the oxygen atoms and the polarization functions (d,p) allow for more flexibility in describing the bonding environment.

A Step-by-Step Computational Protocol for Conformational Analysis

The following protocol outlines a robust workflow for the theoretical conformational analysis of this compound using computational chemistry software.

  • Initial Structure Generation : Generate initial 3D structures for both cis- and trans-2-butene-1,4-diol.

  • Conformational Search : Perform a systematic or stochastic conformational search to identify potential energy minima. This can be achieved by rotating the key dihedral angles:

    • τ1 (O-C1-C2=C3) and τ4 (C2=C3-C4-O) : Rotation around the C-C single bonds.

    • τ(H-O-C1-C2) and τ(H-O-C4-C3) : Rotation of the hydroxyl hydrogens.

  • Geometry Optimization : Each identified potential conformer is then subjected to a full geometry optimization. This process finds the lowest energy geometry for that particular conformer.

  • Frequency Calculations : Following optimization, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

  • Energy Analysis : The relative energies of all stable conformers are calculated to determine their populations at a given temperature using the Boltzmann distribution.

  • Potential Energy Surface (PES) Scan : To determine the rotational barriers between conformers, a relaxed PES scan is performed.[3] This involves systematically changing a specific dihedral angle in small increments and optimizing the rest of the molecule's geometry at each step.

G cluster_workflow Computational Conformational Analysis Workflow A 1. Initial Structure Generation (cis- and trans-isomers) B 2. Conformational Search (Dihedral Angle Rotation) A->B C 3. Geometry Optimization (Find Energy Minima) B->C D 4. Frequency Calculation (Confirm Stable Conformers) C->D F 6. Potential Energy Surface Scan (Identify Rotational Barriers) C->F E 5. Relative Energy Calculation (Determine Population) D->E

A flowchart illustrating the key steps in a computational conformational analysis workflow.

The Conformational Landscape of this compound

The conformational preferences of this compound are primarily governed by the orientation of the two hydroxymethyl groups relative to the plane of the double bond and to each other. The key to understanding its structure lies in the potential for intramolecular hydrogen bonding.

The Crucial Role of Intramolecular Hydrogen Bonding

An intramolecular hydrogen bond is a non-covalent interaction between a hydrogen atom bonded to an electronegative atom (in this case, oxygen) and another electronegative atom within the same molecule. In diols, the stability of such bonds increases as the hydroxyl groups become more separated along the carbon chain, with 1,4-diols showing a strong propensity for forming these bonds.[4] This interaction can significantly stabilize a conformer, often leading to a compact, pseudo-cyclic structure. In the case of this compound, this would involve the hydrogen of one hydroxyl group interacting with the oxygen of the other.

Conformational Isomers of cis-2-Butene-1,4-diol

In the cis isomer, both hydroxymethyl groups are on the same side of the double bond. This proximity makes the formation of an intramolecular hydrogen bond highly favorable. We can anticipate at least two major families of conformers:

  • Hydrogen-Bonded (Cyclic-like) Conformer : This is expected to be the most stable conformer in the gas phase. The molecule adopts a folded structure to allow for the formation of a hydrogen bond between the two hydroxyl groups.

  • Extended (Open) Conformer : In this less stable form, the hydroxyl groups are oriented away from each other, preventing the formation of an intramolecular hydrogen bond. This conformation might be more prevalent in polar, protic solvents where intermolecular hydrogen bonding with the solvent can compete with and disrupt the intramolecular bond.

G cluster_conformers Conformational Equilibrium of cis-2-Butene-1,4-diol Open Extended (Open) Conformer (Higher Energy) Closed Hydrogen-Bonded Conformer (Lower Energy) Open->Closed Rotation around C-C bonds Closed->Open Rotation around C-C bonds

Equilibrium between the open and hydrogen-bonded conformers of cis-2-Butene-1,4-diol.
Conformational Isomers of trans-2-Butene-1,4-diol

For the trans isomer, the hydroxymethyl groups are on opposite sides of the double bond. This arrangement makes the formation of an intramolecular hydrogen bond more challenging as the hydroxyl groups are further apart. However, through significant rotation around the C-C single bonds, a conformation that allows for hydrogen bonding may still be possible, though likely less stable than in the cis isomer. The conformational landscape of the trans isomer is therefore expected to be dominated by more extended, linear-like structures.

Quantitative Data: A Summary of Expected Conformational Properties
IsomerConformer TypeIntramolecular H-BondKey Dihedral Angles (τ1, τ4)Expected Relative Energy
cisHydrogen-BondedYesgauche/gaucheLowest
cisExtendedNoanti/antiHigher
transExtendedNoanti/antiLowest
transHydrogen-BondedPossible, but strainedgauche/gaucheHigher

Conclusion and Future Directions

The theoretical conformational analysis of this compound reveals a fascinating interplay of steric and electronic effects, with intramolecular hydrogen bonding playing a pivotal role, particularly in the cis isomer. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the conformational landscape of this and other flexible molecules. Such studies are crucial for understanding molecular recognition, reactivity, and the rational design of new materials and therapeutics. Future experimental studies, such as microwave or infrared spectroscopy in the gas phase, combined with the high-level computational analysis described herein, would provide definitive data on the precise geometries and relative energies of the conformers of this compound, further enhancing our understanding of this important chemical building block.

References

discovery and historical synthesis of 2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄H₈O₂), a pivotal C4 chemical intermediate, holds a significant position in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, and polymers. Its journey from a laboratory curiosity to an industrial mainstay is a compelling narrative of chemical innovation, driven by the need for selective and efficient synthesis routes. This guide provides a comprehensive exploration of the historical synthesis of this compound, focusing on the foundational Reppe chemistry that enabled its creation and the subsequent evolution of catalytic hydrogenation processes designed to optimize its production. We will delve into the causality behind experimental choices, present detailed protocols for key synthesis methods, and offer a comparative analysis of their efficacy, providing researchers and development professionals with a thorough understanding of this versatile molecule's origins.

The Genesis: Reppe Chemistry and the Synthesis of a Crucial Precursor

The story of this compound is inextricably linked to the synthesis of its immediate precursor, 2-butyne-1,4-diol. The development of a viable industrial route to this alkyne diol was a landmark achievement of the German chemist Walter Reppe in the 1930s. Working under high pressure, Reppe developed a new realm of acetylene chemistry, demonstrating that this highly reactive gas could be safely made to react with aldehydes.

The core reaction, known as the Reppe process, involves the ethynylation of formaldehyde with acetylene.[1][2] This high-pressure synthesis forms the bedrock of C4 chemical production from acetylene.[3][4]

Reaction: 2CH₂O (Formaldehyde) + C₂H₂ (Acetylene) → HOCH₂C≡CCH₂OH (2-Butyne-1,4-diol)

The industrial viability of this process hinged on the development of a suitable catalyst. The breakthrough came with the use of a copper acetylide catalyst, often supported on silica and promoted with bismuth oxide.[2][5] The bismuth oxide serves a critical role in inhibiting the formation of dangerous, polymeric copper acetylide byproducts known as "cuprenes".[5] This choice of catalyst and promoter was a deliberate decision to ensure both high reaction rates and, crucially, the safety of handling acetylene under pressure.

Experimental Protocol 1: The Reppe Synthesis of 2-Butyne-1,4-diol

This protocol is a generalized representation of the industrial Reppe process.

Objective: To synthesize 2-butyne-1,4-diol from acetylene and formaldehyde.

Materials:

  • Formaldehyde (30-50% aqueous solution)

  • Acetylene gas

  • Catalyst: Copper(II) oxide and Bismuth(III) oxide on a silica support[5]

  • High-pressure stirred autoclave reactor

Methodology:

  • Catalyst Preparation & Activation: The supported copper oxide-bismuth oxide catalyst is loaded into the reactor. The active copper(I) acetylide species is typically formed in situ under reaction conditions.[5]

  • Charging the Reactor: The aqueous formaldehyde solution is charged into the autoclave.

  • Inerting: The reactor is purged with an inert gas, such as nitrogen, to remove all oxygen.

  • Pressurization & Heating: The reactor is pressurized with acetylene to a partial pressure of 2-6 bar and heated to the reaction temperature of 80-100°C.[5] The pH is maintained between 5 and 8.[5]

  • Reaction: Acetylene and formaldehyde react exothermically. The temperature is carefully controlled via internal cooling coils or a reactor jacket. The reaction is typically run in a continuous or semi-continuous mode where reactants are fed, and product is withdrawn.

  • Work-up and Purification: After the reaction, the product stream is depressurized. The 2-butyne-1,4-diol is separated from unreacted formaldehyde, water, and catalyst, typically via vacuum distillation.[5]

From Alkyne to Alkene: The Challenge of Selective Hydrogenation

With an industrial supply of 2-butyne-1,4-diol secured, the next critical step was its conversion to the more versatile this compound. This is achieved through the partial hydrogenation of the triple bond. The primary challenge in this synthesis is selectivity . The hydrogenation can proceed in two steps: first to the alkene (this compound) and then further to the alkane (1,4-butanediol or BDO).[6]

Reaction Pathway: HOCH₂C≡CCH₂OH (2-Butyne-1,4-diol) + H₂ → HOCH₂CH=CHCH₂OH (this compound) HOCH₂CH=CHCH₂OH (this compound) + H₂ → HOCH₂CH₂CH₂CH₂OH (1,4-Butanediol)

Since both this compound and 1,4-butanediol are valuable industrial products, controlling the reaction to stop at the intermediate alkene stage was a significant focus of research.[7] The choice of catalyst and reaction conditions is paramount to prevent over-hydrogenation.

G cluster_0 Reppe Synthesis cluster_1 Selective Hydrogenation Acetylene Acetylene (C₂H₂) Butynediol 2-Butyne-1,4-diol Acetylene->Butynediol + Formaldehyde (CuC₂ Catalyst) Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Butynediol Butenediol This compound Butynediol->Butenediol + H₂ (Selective Catalyst, e.g., Pd/Pb, Pt) Butanediol 1,4-Butanediol (BDO) Butenediol->Butanediol + H₂ (e.g., Ni Catalyst)

Evolution of Catalytic Systems
  • Early-Stage Catalysts (Nickel-based): Industrial nickel-based catalysts were initially employed. However, these catalysts are highly active and tend to favor complete hydrogenation to 1,4-butanediol, requiring harsh conditions (15–30 MPa at up to 160 °C) which makes selectivity difficult to control.[8]

  • Palladium-based Catalysts: Palladium (Pd) emerged as a more selective catalyst. To further temper its activity and prevent over-hydrogenation, "poisoned" catalysts were developed. A common approach involves supporting palladium on carbon (Pd/C) and intentionally deactivating it with a lead compound, such as lead acetate.[9] This poisoning strategy selectively inhibits the hydrogenation of the double bond while allowing the reduction of the triple bond, a classic example of tuning catalyst properties for a specific intermediate.

  • Platinum-based Catalysts: More recently, platinum (Pt) catalysts have shown excellent performance. For instance, a low-loading platinum on silicon carbide (Pt/SiC) catalyst demonstrated outstanding selectivity (up to 96%) for this compound under mild conditions (100 °C and 1 MPa H₂), with 1,4-butanediol being the only significant byproduct.[8]

Experimental Protocol 2: Selective Hydrogenation using a Poisoned Palladium Catalyst

This protocol is based on methodologies described in patent literature for achieving high selectivity.[9]

Objective: To selectively hydrogenate 2-butyne-1,4-diol to this compound.

Materials:

  • 2-Butyne-1,4-diol (52-78% aqueous solution)

  • Catalyst: 5 wt.% Pd on Carbon (Pd/C), poisoned with 1-3 wt.% lead[9]

  • Hydrogen gas

  • Stirred autoclave reactor

Methodology:

  • Reactor Charging: The aqueous solution of 2-butyne-1,4-diol and the lead-poisoned Pd/C catalyst are placed in the autoclave. The amount of catalyst is typically 0.33–0.99 wt.% of the total reaction mass.[9]

  • Inerting: The air in the autoclave is replaced with nitrogen, followed by replacement of the nitrogen with hydrogen.

  • Reaction Conditions: The mixture is heated to 35–45°C with stirring (e.g., 450-550 rpm).[9] The reactor is then pressurized with hydrogen to 0.6–1.7 MPa.[9]

  • Monitoring: The reaction is monitored by hydrogen uptake. The reaction is typically complete within 60–390 minutes, depending on the precise conditions and catalyst loading.[9]

  • Termination and Work-up: Once the desired conversion is reached, stirring and hydrogen supply are stopped. The reactor is cooled rapidly, and excess pressure is vented.

  • Product Isolation: The unreacted hydrogen is replaced with nitrogen. The final product mixture is filtered to remove the catalyst. The resulting aqueous solution of this compound can be used directly or purified further.

G start Start charge_reactor 1. Charge Reactor (Butynediol solution + Poisoned Pd/C) start->charge_reactor purge_n2 2. Purge with N₂ charge_reactor->purge_n2 purge_h2 3. Purge with H₂ purge_n2->purge_h2 heat_pressurize 4. Heat (35-45°C) Pressurize (0.6-1.7 MPa H₂) purge_h2->heat_pressurize react 5. Stir and React (60-390 min) heat_pressurize->react stop 6. Stop H₂ & Stirring Cool and Vent react->stop filter 7. Filter Catalyst stop->filter product Product (this compound solution) filter->product

Comparative Analysis of Synthesis Routes

The evolution of catalysts for the hydrogenation of 2-butyne-1,4-diol has been driven by the need for higher selectivity and milder, more energy-efficient operating conditions.

Catalyst SystemTypical ConditionsSelectivity for this compoundConversion of 2-Butyne-1,4-diolKey Insights & Causality
Nickel-based 15–30 MPa, up to 160°CLow to ModerateHighHigh activity leads to over-hydrogenation to 1,4-butanediol. Harsh conditions are required, making selectivity control difficult and energy-intensive.[8]
Poisoned Pd/C (Pd-Pb/C) 0.6–1.7 MPa, 35–45°CHigh (e.g., 95.1-96.0%)[9]High (Yields of 93.9-94.3% reported)[9]Lead acts as a selective poison, deactivating sites responsible for alkene hydrogenation more than those for alkyne hydrogenation. Milder conditions improve selectivity.
Pt/SiC (0.5 wt% Pt) 1 MPa, 100°CVery High (~96%)[8]High (~96%)[8]The platinum catalyst on a silicon carbide support shows intrinsic high selectivity under mild conditions, potentially reducing the need for toxic heavy metal poisons like lead.[8]
Schiff Base Modified Pd 2 MPa, 50°CExcellent (~100%)[6][8]High (~95.2%)[6][8]The Schiff base ligand modifies the electronic properties of the Pd nanoparticles, enhancing selectivity dramatically even under mild, additive-free conditions.[6][8]

The Role of this compound in Driving Synthesis Innovation

The intense focus on developing selective synthesis routes for this compound was directly proportional to its growing importance as a chemical intermediate. Its unique structure, featuring two hydroxyl groups and a double bond, makes it a highly versatile building block.

  • Agrochemicals: It is a key precursor in the manufacture of the insecticide endosulfan, where it reacts with hexachlorocyclopentadiene.[3][10]

  • Pharmaceuticals: The compound is a vital starting material for the synthesis of Vitamin B6 (pyridoxine).[6][8] It is also used in the synthesis of other pharmaceutical compounds, including the antiviral agent Oxetanocin A.[11]

  • Polymers: this compound serves as a diol monomer for creating polyesters and polyurethanes, and as a cross-linking agent for synthetic resins.[12] The double bond can be used for subsequent functionalization or cross-linking reactions.

Conclusion

The historical synthesis of this compound is a classic case study in industrial catalysis and process optimization. Beginning with the pioneering high-pressure acetylene work of Walter Reppe, which provided the essential precursor, the journey progressed through a series of catalytic innovations. The central challenge—achieving selective hydrogenation of an alkyne to an alkene without significant over-reduction—was met through the rational design of catalysts, from early high-activity nickel systems to finely tuned poisoned palladium and highly selective platinum and modified palladium catalysts. This evolution was not merely an academic exercise; it was driven by the demand for a versatile and essential building block for critical applications in medicine, agriculture, and materials science. Understanding this history provides valuable context for today's researchers as they continue to develop even more efficient, sustainable, and selective chemical transformations.

References

Methodological & Application

Introduction: The Strategic Value of 2-Butene-1,4-diol in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocycles Using 2-Butene-1,4-diol

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a cornerstone of modern chemical research and development.[1][2] More than 85% of all biologically active molecules contain at least one heterocyclic ring, a testament to their ability to impart crucial physicochemical properties and engage with biological targets.[2] The development of synthetic methodologies that provide rapid access to diverse heterocyclic scaffolds is therefore of critical importance for drug discovery.[1][3]

This compound (C₄H₈O₂, CAS 110-64-5) has emerged as a highly versatile and valuable C4 building block in this endeavor.[4] Primarily produced through the selective hydrogenation of 2-butyne-1,4-diol, which itself is derived from acetylene and formaldehyde, this diol offers a readily accessible and reactive scaffold.[5][6] Its bifunctional nature, featuring two hydroxyl groups and a central carbon-carbon double bond, allows for a variety of chemical transformations, making it an ideal precursor for constructing key five- and six-membered heterocyclic systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of furans, pyrroles, and pyridazines using this compound. It moves beyond simple procedural descriptions to explain the underlying mechanisms, the rationale for experimental choices, and detailed, field-proven protocols.

Synthesis of Furans via Oxidative Cyclization

The furan ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The synthesis of furan from this compound is a classic transformation that relies on an acid-catalyzed oxidative cyclization.

Mechanistic Insight

The conversion of cis-2-butene-1,4-diol into furan proceeds through a two-stage mechanism. The initial step involves the oxidation of one of the primary alcohol functionalities to an aldehyde, forming 4-hydroxy-2-butenal. This intermediate exists in equilibrium with its cyclic hemiacetal form. The subsequent step is a rapid, acid-catalyzed 1,4-elimination of water from the cyclic hemiacetal, which yields the aromatic furan ring.[7] A key advantage of this reaction, when conducted at the right temperature, is that the volatile furan product distills off as it is formed, protecting it from degradation by the acidic and oxidizing reaction medium.[7]

G cluster_0 Furan Synthesis Workflow Start cis-2-Butene-1,4-diol Oxidation Oxidation (e.g., Na2Cr2O7, H2SO4) Start->Oxidation [O] Intermediate 4-Hydroxy-2-butenal (Cyclic Hemiacetal) Oxidation->Intermediate Intramolecular Cyclization Dehydration Acid-Catalyzed 1,4-Elimination of H2O Intermediate->Dehydration -H2O End Furan Dehydration->End

Caption: Oxidative cyclization pathway for furan synthesis.

Experimental Protocol: Preparation of Furan

This protocol is adapted from the method described by Clauson-Kaas et al.[7]

Materials:

  • cis-2-Butene-1,4-diol (20.0 g)

  • Sodium dichromate dihydrate (30.0 g)

  • Concentrated sulfuric acid (20 g)

  • Deionized water

  • Hydrazine solution (50% aqueous)

  • Potassium hydroxide (powdered)

  • 250 mL three-neck reaction flask equipped with a dropping funnel, magnetic stirrer, and distillation apparatus.

Procedure:

  • Setup: In a 250 mL reaction flask, combine cis-2-butene-1,4-diol (20.0 g) and water (40 mL).

  • Initial Heating: Rapidly heat the mixture to 90°C with efficient stirring. Once the temperature is reached, discontinue heating.

  • Oxidant Addition: Prepare the oxidizing solution by dissolving sodium dichromate dihydrate (30.0 g) in a mixture of concentrated sulfuric acid (20 g) and water (70 mL). Add this solution dropwise from the dropping funnel to the reaction flask.

  • Reaction Control: Maintain the reaction temperature at 90-92°C by controlling the rate of addition. A mixture of furan and water will begin to distill immediately at a distillation temperature of 75-85°C. The addition should be complete within approximately 10 minutes.[7]

  • Completion: After the addition is complete, heat the reaction mixture for an additional 2-5 minutes to a temperature of 100°C to ensure the reaction goes to completion.

  • Purification of Distillate: The crude distillate will contain furan, water, and acrolein as an impurity. Add 0.50 mL of a 50% aqueous hydrazine solution to the distillate and shake for 10 minutes at room temperature to remove the acrolein.[7]

  • Isolation: Cool the mixture to -20°C to freeze the aqueous layer. Decant the furan layer and add powdered potassium hydroxide (2.5 g) to dry it.

  • Final Distillation: Distill the dried furan to obtain the pure product.

Expected Yield: Approximately 8.94 g (62%).[7]

ParameterValueReference
Starting Materialcis-2-Butene-1,4-diol[7]
Key ReagentsNa₂Cr₂O₇, H₂SO₄[7]
Reaction Temperature90-92°C[7]
Distillation Temp.75-85°C[7]
Typical Yield62%[7]
Table 1. Summary of reaction parameters for furan synthesis.

Synthesis of Pyrroles via Dehydrogenative Amination

The pyrrole nucleus is another fundamental heterocycle in medicinal chemistry, crucial for the synthesis of porphyrins and various pharmaceuticals. The reaction of this compound with primary amines, a variant of the Paal-Knorr synthesis, provides an effective route to N-substituted pyrroles.[8][9]

Mechanistic Insight

This synthesis involves an initial dehydrogenation of this compound to the corresponding dialdehyde, 2-butene-1,4-dial. This transformation can be catalyzed by transition metal complexes, such as manganese(III) salen catalysts.[8] The in situ generated dialdehyde then undergoes a double condensation reaction with a primary amine. The resulting intermediate cyclizes and subsequently eliminates two molecules of water to form the stable aromatic pyrrole ring.

G cluster_1 Pyrrole Synthesis Workflow Start This compound + R-NH2 Dehydrogenation Catalytic Dehydrogenation (e.g., Mn(III) Salen) Start->Dehydrogenation -2H2 Dialdehyde 2-Butene-1,4-dial (in situ) Dehydrogenation->Dialdehyde Condensation Double Condensation with R-NH2 Dialdehyde->Condensation Cyclization Cyclization & Dehydration (-2H2O) Condensation->Cyclization End N-Substituted Pyrrole Cyclization->End

Caption: Dehydrogenative amination pathway for pyrrole synthesis.

General Protocol: Catalytic Synthesis of N-Substituted Pyrroles

While a specific, detailed protocol for the manganese-catalyzed reaction is presented as a schematic, a general procedure based on the principles of the Paal-Knorr synthesis can be outlined.[8] This protocol is conceptual and should be optimized for specific substrates and catalysts.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Dehydrogenation catalyst (e.g., Manganese(III) salen complex)[8]

  • High-boiling, inert solvent (e.g., toluene, xylene)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Setup: To a reaction flask equipped with a condenser (and optionally a Dean-Stark trap), add this compound, the primary amine (1.0-1.2 equivalents), the catalyst (catalytic amount, e.g., 1-5 mol%), and the solvent.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap or by analytical techniques like TLC or GC-MS. The reaction involves the liberation of hydrogen gas.[8]

  • Work-up: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude residue can be purified by standard methods such as flash column chromatography on silica gel to afford the desired N-substituted pyrrole.

ComponentFunctionRationale / Key Insight
This compoundC4 Building BlockProvides the four-carbon backbone for the pyrrole ring.
Primary AmineNitrogen SourceDetermines the N-substituent of the final pyrrole product.
CatalystDehydrogenation AgentOxidizes the diol to the reactive dialdehyde in situ without a stoichiometric oxidant.[8]
Heat/SolventReaction ConditionsDrives the condensation and dehydration steps to completion.
Table 2. Rationale for component selection in pyrrole synthesis.

Synthesis of Pyridazines via Oxidative Condensation

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are important pharmacophores in drug discovery. The synthesis from this compound involves a two-step sequence: oxidation to the corresponding dialdehyde followed by condensation with hydrazine.[10]

Mechanistic Insight

Similar to pyrrole synthesis, the first step is the oxidation of this compound to 2-butene-1,4-dial. This unsaturated 1,4-dicarbonyl compound is the key electrophilic component. In the second step, this dialdehyde reacts with hydrazine (H₂N-NH₂). The reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which then readily aromatizes, often through air oxidation or with a mild oxidant, to yield the stable pyridazine ring.[10]

G cluster_2 Pyridazine Synthesis Workflow Start This compound Oxidation Oxidation (e.g., MnO2, PCC) Start->Oxidation [O] Dialdehyde 2-Butene-1,4-dial Oxidation->Dialdehyde Condensation Condensation with Hydrazine (H2NNH2) Dialdehyde->Condensation Intermediate Dihydropyridazine Condensation->Intermediate Aromatization Aromatization (e.g., Air Oxidation) Intermediate->Aromatization End Pyridazine Aromatization->End

Caption: Two-step pathway for pyridazine synthesis.

General Protocol: Synthesis of Pyridazine

This is a representative two-step protocol. The first step is the oxidation of the diol, and the second is the condensation with hydrazine.

Step 1: Oxidation of this compound to 2-Butene-1,4-dial

  • Materials: this compound, an oxidizing agent (e.g., manganese dioxide (MnO₂), pyridinium chlorochromate (PCC)), and an appropriate solvent (e.g., dichloromethane, acetone).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a reaction flask.

    • Add the oxidizing agent portion-wise while stirring at room temperature or slightly below. The reaction is often exothermic.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter off the solid oxidant byproducts and wash with the solvent.

    • Carefully remove the solvent under reduced pressure. The resulting 2-butene-1,4-dial is often used directly in the next step without extensive purification due to its potential instability.

Step 2: Condensation with Hydrazine

  • Materials: Crude 2-butene-1,4-dial from Step 1, hydrazine hydrate, and a solvent like ethanol.

  • Procedure:

    • Dissolve the crude dialdehyde in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add hydrazine hydrate (1.0 equivalent) dropwise to the solution.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Monitor the formation of the pyridazine product by TLC or GC-MS.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain the pure pyridazine.

StepPurposeKey Considerations
1. Oxidation Generate the 1,4-dicarbonyl electrophileChoice of oxidant is crucial to avoid over-oxidation or side reactions. The dialdehyde product can be reactive and is often best used immediately.
2. Condensation Ring formation with hydrazineThe reaction with hydrazine is typically efficient. Substituted hydrazines can be used to generate N-substituted pyridazinium salts or C-substituted pyridazines if the dial is appropriately substituted.[11]
Table 3. Key considerations for the two-step pyridazine synthesis.

Conclusion

This compound is a powerful and cost-effective precursor for the synthesis of fundamentally important heterocyclic systems. Its unique structure allows for straightforward, high-yield conversions to furans, pyrroles, and pyridazines—scaffolds that are central to drug discovery and medicinal chemistry. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to leverage this versatile building block in their synthetic programs, enabling the efficient construction of molecular complexity and the exploration of new chemical space.

References

Application Note: The Strategic Role of 2-Butene-1,4-diol in the Industrial Synthesis of Vitamin B6 (Pyridoxine)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Vitamin B6, known chemically as pyridoxine in its common commercial form, is an essential human nutrient and a vital co-factor in over 140 biochemical reactions, primarily related to amino acid metabolism.[1][2] Its industrial synthesis is a cornerstone of the pharmaceutical and food fortification industries. This application note provides a detailed technical guide on the pivotal role of 2-butene-1,4-diol as a key precursor in the predominant commercial synthesis of Vitamin B6. The guide will elucidate the chemical strategy, focusing on the Diels-Alder reaction, provide detailed experimental protocols, and explain the causality behind the synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge of Pyridoxine

Vitamin B6 is a water-soluble vitamin that encompasses a group of six interconvertible compounds, with pyridoxal 5'-phosphate (PLP) being the biologically active coenzyme form.[1][2] Due to its complex structure—a substituted pyridine ring—its synthesis is not trivial. While several synthetic routes have been developed, the most commercially successful and widely adopted method relies on a hetero-Diels-Alder reaction to construct the core pyridine skeleton.[3][4][5] This approach, often referred to as the "oxazole method," offers an elegant and efficient convergence of two key fragments.[1] At the heart of this strategy is the use of a suitable dienophile, which is most commonly derived from this compound, making it an indispensable industrial intermediate.[3][6]

This document details the application of this compound in this robust synthetic pathway, providing both the theoretical framework and practical, step-by-step protocols.

The Core Strategy: A Hetero-Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool in organic synthesis, involving a [4+2] cycloaddition between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring.[7][8] Its thermodynamic driving force is the conversion of two weaker π-bonds into two stronger σ-bonds.[7]

In the context of Vitamin B6 synthesis, the key reaction involves:

  • The Diene: A substituted oxazole, such as 4-methyl-5-ethoxyoxazole. The oxazole ring serves as a masked azadiene.

  • The Dienophile: A derivative of cis-2-butene-1,4-diol. The diol itself is not used directly but is first converted into a more stable and reactive cyclic derivative.

This reaction constructs the bicyclic intermediate that, upon subsequent aromatization, yields the desired 3-hydroxypyridine core of Vitamin B6.[3][9]

Overall Synthetic Pathway

The following diagram outlines the multi-step synthesis of Pyridoxine Hydrochloride starting from the precursor to this compound.

G cluster_0 Precursor Synthesis cluster_1 Dienophile Formation cluster_2 Core Synthesis 2-Butyne-1,4-diol 2-Butyne-1,4-diol cis-2-Butene-1,4-diol cis-2-Butene-1,4-diol 2-Butyne-1,4-diol->cis-2-Butene-1,4-diol Selective Hydrogenation Dienophile 4,7-Dihydro-1,3-dioxepin (Dienophile) cis-2-Butene-1,4-diol->Dienophile Acid-catalyzed condensation Adduct Diels-Alder Adduct Dienophile->Adduct [4+2] Cycloaddition (Heat) Oxazole 4-Methyl-5-ethoxyoxazole (Diene) Oxazole->Adduct Pyridoxine Pyridoxine (Vitamin B6) Adduct->Pyridoxine Aromatization & Hydrolysis (Acid) Pyridoxine_HCl Pyridoxine Hydrochloride Pyridoxine->Pyridoxine_HCl Salt Formation

Caption: Synthetic pathway from 2-butyne-1,4-diol to Pyridoxine HCl.

This compound: From Precursor to Protected Dienophile

cis-2-Butene-1,4-diol is the direct precursor to the dienophile. Its industrial synthesis typically involves the selective hydrogenation of 2-butyne-1,4-diol, often using a poisoned palladium catalyst (like a Lindlar catalyst) or specialized platinum catalysts to prevent over-reduction to 1,4-butanediol.[10][11][12]

Causality: Why Protect the Diol?

Directly using this compound in the Diels-Alder reaction is inefficient. The free hydroxyl groups can lead to undesired side reactions under the high temperatures required for the cycloaddition. Therefore, the diol is protected by reacting it with an aldehyde or ketone in the presence of an acid catalyst.[13] A common and effective strategy is the reaction of cis-2-butene-1,4-diol with aldehydes like chloroacetaldehyde or furfural to form a seven-membered cyclic acetal known as a 4,7-dihydro-1,3-dioxepin.[9][13]

This protected form offers several advantages:

  • Increased Stability: It is more thermally stable than the free diol.

  • Enhanced Reactivity: The cyclic structure holds the double bond in a conformation suitable for the cycloaddition.

  • Controlled Release: The protecting group is readily removed during the final acid-catalyzed hydrolysis and aromatization step, directly yielding the two required hydroxymethyl groups at the C4 and C5 positions of the pyridine ring.[13]

Experimental Protocols and Methodologies

The following protocols are representative of the industrial "oxazole method." All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol Workflow Overview

G start Start step1 Part A: Synthesis of Dienophile start->step1 step2 Part B: Diels-Alder Reaction step1->step2 Intermediate step3 Part C: Hydrolysis & Aromatization step2->step3 Adduct step4 Purification & Isolation step3->step4 Crude Pyridoxine HCl end End step4->end Final Product

Caption: High-level experimental workflow for Vitamin B6 synthesis.

Part A: Synthesis of Dienophile (2-chloromethyl-4,7-dihydro-1,3-dioxepin)

This protocol is adapted from established patent literature for the synthesis of a key dienophile intermediate.[13]

Objective: To protect cis-2-butene-1,4-diol via acid-catalyzed condensation with chloroacetaldehyde.

Materials:

Reagent Molar Eq. Purpose
cis-2-Butene-1,4-diol 1.0 Dienophile Precursor
Chloroacetaldehyde monohydrate 1.0 Acetal Forming Agent
Benzene - Solvent (Azeotropic water removal)

| p-Toluenesulfonic acid | Catalytic | Acid Catalyst |

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging: Charge the flask with equimolar quantities of cis-2-butene-1,4-diol and chloroacetaldehyde monohydrate in benzene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1-0.5 mol%).

  • Reaction: Heat the mixture to reflux. Water generated during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the cessation of water collection. This typically takes several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dioxepin product.

  • Validation: The product can be purified by vacuum distillation. Characterization via NMR and GC-MS should be performed to confirm structure and purity.

Part B: Diels-Alder Cycloaddition

Objective: To form the core bicyclic adduct via cycloaddition of the dienophile with an oxazole.

Materials:

Reagent Molar Eq. Purpose
4-Methyl-5-ethoxyoxazole 1.0 Diene
2-chloromethyl-4,7-dihydro-1,3-dioxepin 1.0 - 3.0 Dienophile (often used in excess)

| Calcium oxide (optional) | - | Acid Scavenger |

Procedure:

  • Setup: In a sealed, heavy-walled reaction vessel or autoclave, combine 4-methyl-5-ethoxyoxazole and the dienophile from Part A. An excess of the dienophile is often used to drive the reaction to completion.[13]

  • Additive: Add powdered calcium oxide. Causality: This is a critical step to neutralize any trace acidity that could cause premature decomposition of the reactants or the adduct.[13]

  • Reaction: Heat the stirred mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 110-130°C for 24-48 hours.[3][13] The high temperature is necessary to overcome the activation energy of the cycloaddition.

  • Monitoring: The reaction can be monitored by taking aliquots and analyzing them via GC or TLC to observe the consumption of the oxazole.

  • Work-up: After cooling, filter off the calcium oxide. Remove the excess unreacted dienophile and oxazole by vacuum distillation. The remaining residue is the crude Diels-Alder adduct.

Part C: Aromatization and Hydrolysis to Pyridoxine Hydrochloride

Objective: To convert the adduct into the final, stable salt form of Vitamin B6.

Materials:

Reagent Purpose
Crude Diels-Alder Adduct Starting Material
Hydrochloric Acid (0.1 N - 1 N) Catalyst and Salt Former

| Acetic Acid (optional) | Co-solvent |

Procedure:

  • Hydrolysis: Dissolve the crude adduct from Part B in aqueous hydrochloric acid (e.g., 0.1 N HCl). Some procedures may use acetic acid as a co-solvent initially.[13]

  • Heating: Heat the solution at 90-100°C.

  • Mechanism: The acidic conditions catalyze a cascade of reactions:

    • Hydrolysis of the acetal (dioxepin ring) to reveal the two hydroxymethyl groups.

    • Elimination of the ethoxy bridge from the oxazole-derived portion.

    • Aromatization to form the stable 3-hydroxypyridine ring system.

  • Isolation: After the reaction is complete (monitored by HPLC or TLC), concentrate the solution under reduced pressure. The resulting residue will contain pyridoxine hydrochloride.

  • Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield crystalline Vitamin B6 hydrochloride.[13]

Summary of Key Parameters

The following table summarizes typical conditions and expected outcomes for this synthetic route.

StepKey ReagentsTemperatureTypical TimeTypical Yield
Dienophile Synthesis cis-2-Butene-1,4-diol, Aldehyde, Acid CatalystReflux2-6 hours>80%
Diels-Alder Reaction Oxazole, Dioxepin110-130°C24-48 hours40-60%[3]
Hydrolysis/Aromatization Diels-Alder Adduct, Aqueous HCl90-100°C1-3 hours>90% (for this step)

Conclusion

The synthesis of Vitamin B6 via the hetero-Diels-Alder reaction is a testament to elegant and efficient chemical design. Within this framework, this compound serves as a robust and indispensable C4 building block. Its conversion into a protected dienophile like a 4,7-dihydro-1,3-dioxepin is a critical strategic choice that ensures stability, reactivity, and the correct final placement of the C4 and C5 hydroxymethyl groups. The protocols outlined in this note provide a foundational understanding of this industrial process, highlighting the chemical principles and practical considerations necessary for the successful synthesis of this essential vitamin.

References

protocols for polymerization of 2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Polymerization of 2-Butene-1,4-diol: Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional monomer of significant interest in polymer chemistry, prized for the introduction of unsaturation into polymer backbones. Its structure, featuring two terminal hydroxyl groups and a central carbon-carbon double bond, allows it to serve as a versatile building block for a variety of polymers, most notably unsaturated polyesters and polyethers.[1] The presence of the double bond provides a reactive site for post-polymerization modification, cross-linking, and functionalization, making the resulting polymers highly valuable for applications ranging from biodegradable materials and drug delivery systems to synthetic resins and elastomers.[2][3] This guide provides a comprehensive overview of the primary polymerization methodologies for this compound, with a focus on detailed, field-proven protocols designed for reproducibility and scalability. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving polymers with desired characteristics.

Foundational Concepts: The Chemistry of this compound

This compound (C₄H₈O₂) exists as two geometric isomers: cis and trans.[1] The choice of isomer can influence the stereochemistry of the polymer backbone, which in turn affects the material's physical properties such as crystallinity, melting temperature (T_m), and glass transition temperature (T_g).[4] The monomer's primary utility stems from its two hydroxyl (-OH) groups, which readily participate in step-growth polymerization reactions like polycondensation, and the internal alkene group, which is typically preserved during polymerization to serve as a site for subsequent reactions.

A critical consideration in the polymerization of this compound is the prevention of side reactions. Isomerization of the double bond or branching reactions can compromise the linearity and desired properties of the final polymer.[2][5] Therefore, optimized reaction conditions, including appropriate catalyst selection and temperature control, are paramount to synthesizing high molecular weight, linear unsaturated polymers.[2][6]

Strategic Polymerization Pathways

The selection of a polymerization strategy is dictated by the desired polymer architecture. For instance, to create unsaturated polyesters for biodegradable applications or as prepolymers for thermosets, melt polycondensation is the industry standard. For synthesizing telechelic polyethers useful as macromonomers, a ruthenium-catalyzed approach is highly effective.

G start Desired Polymer Type? polyester Unsaturated Polyester / Copolyester start->polyester Ester Backbone polyether Unsaturated Polyether start->polyether Ether Backbone vinyl_copolymer Vinyl Copolymer (with -OH functionality) start->vinyl_copolymer Carbon Backbone method_polycondensation Protocol 1: Melt Polycondensation (with Diacid/Diester) polyester->method_polycondensation method_ru Protocol 3: Ru-Catalyzed Self-Condensation polyether->method_ru method_redox Protocol 2: Redox-Initiated Copolymerization vinyl_copolymer->method_redox

Diagram 1: Decision-making workflow for selecting a polymerization protocol.

Protocol 1: Synthesis of Unsaturated Polyesters via Melt Polycondensation

Melt polycondensation is a robust and widely used solvent-free method for synthesizing high molecular weight polyesters from diols and dicarboxylic acids.[2] The process is typically performed in two stages: an initial esterification step to form low molecular weight oligomers, followed by a polycondensation step under high vacuum to remove the condensation byproduct (water) and drive the reaction toward high molecular weight polymer formation.[7][8]

Causality and Experimental Rationale:
  • Two-Stage Heating: The first stage is conducted at a lower temperature (150-190°C) under an inert atmosphere (e.g., Nitrogen) to facilitate esterification while minimizing monomer loss through volatilization.[7] The second stage requires higher temperatures (180-220°C) and high vacuum to overcome the equilibrium limitations by efficiently removing water, thereby achieving high molecular weight polymers according to Le Chatelier's principle.[8]

  • Catalyst Selection: While the reaction can proceed without a catalyst, esterification catalysts like p-toluenesulfonic acid (p-TsOH), titanium(IV) butoxide (Ti(OBu)₄), or antimony(III) oxide are often used to accelerate the reaction rate.[9][10] Ti(OBu)₄ is particularly effective in the polycondensation stage.[11]

  • Molar Ratio: A slight excess of the diol component can be used to compensate for any loss due to its higher volatility compared to the dicarboxylic acid, ensuring proper stoichiometry at the final stage of polymerization.[7]

Detailed Step-by-Step Methodology:
  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet that can be switched to a vacuum line, and a distillation condenser to collect the water byproduct.

  • Charging Reactants: Charge the reactor with equimolar amounts of this compound and a chosen dicarboxylic acid (e.g., succinic acid, adipic acid).[2][6] Add the catalyst (e.g., 0.1 mol% Ti(OBu)₄).

  • Stage 1: Esterification:

    • Begin purging the system with dry nitrogen gas while stirring.

    • Gradually heat the reaction mixture in an oil bath to 180°C.

    • Maintain this temperature for 2-4 hours. Water will begin to distill from the reaction mixture. The mixture will become clearer as the monomers react to form oligomers.

  • Stage 2: Polycondensation:

    • Increase the temperature to 200-220°C.

    • Gradually apply a vacuum, reducing the pressure to below 1 mbar over approximately 1 hour. This slow reduction prevents vigorous boiling and loss of oligomers.

    • Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the melt will increase noticeably, often indicated by a decrease in the stirring speed at constant motor power.

  • Reaction Completion and Recovery:

    • Stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere to prevent oxidation of the polymer.

    • The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for purification.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

G Reaction Scheme for Polyester Synthesis cluster_product Unsaturated Polyester This compound Polymer -[O-CH2-CH=CH-CH2-O-CO-(CH2)n-CO]m- This compound->Polymer Dicarboxylic Acid\n(e.g., Adipic Acid) Dicarboxylic Acid\n(e.g., Adipic Acid)->Polymer Water + m H2O

Diagram 2: Polycondensation of this compound with a dicarboxylic acid.

Data Presentation: Polycondensation Parameters
Diacid ComonomerCatalystTemp (°C)Time (h)M_w (kDa)[2]T_g (°C)[2]T_m (°C)[2]
Succinic AcidTi(OBu)₄180 → 2102 + 6~65.3-31.488.6
Adipic AcidTi(OBu)₄180 → 2102 + 6~79.5-45.255.1
Sebacic AcidTi(OBu)₄180 → 2102 + 6~72.1-53.862.5

Protocol 2: Redox-Initiated Copolymerization with Acrylamide

This protocol describes the synthesis of a water-soluble copolymer, poly(acrylamide-co-cis-2-butene-1,4-diol), using a redox initiator system.[12][13] Ceric ammonium nitrate (CAN) is an effective initiator for grafting onto molecules with hydroxyl groups. In this system, the Ce(IV) ion oxidizes the hydroxyl group of this compound, creating a radical that initiates the polymerization of the acrylamide monomer.[13]

Causality and Experimental Rationale:
  • Redox Initiation: The CAN/diol system allows for radical generation at moderate temperatures (e.g., 50°C), avoiding the high temperatures that could lead to unwanted side reactions.[12]

  • Monomer and Reducing Agent: In this specific system, cis-2-butene-1,4-diol acts as both a comonomer and a reducing agent for the Ce(IV) initiator.[12]

  • Reaction Medium: The polymerization is typically carried out in an aqueous medium, suitable for the water-soluble monomers and initiator.

Detailed Step-by-Step Methodology:
  • Reactor Setup: Use a jacketed glass reactor equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Reagent Preparation:

    • Prepare a stock solution of the initiator, Ceric Ammonium Nitrate (CAN), in dilute nitric acid.

    • Dissolve the desired molar ratios of acrylamide and cis-2-butene-1,4-diol in deionized water in the reactor.

  • Polymerization:

    • Deoxygenate the monomer solution by bubbling nitrogen through it for at least 30 minutes.

    • Bring the reactor to the desired temperature (e.g., 50°C) using a circulating water bath.

    • Inject the CAN initiator solution into the reactor to start the polymerization.

    • Continue the reaction under a nitrogen atmosphere for a set time, typically 4-6 hours.[12]

  • Purification:

    • Terminate the polymerization by cooling the reactor and exposing the solution to air.

    • Precipitate the resulting copolymer by pouring the aqueous solution into a large volume of a non-solvent like acetone or methanol.

    • Filter the precipitated polymer and wash it repeatedly with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the final copolymer product in a vacuum oven at a low temperature (~40°C).

Data Presentation: Optimized Reaction Conditions

Based on reported studies, optimal conditions for this copolymerization are:[12]

ParameterOptimal Value
Acrylamide2.4 x 10⁻³ mmol
cis-2-Butene-1,4-diol19.6 x 10⁻³ mmol
CAN Solution8 mL
Temperature50 °C
Time6 hours
Achieved Yield~65.1%

Protocol 3: Ruthenium-Catalyzed Self-Condensation Polyetherification

This advanced protocol details the synthesis of unsaturated telechelic polyether diols via the self-condensation of cis-2-butene-1,4-diol.[14][15] The reaction is catalyzed by a specific ruthenium(IV) allyl complex, which uniquely enables the allylic alcohol to function as both a nucleophile and an electrophile, eliminating water as the sole byproduct.[14]

Causality and Experimental Rationale:
  • Catalyst Mechanism: The CpRu(MQA)(C₃H₅) catalyst is proposed to react with the diol to form a Ru(IV) allyl intermediate. Nucleophilic attack by another diol molecule's hydroxyl group on this intermediate extends the chain, regenerating a species capable of further reaction.[14][15]

  • Water Removal: This is an equilibrium-controlled condensation reaction. The continuous removal of water is critical to drive the polymerization to achieve higher molecular weights. This is effectively accomplished by setting up the reaction under a condenser packed with molecular sieves.[14]

  • Isomerization: The catalyst has been observed to isomerize the cis-2-butenyl units of the monomer into the more thermodynamically stable trans-2-butenyl ether linkages within the polymer chain.[14]

Detailed Step-by-Step Methodology:
  • Catalyst: The catalyst, CpRu(MQA)(C₃H₅) (Cp = cyclopentadienyl, MQA = 4-methoxyquinoline-2-carboxylate), is specialized and may require synthesis according to literature procedures.

  • Reactor Setup: In a Schlenk flask, combine cis-2-butene-1,4-diol and the ruthenium catalyst (e.g., ~0.05 mol%). Add a suitable solvent mixture, such as ethyl ether and CH₂Cl₂.[14]

  • Water Removal System: Attach a condenser to the flask and pack the interior of the condenser column with activated 4 Å molecular sieves. This setup allows the solvent to reflux over the sieves, trapping the water produced during the reaction.

  • Polymerization:

    • Heat the reaction mixture to reflux (approximately 40-45°C) under an inert atmosphere (Argon or Nitrogen).

    • Allow the reaction to proceed for 24-48 hours.[14] The progress can be monitored by taking aliquots and analyzing the molecular weight via Gel Permeation Chromatography (GPC).

  • Purification:

    • After cooling, dilute the viscous reaction mixture with a solvent like CH₂Cl₂.

    • Pass the solution through a short column of silica gel to remove the ruthenium catalyst.

    • Remove the solvent under reduced pressure to yield the telechelic polyether diol.

G start Prepare Reactants (cis-2-Butene-1,4-diol, Ru-Catalyst, Solvents) setup Assemble Reflux Apparatus with Molecular Sieve Condenser start->setup react Heat to Reflux (40-45°C, 24-48h) under Inert Atmosphere setup->react monitor Monitor Mw by GPC (Optional) react->monitor cool Cool to Room Temperature react->cool purify Purify via Silica Gel Chromatography cool->purify isolate Isolate Polymer by Solvent Evaporation purify->isolate

Diagram 3: Experimental workflow for Ru-catalyzed polyetherification.

Conclusion and Future Outlook

The polymerization of this compound offers a powerful platform for creating advanced polymeric materials. The protocols detailed herein for melt polycondensation, redox-initiated copolymerization, and ruthenium-catalyzed polyetherification provide robust and versatile methods for researchers. By understanding the underlying chemical principles and carefully controlling reaction parameters, scientists can tailor the properties of the resulting polymers. The unsaturated nature of these polymers opens up vast possibilities for post-polymerization modifications, such as thiol-ene "click" reactions, making them highly attractive for developing functional materials for drug delivery, tissue engineering, and other high-value applications.[2]

References

Application Notes & Protocols: 2-Butene-1,4-diol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Butene-1,4-diol

This compound (CAS: 110-64-5), a bifunctional molecule featuring two primary hydroxyl groups and a central carbon-carbon double bond, represents a cornerstone in the edifice of modern synthetic chemistry. Its unique structural combination imparts a versatile reactivity profile, making it an invaluable starting material for a diverse array of chemical transformations. Industrially, it is most commonly synthesized via the partial hydrogenation of 2-butyne-1,4-diol, a process that requires careful catalytic control to prevent over-reduction to 1,4-butanediol.[1][2]

This guide provides an in-depth exploration of this compound's application in synthesizing key pharmaceutical intermediates. We will move beyond simple reaction schemes to dissect the causality behind procedural choices, offering detailed, field-proven protocols for researchers in drug discovery and development. The protocols herein are designed to be self-validating, emphasizing mechanistic understanding and robust execution.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the independent or concerted reactivity of its two key functional groups: the alkene and the terminal diols. This allows for a modular approach to molecular construction.

G B2D This compound Hydrogenation Hydrogenation B2D->Hydrogenation H₂, Catalyst Cyclization Cyclization B2D->Cyclization H⁺ Oxidation Oxidation B2D->Oxidation OsO₄ / mCPBA Amination Amination B2D->Amination Transaminase BDO BDO Hydrogenation->BDO DHF DHF Cyclization->DHF Tetrols Tetrols Oxidation->Tetrols Diamines Diamines Amination->Diamines

Application I: Synthesis of 2,5-Dihydrofuran — A Core Heterocyclic Intermediate

Context and Rationale: Five-membered oxygenated heterocycles, such as furans and their derivatives, are prevalent motifs in a multitude of pharmacologically active compounds. 2,5-Dihydrofuran, accessible directly from this compound, serves as a versatile intermediate for introducing this core structure. The acid-catalyzed cyclodehydration of cis-2-butene-1,4-diol is a direct and efficient route.[3] This transformation is mechanistically distinct from the cyclodehydration of its saturated analogue, 1,4-butanediol, due to the influence of the double bond on the molecule's electronic structure and conformation.[3]

Experimental Protocol: Acid-Catalyzed Cyclodehydration of cis-2-Butene-1,4-diol

This protocol details the conversion of cis-2-butene-1,4-diol to 2,5-dihydrofuran. The choice of an acid catalyst is critical; while strong mineral acids can be effective, they may also promote polymerization. Solid acid catalysts or milder aqueous acids are often preferred for cleaner reactions.

1. Materials and Reagents:

  • cis-2-Butene-1,4-diol (96% purity or higher)

  • Phosphoric Acid (H₃PO₄), 85% aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

2. Equipment Setup:

  • Round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Distillation apparatus (short path recommended) with a receiving flask cooled in an ice bath

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

3. Step-by-Step Procedure:

  • Reaction Setup: To the 250 mL round-bottom flask, add 44.0 g (0.5 mol) of cis-2-butene-1,4-diol and 5.0 g of 85% phosphoric acid.

  • Initiation of Dehydration: Begin stirring the mixture and gently heat the flask using the heating mantle. The target temperature for the reaction mixture is approximately 130-140°C.

  • Distillative Removal of Product: As 2,5-dihydrofuran (boiling point ~65-67°C) is formed, it will distill out of the reaction mixture along with water. Collect the distillate in the ice-cooled receiving flask. Continue the distillation until no more organic product is observed co-distilling.

  • Work-up - Neutralization: Transfer the collected distillate to a separatory funnel. Carefully wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution to neutralize any co-distilled acid, followed by 20 mL of deionized water. Causality Note: This neutralization is crucial to prevent acid-catalyzed ring-opening or polymerization of the product upon storage.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate for 15-20 minutes. Decant or filter the dried liquid to remove the drying agent.

  • Final Purification (Optional): For applications requiring very high purity, the crude 2,5-dihydrofuran can be redistilled. Collect the fraction boiling at 65-67°C.

  • Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS. Expected ¹H NMR (CDCl₃): δ ~5.8 ppm (t, 2H), ~4.6 ppm (d, 4H).

Data Summary Table

ParameterValue
Starting Material cis-2-Butene-1,4-diol
Catalyst Phosphoric Acid (85%)
Solvent None (Neat Reaction)
Temperature 130-140 °C
Reaction Time Continuous (Distillative)
Typical Yield 75-85%
Product Purity (Post-Workup) >95%

Application II: Selective Hydrogenation to 1,4-Butanediol — Precursor for Tetrahydrofuran (THF) and Gamma-Butyrolactone (GBL)

Context and Rationale: While this compound is a valuable intermediate in its own right, its complete hydrogenation yields 1,4-butanediol (BDO), another critical precursor in the pharmaceutical industry.[4] BDO is the direct precursor to the widely used solvent tetrahydrofuran (THF) and gamma-butyrolactone (GBL), a key intermediate for numerous active pharmaceutical ingredients (APIs).[4] The synthesis of this compound is often an intermediate step in the production of BDO from 2-butyne-1,4-diol.[4][5]

The challenge in this synthesis lies in achieving complete saturation of the double bond without inducing hydrogenolysis (cleavage) of the C-O bonds, which can lead to byproducts like butanols and butyraldehydes.[1][6] The choice of catalyst and reaction conditions is paramount. Palladium-on-carbon (Pd/C) is a highly effective catalyst for this transformation.

G BYD BYD B2D B2D BYD->B2D Partial Hydrogenation (e.g., Lindlar Catalyst) BDO BDO B2D->BDO Complete Hydrogenation (e.g., Pd/C, H₂) THF THF BDO->THF Dehydration (H⁺) GBL GBL BDO->GBL Dehydrogenation

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes the hydrogenation of this compound to 1,4-butanediol using a palladium catalyst under a hydrogen atmosphere.

1. Materials and Reagents:

  • This compound (mixture of cis/trans isomers is acceptable)

  • Palladium on Carbon (5% Pd/C)

  • Ethanol or Methanol (ACS grade)

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (inert)

2. Equipment Setup:

  • Parr hydrogenator or a similar high-pressure autoclave reactor equipped with a gas inlet, pressure gauge, thermometer, and mechanical stirrer.

  • Filter apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

3. Step-by-Step Procedure:

  • Reactor Charging: In the autoclave, create a solution of 44.0 g (0.5 mol) of this compound in 200 mL of ethanol. Carefully add 0.5 g of 5% Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric. Handle in a well-ventilated area and avoid ignition sources. Wetting the catalyst with a small amount of solvent before addition can mitigate this risk.

  • Inerting the Atmosphere: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to ensure all oxygen is removed. Causality Note: Removing oxygen is critical to prevent the formation of an explosive H₂/O₂ mixture and to ensure catalyst activity.

  • Hydrogenation Reaction: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-150 psi). Begin vigorous stirring and heat the reactor to 40-50°C.

  • Monitoring the Reaction: The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 2-4 hours. Maintain the pressure by periodically re-pressurizing with hydrogen.

  • Reaction Completion and Cooldown: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen gas (3 cycles) to remove any residual hydrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal and Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The remaining liquid is crude 1,4-butanediol, which can be purified further by vacuum distillation if required.

Data Summary Table

ParameterValue
Starting Material This compound
Catalyst 5% Palladium on Carbon (Pd/C)
Solvent Ethanol
H₂ Pressure 100-150 psi
Temperature 40-50 °C
Reaction Time 2-4 hours
Typical Yield >98%
Product Purity (Post-Filtration) >99%

Application III: Biocatalytic Amination for Chiral Intermediates

Context and Rationale: The synthesis of chiral amines is of paramount importance in the pharmaceutical industry. Modern approaches increasingly leverage the high selectivity of enzymes. Transaminases, for instance, can convert prochiral ketones into optically active amines.[7] A clever strategy involves using a sacrificial co-substrate that, upon donating its amine group, converts into a product that shifts the reaction equilibrium favorably. cis-But-2-ene-1,4-diamine, derived from this compound, has been shown to be an excellent sacrificial amine donor.[7] After donating an amine, the resulting aminoaldehyde undergoes spontaneous intramolecular condensation and tautomerization to form pyrrole, an aromatic compound. This irreversible step drives the equilibrium towards the formation of the desired chiral amine product, achieving high conversions with minimal excess of the amine donor.[7]

While a full protocol for the enzymatic step is highly substrate-specific, the conceptual workflow highlights the advanced utility of this compound derivatives.

G ProchiralKetone Prochiral Ketone (R-CO-R') Enzyme Transaminase (ATA) ProchiralKetone->Enzyme ChiralAmine Chiral Amine (R-CH(NH₂)-R') AmineDonor cis-But-2-ene-1,4-diamine (Amine Donor) AmineDonor->Enzyme Pyrrole Pyrrole (Aromatic Byproduct) Enzyme->ChiralAmine Desired Product Enzyme->Pyrrole Irreversible Byproduct (Drives Equilibrium)

References

Application of 2-Butene-1,4-diol in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Butene-1,4-diol as a Cornerstone for Agrochemical Innovation

This compound (CAS No: 110-64-5), a C4 difunctional molecule, serves as a highly versatile and pivotal building block in the synthesis of a diverse array of organic compounds.[1] Its unique structure, featuring a reactive carbon-carbon double bond and two primary hydroxyl groups, offers multiple avenues for chemical transformations, making it an invaluable intermediate in the production of various agrochemicals.[2][3] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemicals, including insecticides, herbicides, and fungicides. We will delve into detailed synthetic protocols, elucidate the underlying reaction mechanisms, and provide expert insights into the experimental choices, thereby offering a comprehensive resource for researchers and professionals in the field of agrochemical development.

The industrial production of this compound is primarily achieved through the selective hydrogenation of 2-butyne-1,4-diol, which itself is synthesized from the reaction of acetylene and formaldehyde.[4] This accessibility, coupled with its reactivity, positions this compound as a strategic starting material for constructing complex molecular architectures inherent to many modern crop protection agents.

I. Synthesis of Organochlorine Insecticides: The Endosulfan Precursor

A prominent application of cis-2-butene-1,4-diol in the agrochemical sector is its role as a key dienophile in the synthesis of the broad-spectrum organochlorine insecticide, endosulfan.[5][6] The core of this synthesis is a [4+2] cycloaddition, specifically a Diels-Alder reaction, which efficiently constructs the bicyclic framework of the endosulfan molecule.

Synthetic Pathway: Diels-Alder Cycloaddition

The synthesis of the endosulfan precursor, 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol, is achieved through the Diels-Alder reaction of hexachlorocyclopentadiene (the diene) with cis-2-butene-1,4-diol (the dienophile).[7] This is followed by a reaction with thionyl chloride to yield endosulfan.[6]

cluster_0 Synthesis of Endosulfan Precursor Hexachlorocyclopentadiene Hexachlorocyclopentadiene Intermediate 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol Hexachlorocyclopentadiene->Intermediate Diels-Alder Reaction Butenediol cis-2-Butene-1,4-diol Butenediol->Intermediate

Caption: Diels-Alder synthesis of the endosulfan precursor.

Detailed Experimental Protocol: Synthesis of 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dimethanol

Materials:

  • Hexachlorocyclopentadiene (HCCPD)

  • cis-2-Butene-1,4-diol

  • Anhydrous Xylene

  • Hexane (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and filtration

Procedure: [7]

  • Reaction Setup: In a properly ventilated fume hood, assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Charging Reactants: Charge the flask with hexachlorocyclopentadiene (27.3 g, 0.1 mol) and cis-2-butene-1,4-diol (8.8 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of anhydrous xylene to the flask.

  • Reaction: With vigorous stirring, heat the mixture to reflux (approximately 140-145 °C). Maintain a steady reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Cooling and Crystallization: Upon completion of the reaction (as indicated by TLC), turn off the heat and allow the reaction mixture to cool slowly to room temperature. The desired product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold hexane to remove any residual xylene and unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol as a crystalline solid.

Quantitative Data Summary
ParameterValueReference
DieneHexachlorocyclopentadiene[7]
Dienophilecis-2-Butene-1,4-diol[7]
SolventXylene[7]
Reaction Temperature140-145 °C (Reflux)[7]
Reaction Time4-6 hours[7]
Typical Product Yield~85-95% (crude)Inferred
Expertise & Mechanistic Insight

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[8][9] In this synthesis, hexachlorocyclopentadiene is an electron-deficient diene due to the inductive effect of the chlorine atoms. This electronic nature makes it suitable for reaction with the relatively electron-rich double bond of cis-2-butene-1,4-diol, although this is considered an inverse-electron-demand Diels-Alder reaction by some.[10]

The choice of xylene as a solvent is critical for several reasons.[1][5][11][12] Its high boiling point (around 140 °C) allows the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy for this specific cycloaddition. Furthermore, xylene is an inert, non-polar solvent that effectively dissolves both reactants. The cis-stereochemistry of the diol is retained in the product, a hallmark of the stereospecificity of the Diels-Alder reaction.

II. Synthesis of Pyridazinone Herbicides via Maleic Hydrazide

This compound serves as a precursor for the synthesis of pyridazinone herbicides through a multi-step pathway that proceeds via maleic anhydride and maleic hydrazide.[2][13][14][15] Maleic hydrazide itself is a plant growth regulator, and its derivatives are effective herbicides.[16][17] A notable example of a pyridazinone herbicide is Chloridazon, used for broadleaf weed control.[18][19]

Synthetic Pathway Overview

The overall transformation involves the oxidation of this compound to maleic anhydride, followed by reaction with hydrazine to form maleic hydrazide. Maleic hydrazide can then be further derivatized to yield various pyridazinone herbicides.

cluster_1 Synthesis of Pyridazinone Herbicides Butenediol This compound MaleicAnhydride Maleic Anhydride Butenediol->MaleicAnhydride Oxidation MaleicHydrazide Maleic Hydrazide MaleicAnhydride->MaleicHydrazide Reaction with Hydrazine PyridazinoneHerbicides Pyridazinone Herbicides MaleicHydrazide->PyridazinoneHerbicides Derivatization

Caption: Multi-step synthesis of pyridazinone herbicides.

Detailed Experimental Protocol: Synthesis of Maleic Hydrazide from Maleic Anhydride

Materials:

  • Maleic anhydride

  • Hydrazine hydrate

  • Concentrated sulfuric acid

  • Water

  • Inorganic base (e.g., NaOH solution) for neutralization

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

Procedure: [11]

  • Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 250 g of water, 44 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.

  • Initial Reaction: Stir the mixture and maintain the temperature at 30-40 °C for 30 minutes.

  • Addition of Maleic Anhydride: Add 100 g of maleic anhydride to the reaction mixture.

  • Cyclization: Heat the mixture to 95 °C and maintain this temperature for 3 hours.

  • Neutralization and Precipitation: Cool the reaction mixture to 30 °C and neutralize to a pH of 6.0 with an inorganic base (e.g., sodium hydroxide solution). The product will precipitate out.

  • Isolation: Collect the solid product by filtration, wash it with water, and dry to obtain maleic hydrazide.

Quantitative Data Summary for Maleic Hydrazide Synthesis
ParameterValueReference
Maleic Anhydride100 g[11]
Hydrazine Hydrate44 mL[11]
Sulfuric Acid44 g[11]
SolventWater[11]
Reaction Temperature95 °C[11]
Reaction Time3 hours[11]
Typical Product Yield~84%[11]
Expertise & Mechanistic Insight

The synthesis of maleic hydrazide from maleic anhydride and hydrazine involves a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring.[20][21] The use of sulfuric acid as a catalyst facilitates the reaction. The neutralization step is crucial for precipitating the final product, which exists in tautomeric forms.[14]

The initial step, the oxidation of this compound to maleic anhydride, is analogous to the industrial oxidation of n-butane or butenes over vanadium-phosphorus oxide (VPO) catalysts.[22][23] This vapor-phase oxidation proceeds at high temperatures (350-450 °C).

III. Synthesis of Furan-Based Fungicidal Intermediates

The furan scaffold is present in a number of agrochemicals, and this compound provides a direct route to furan and its derivatives, such as 2,5-dihydrofuran. These heterocyclic compounds can then be further functionalized to produce active fungicidal agents.

Synthetic Pathway: From Diol to Furan and 2,5-Dihydrofuran

cis-2-Butene-1,4-diol can be converted to furan through an oxidative cyclization, or to 2,5-dihydrofuran via an acid-catalyzed cyclodehydration.

cluster_2 Synthesis of Furan and 2,5-Dihydrofuran Butenediol cis-2-Butene-1,4-diol Furan Furan Butenediol->Furan Oxidative Cyclization (Na2Cr2O7, H2SO4) Dihydrofuran 2,5-Dihydrofuran Butenediol->Dihydrofuran Acid-Catalyzed Dehydration

Caption: Synthetic routes to furan and 2,5-dihydrofuran.

Detailed Experimental Protocol: Synthesis of Furan

Materials:

  • cis-2-Butene-1,4-diol (at least 93% purity)

  • Sodium dichromate dihydrate

  • Concentrated sulfuric acid

  • Water

  • Hydrazine solution (50% aqueous)

  • Powdered potassium hydroxide

Equipment:

  • 250 mL reaction flask

  • Stirrer

  • Dropping funnel

  • Distillation apparatus

Procedure: [4]

  • Initial Setup: In a 250 mL reaction flask, place cis-2-butene-1,4-diol (20.0 g) and water (40 mL).

  • Heating: Rapidly heat the mixture to 90 °C with stirring.

  • Oxidant Addition: Discontinue heating. Prepare a solution of sodium dichromate dihydrate (30.0 g) in aqueous sulfuric acid (20 g of concentrated H₂SO₄ in 70 mL of water). Add this solution dropwise to the reaction flask while maintaining the temperature at 90-92 °C. A mixture of furan and water will distill off immediately at a distillation temperature of 75-85 °C. The addition should take about 10 minutes.

  • Completion of Reaction: After the addition is complete, heat the mixture for 2-5 minutes to 100 °C to ensure the reaction goes to completion.

  • Purification of Distillate: To the distillate, add 0.50 mL of a 50% aqueous hydrazine solution and shake for 10 minutes at room temperature to remove acrolein impurities.

  • Isolation of Furan: Cool the mixture to -20 °C. Decant the furan layer from the frozen aqueous layer and distill it from powdered potassium hydroxide (2.5 g). Collect the furan fraction (b.p. 31 °C).

Quantitative Data Summary for Furan Synthesis
ParameterValueReference
cis-2-Butene-1,4-diol20.0 g[4]
Sodium Dichromate Dihydrate30.0 g[4]
Concentrated Sulfuric Acid20 g[4]
Reaction Temperature90-92 °C[4]
Product Yield~62%[4]
Expertise & Mechanistic Insight

The oxidation of cis-2-butene-1,4-diol to furan with chromic acid (generated in situ from sodium dichromate and sulfuric acid) is a classic transformation.[3][24][25][26] The reaction proceeds through the oxidation of the allylic alcohol to an intermediate aldehyde, 4-hydroxyisocrotonaldehyde, which exists in equilibrium with its cyclic hemiacetal form.[4] This cyclic intermediate then undergoes a rapid 1,4-elimination of water to yield the aromatic furan ring. The use of a strong oxidizing agent like chromic acid is essential for the initial oxidation step.[3] The reaction temperature is controlled to allow for the immediate distillation of the volatile furan, which prevents its decomposition in the acidic and oxidizing reaction mixture.

The synthesis of 2,5-dihydrofuran from cis-2-butene-1,4-diol involves an acid-catalyzed intramolecular dehydration (cyclization).[27] This reaction typically proceeds via protonation of one of the hydroxyl groups, followed by nucleophilic attack by the other hydroxyl group and subsequent loss of water.

IV. Potential Route to Sulfolane-Based Herbicides

Sulfolane and its derivatives have applications in the chemical industry, including as solvents and potentially as herbicides.[28][29] A plausible synthetic route to sulfolane from this compound involves its dehydration to 1,3-butadiene, a key intermediate in the industrial synthesis of sulfolane.

Proposed Synthetic Pathway

This two-step pathway involves the dehydration of this compound to 1,3-butadiene, followed by a cheletropic reaction with sulfur dioxide to form 3-sulfolene, which is then hydrogenated to sulfolane.

cluster_3 Proposed Synthesis of Sulfolane Butenediol This compound Butadiene 1,3-Butadiene Butenediol->Butadiene Dehydration Sulfolene 3-Sulfolene Butadiene->Sulfolene Reaction with SO2 Sulfolane Sulfolane Sulfolene->Sulfolane Hydrogenation

References

use of 2-Butene-1,4-diol as a cross-linking agent in polymers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Butene-1,4-diol as a versatile cross-linking agent in advanced polymer synthesis.

Introduction: The Dual Functionality of this compound

This compound (CAS: 110-64-5) is a unique bifunctional molecule that serves as a critical building block in polymer chemistry. Its structure, featuring two hydroxyl (-OH) groups and a central carbon-carbon double bond (C=C), allows it to act as both a chain extender and a cross-linking agent.[1] This dual reactivity enables the creation of sophisticated three-dimensional polymer networks with enhanced mechanical, thermal, and chemical properties.[1]

The hydroxyl groups readily participate in condensation reactions, such as esterification and urethane formation, to build the primary polymer backbone.[1] The incorporated double bond remains as a reactive site within the polymer chain, available for subsequent cross-linking via radical polymerization or other addition reactions. This two-stage reactivity provides precise control over the final material properties, making this compound an invaluable tool for developing high-performance materials like thermosetting resins, durable coatings, and specialized hydrogels.[1]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 110-64-5
Molecular Formula C₄H₈O₂ [2]
Molecular Weight 88.11 g/mol [3]
Appearance Nearly colorless, viscous liquid [2][3]
Boiling Point 141-149 °C @ 20 mm Hg [2][3]
Melting Point 7 °C (45 °F) [2][3]
Density 1.067 - 1.074 g/cm³ [2][3]

| Solubility | Highly soluble in water, ethanol, and acetone |[2][3] |

Core Mechanism: A Two-Pronged Approach to Network Formation

The utility of this compound stems from its ability to form cross-links through two distinct chemical pathways. Understanding this mechanism is crucial for designing robust experimental protocols.

  • Step 1: Polymer Chain Formation (via Hydroxyl Groups): The two primary alcohol groups at the 1 and 4 positions are the initial reaction sites. They behave like typical diols, reacting with complementary functional groups (e.g., diisocyanates, dicarboxylic acids) to form linear or branched polymer chains. This step integrates the butene moiety into the polymer backbone.

  • Step 2: Network Curing (via Double Bond): After the initial polymerization, the unsaturated C=C bonds distributed along the chains can be targeted to form covalent links between chains. This is typically achieved through free-radical polymerization, initiated by heat or UV light in the presence of a suitable initiator. This secondary reaction transforms the material from a collection of individual polymer chains into a single, interconnected network, significantly increasing its rigidity and stability.[1][4]

// Node styles P [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; UP [fillcolor="#FBBC05", fontcolor="#202124"]; I [fillcolor="#EA4335", fontcolor="#FFFFFF"]; XLP [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: General mechanism of this compound in polymer cross-linking.

Application Note I: Synthesis of High-Performance Unsaturated Polyesters

This compound is an excellent monomer for producing unsaturated polyesters.[5] Unlike saturated diols, it directly incorporates reactive double bonds into the polymer backbone during polycondensation, eliminating the need for other unsaturated monomers like maleic anhydride.[6][7] This results in a well-defined structure with predictable cross-linking sites. Research has shown that using trans-2-butene-1,4-diol can yield high molecular weight copolyesters with excellent mechanical properties without isomerization or side reactions during synthesis.[7][8][9]

Protocol: Two-Step Melt Polycondensation for Poly(butylene succinate-co-trans-butene succinate)

This protocol is adapted from methodologies demonstrated to produce high molecular weight, random copolyesters.[8][9]

Materials:

  • trans-2-Butene-1,4-diol (tB)

  • 1,4-butanediol (BDO)

  • Succinic acid (SA)

  • Titanium (IV) butoxide (TBT), catalyst

  • Antioxidant (e.g., triphenyl phosphite)

  • High-vacuum reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet.

Workflow:

// Nodes A [label="1. Esterification Stage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Charge reactor with tB, BDO, SA,\nand antioxidant."]; C [label="Heat to 180°C under N₂ flow\nwith mechanical stirring."]; D [label="Maintain for 2-3 hours until water\ndistillation ceases."]; E [label="2. Polycondensation Stage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Cool to 160°C, add TBT catalyst."]; G [label="Gradually increase temperature to 230°C\nand reduce pressure to <100 Pa."]; H [label="Maintain for 3-4 hours until\ntorque increases significantly."]; I [label="3. Product Recovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Extrude polymer under N₂ pressure\nand cool."];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } dot Caption: Workflow for unsaturated polyester synthesis via melt polycondensation.

Step-by-Step Procedure:

  • Esterification:

    • Charge the reaction vessel with succinic acid, trans-2-butene-1,4-diol, and 1,4-butanediol in the desired molar ratio (e.g., a 1.1:1.0 ratio of total OH groups to COOH groups is recommended).

    • Add a small amount of antioxidant (approx. 0.1 wt%).

    • Purge the system with nitrogen and begin heating to 180°C with constant stirring.

    • Water will begin to distill from the reaction mixture. Maintain these conditions for approximately 2-3 hours, or until at least 95% of the theoretical amount of water has been collected.

  • Polycondensation:

    • Cool the reaction mixture to approximately 160°C.

    • Add the TBT catalyst (typically 50-100 ppm relative to the total mass).

    • Gradually increase the temperature to 230°C while slowly reducing the pressure to below 100 Pa over about 1 hour. This facilitates the removal of excess diol and water.

    • Continue the reaction under high vacuum and stirring for 3-4 hours. The reaction is complete when the desired viscosity is achieved, often indicated by a significant increase in the stirrer's torque.

  • Recovery and Curing:

    • Release the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor.

    • The resulting unsaturated polyester can be cross-linked into a thermoset material by blending it with a radical initiator (e.g., 2 wt% dicumyl peroxide) and curing at elevated temperatures (e.g., 170°C for 10 minutes).

Application Note II: Chain Extender and Cross-linker in Polyurethanes

In polyurethane systems, this compound acts as a chain extender and cross-linking agent.[2] Its hydroxyl groups react with isocyanate groups to form urethane linkages. This reaction is fundamental to building the hard segments in segmented polyurethanes, which contributes to the material's mechanical strength.[10][11] The presence of the double bond allows for a post-curing step, creating a more robust and chemically resistant network compared to thermoplastic polyurethanes.[4]

Protocol: Two-Step Synthesis of a Cross-linkable Polyurethane

This protocol describes the synthesis of a polyurethane prepolymer followed by chain extension and cross-linking with this compound.

Materials:

  • Polyol (e.g., Polycaprolactone-diol, PCL-diol, MW 2000), dried under vacuum.

  • Diisocyanate (e.g., Hexamethylene diisocyanate, HDI).

  • This compound, dried.

  • Dibutyltin dilaurate (DBTDL), catalyst.

  • Anhydrous N,N-Dimethylformamide (DMF), solvent.

Workflow:

// Nodes A [label="1. Prepolymer Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Dissolve PCL-diol in DMF in a\nN₂-purged reactor."]; C [label="Add HDI (NCO:OH ratio = 2:1).\nAdd DBTDL catalyst."]; D [label="Stir at 80°C for 2 hours to form\nNCO-terminated prepolymer."]; E [label="2. Chain Extension & Cross-linking", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Dissolve this compound in DMF."]; G [label="Add diol solution dropwise to the\nprepolymer mixture."]; H [label="Stir at 80°C for 3 hours until\nviscosity increases."]; I [label="3. Film Casting & Curing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Cast the polymer solution into a mold\nand dry in a vacuum oven."];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } dot Caption: Workflow for two-step polyurethane synthesis and curing.

Step-by-Step Procedure:

  • Prepolymer Synthesis:

    • In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the PCL-diol in anhydrous DMF (to achieve a final concentration of ~20 wt%).

    • Add HDI to the solution. The molar ratio of NCO groups (from HDI) to OH groups (from PCL-diol) should be 2:1.

    • Add a few drops of DBTDL catalyst.

    • Heat the mixture to 80°C and stir for 2 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Chain Extension:

    • In a separate flask, dissolve the this compound in anhydrous DMF. The amount should be calculated to achieve a final NCO:OH ratio of approximately 1:1 for the entire system.

    • Slowly add the this compound solution dropwise to the prepolymer reaction mixture.

    • Continue stirring at 80°C for an additional 3 hours. The reaction is complete when the viscosity has noticeably increased and FT-IR analysis shows the disappearance of the NCO peak (~2270 cm⁻¹).

  • Film Casting and Curing:

    • The resulting polymer solution can be cast onto a Teflon plate.

    • Dry the film in a vacuum oven at 60°C for 24 hours to remove the DMF.

    • The cast film contains the unsaturated butene groups and can be further cross-linked if desired, using methods described in the polyester section (e.g., radical initiation).

Characterization of Cross-linked Polymers

A thorough characterization of the final polymer is essential to validate the success of the cross-linking reaction and to understand the material's properties.

Table 2: Key Characterization Techniques

Technique Purpose Expected Outcome
FT-IR Spectroscopy Confirm chemical structure and reaction completion. Disappearance of NCO peak (~2270 cm⁻¹) in PU synthesis. Appearance of ester C=O peak (~1730 cm⁻¹) in polyester synthesis.
NMR Spectroscopy Elucidate detailed polymer structure and composition. Confirm incorporation of the this compound moiety and verify the integrity of the double bond.[5][8]
Gel Permeation Chromatography (GPC) Determine molecular weight and distribution. An increase in molecular weight after polymerization.[6][8]
Differential Scanning Calorimetry (DSC) Analyze thermal transitions (Tg, Tm). An increase in the glass transition temperature (Tg) after cross-linking, indicating reduced chain mobility.[5]
Thermogravimetric Analysis (TGA) Evaluate thermal stability. Higher decomposition temperature for cross-linked polymers compared to their linear precursors.
Tensile Testing Measure mechanical properties (tensile strength, modulus, elongation). Increased tensile strength and modulus, with potentially decreased elongation at break, upon cross-linking.[5][7]

| Swelling Studies | Estimate cross-linking density (especially for hydrogels). | Lower equilibrium swelling ratio indicates a higher degree of cross-linking.[12] |

Safety and Handling Precautions

This compound must be handled with appropriate caution. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][13][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and a lab coat.[13][14]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or mists.[13] Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Keep the container tightly closed in a cool, dry place.[13]

  • First Aid: In case of skin contact, rinse with plenty of water.[13] For eye contact, rinse cautiously with water for several minutes.[14] If swallowed, call a poison center or doctor.[14]

References

Application Note & Protocol Guide: Catalytic Conversion of 2-Butene-1,4-diol to Furan and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of furan and its derivatives from 2-butene-1,4-diol. Furan moieties are crucial scaffolds in a multitude of pharmacologically active compounds, serving as bioisosteres for phenyl rings and contributing to diverse therapeutic activities.[1] The conversion of this compound, an accessible chemical intermediate, represents a fundamental route to this important heterocyclic system.[2] This document elucidates the underlying reaction mechanisms, compares various catalytic strategies, and offers field-proven, step-by-step protocols for practical implementation in a research setting.

Theoretical Background & Mechanistic Insight

The conversion of this compound to furan is primarily achieved through an acid-catalyzed cyclodehydration reaction. This process involves the intramolecular removal of two molecules of water to form the stable aromatic furan ring.

The Causality of the Mechanism:

The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of this water molecule generates a resonance-stabilized allylic carbocation. The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form a cyclic intermediate, 2,5-dihydrofuran-2-ol (a cyclic hemiacetal).[3] A final acid-catalyzed dehydration of this intermediate yields the aromatic furan ring. The stability of the final furan product is a significant thermodynamic driving force for the reaction.

Theoretical studies on the cyclodehydration of this compound confirm this pathway, highlighting the formation of key intermediates and the energetic favorability of the cyclization process.[4]

Reaction_Mechanism cluster_0 Step 1: Protonation & Dehydration cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Final Dehydration A This compound B Protonated Diol A->B + H+ C Allylic Carbocation + H2O B->C - H2O D 2,5-Dihydrofuran-2-ol (Cyclic Hemiacetal) C->D Ring Closure E Protonated Hemiacetal D->E + H+ F Furan E->F - H2O - H+

Caption: Acid-catalyzed cyclodehydration mechanism of this compound to furan.

Overview of Catalytic Systems

The choice of catalyst is critical and dictates reaction efficiency, selectivity, and operational complexity. Both homogeneous and heterogeneous systems have been effectively employed.

Catalyst TypeExamplesKey Reaction ConditionsTypical YieldsAdvantagesDisadvantages
Homogeneous (Oxidative Acid) Sodium Dichromate / Sulfuric AcidAqueous, 90-100°C[3]~62%[3]Rapid reaction, high conversion.Stoichiometric oxidant, chromium waste, harsh conditions, potential for over-oxidation.[3]
Homogeneous (Acid Catalyst) Sulfuric Acid, Trifluoroacetic Acid[5]Organic solvent or neat, RefluxVariableSimple setup, readily available.Difficult catalyst recovery, potential for product degradation, corrosion issues.
Heterogeneous (Solid Acid) Zeolites, Acidic Resins, Metal OxidesVapor or liquid phase, Elevated temperaturesGood to ExcellentCatalyst is easily separable and recyclable, reduced corrosion, suitable for continuous flow processes.May require higher temperatures/pressures, potential for catalyst deactivation.

Expert Insight: While classical methods using strong mineral acids are effective, they present challenges in catalyst separation and waste management. For sustainable and scalable synthesis, particularly in drug development where purity and process control are paramount, the use of heterogeneous solid acid catalysts is increasingly favored. These systems allow for easier purification of the product and are more amenable to continuous manufacturing processes.

Experimental Protocols

Safety Precaution: These protocols involve the use of corrosive acids and flammable organic compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Oxidative Cyclization using Chromic Acid (Classical Approach)

This protocol is based on a well-established literature procedure and is suitable for small-scale laboratory synthesis where rapid conversion is desired.[3] The reaction is an oxidative cyclization, where the diol is first oxidized to an intermediate aldehyde which then rapidly cyclizes and dehydrates.[3]

Materials and Reagents:

  • cis-2-Butene-1,4-diol

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized water

  • Hydrazine (50% aqueous solution, for purification)

  • Potassium hydroxide (KOH, powdered)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Dropping funnel

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: Assemble the distillation apparatus with the 250 mL flask as the reaction vessel. Equip the flask with a magnetic stir bar and a dropping funnel.

  • Initial Charge: In the reaction flask, combine 20.0 g of cis-2-butene-1,4-diol with 40 mL of water.

  • Heating: Begin stirring and rapidly heat the mixture to an internal temperature of 90°C.

  • Oxidant Preparation: In a separate beaker, carefully prepare the oxidant solution by dissolving 30.0 g of sodium dichromate dihydrate in 70 mL of water, then slowly adding 20 g of concentrated sulfuric acid while cooling in an ice bath.

  • Reagent Addition & Distillation: Once the diol solution reaches 90°C, discontinue heating. Immediately begin adding the oxidant solution dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature between 90-92°C. A mixture of furan and water will co-distill immediately, with a distillation head temperature of 75-85°C.[3]

  • Reaction Completion: The addition should take approximately 10 minutes. After completion, heat the reaction mixture to 100°C for 2-5 minutes to ensure all the furan has distilled over.[3]

Workup and Purification:

  • Impurity Removal: The distillate contains furan, water, and potentially acrolein as an impurity.[3] Add 0.5 mL of a 50% aqueous hydrazine solution to the distillate and shake for 10 minutes at room temperature to quench the acrolein.

  • Separation: Cool the distillate to -20°C to freeze the aqueous layer. Decant the liquid furan layer.

  • Drying and Final Distillation: Add the decanted furan to a flask containing 2.5 g of powdered potassium hydroxide (to neutralize any remaining acid and remove water). Distill the furan (b.p. 31°C) to obtain the pure product.[3]

Protocol 2: Heterogeneous Catalysis using an Acidic Resin (Modern Approach)

This protocol describes a more sustainable approach using a solid acid catalyst, which simplifies product purification and allows for catalyst reuse.

Materials and Reagents:

  • cis-2-Butene-1,4-diol

  • Toluene (or another suitable high-boiling solvent)

  • Amberlyst-15 (or other strongly acidic ion-exchange resin)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration setup (e.g., Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Catalyst Activation: Wash the Amberlyst-15 resin with deionized water, followed by methanol, and dry under vacuum at 60°C for 4 hours.

  • Reaction Setup: To a round-bottom flask, add cis-2-butene-1,4-diol (1.0 equivalent), toluene (to create a 0.5 M solution), and the activated Amberlyst-15 resin (10-15% by weight of the diol).

  • Azeotropic Dehydration: Attach the Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards product formation.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

Workup and Purification:

  • Catalyst Removal: Cool the reaction mixture to room temperature. Remove the catalyst by simple filtration, washing the resin with a small amount of fresh toluene. The recovered catalyst can be reactivated and reused.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any leached acidity), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

  • Final Purification: The crude furan can be further purified by fractional distillation if necessary.

General Experimental Workflow

The following diagram illustrates the generalized workflow for the synthesis, workup, and purification of furan from this compound.

Experimental_Workflow cluster_workup Workup Options Start Start: This compound + Catalyst Reaction Catalytic Reaction (Heating, Stirring) Start->Reaction Workup Reaction Workup Reaction->Workup Distill Direct Distillation (Protocol 1) Workup->Distill Filter Catalyst Filtration (Protocol 2) Workup->Filter Purification Purification Product Final Product: Furan Derivative Purification->Product Distill->Purification Wash Aqueous Wash (Protocol 2) Filter->Wash Wash->Purification

Caption: Generalized workflow for the synthesis of furan derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of 2-Butyne-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the selective hydrogenation of 2-butyne-1,4-diol (BYD). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

The selective hydrogenation of BYD to cis-2-butene-1,4-diol (BED) is a pivotal step in the synthesis of various fine chemicals, including vitamins A and B6, fungicides, and plasticizers.[1] However, achieving high selectivity and conversion can be challenging due to the potential for over-hydrogenation to 1,4-butanediol (BDO) and the formation of various byproducts.[2][3] This guide provides practical, field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the selective hydrogenation of BYD. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low Selectivity for 2-Butene-1,4-diol (BED) and High Formation of 1,4-Butanediol (BDO)

Symptoms: Your gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis shows a high conversion of BYD but a low yield of the desired BED, with a significant peak corresponding to BDO.

Potential Causes & Solutions:

  • Overly Active Catalyst: Standard hydrogenation catalysts like palladium on carbon (Pd/C) are often too active, leading to the rapid hydrogenation of the intermediate alkene (BED) to the alkane (BDO).[1][2]

    • Solution: Employ a "poisoned" or modified catalyst to temper its activity. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is a classic example designed for this purpose.[1] Alternatively, using ammonia as an additive with a Pd/CaCO3 catalyst system can achieve almost complete selectivity to the intermediate olefinic diol.[4][5] This is attributed to the competitive adsorption of ammonia on the palladium surface, which hinders the further hydrogenation of BED.[4][5]

  • High Hydrogen Pressure: Elevated hydrogen pressure increases the rate of both hydrogenation steps, but can disproportionately favor the over-hydrogenation to BDO.

    • Solution: Optimize the hydrogen pressure. Start with atmospheric pressure and gradually increase it while monitoring the product distribution. A study on Pd/C catalyzed hydrogenation in supercritical carbon dioxide showed the influence of hydrogen pressure (varying from 0.2 to 0.8 MPa) on the conversion rate.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of BYD will inevitably lead to the hydrogenation of BED to BDO.

    • Solution: Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC), GC, or HPLC. Stop the reaction as soon as the starting material is consumed.

Issue 2: Formation of Undesired Byproducts

Symptoms: Your analytical data reveals the presence of unexpected peaks, which may correspond to γ-hydroxy butyraldehyde, n-butyraldehyde, n-butanol, or crotyl alcohol.[3][4]

Potential Causes & Solutions:

  • Catalyst Support Effects: The choice of catalyst support can significantly influence the reaction pathway. For instance, Pd supported on carbon or alumina can lead to the formation of various side products, while platinum-based catalysts have been shown to eliminate the formation of these byproducts.[4]

    • Solution: Experiment with different catalyst supports. For example, a 0.5 wt% platinum (Pt) on silicon carbide (SiC) catalyst has demonstrated excellent selectivity (~96%) for BED with a high conversion of BYD (96%).[6]

  • Reaction Temperature: Higher temperatures can promote side reactions such as isomerization and hydrogenolysis.

    • Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. A study on the solvent-free hydrogenation of BYD using a structured palladium catalyst reported an activation energy of 30 kJ/mol, suggesting that mass-transfer limitations were not a factor even at lower temperatures.[7]

  • Solvent Effects: The solvent can play a crucial role in both activity and selectivity.

    • Solution: Screen different solvents. For instance, using water as a solvent has been shown to improve activity and selectivity towards BDO while suppressing hydrogenolysis reactions.[8] In contrast, the addition of a proton source can lead to a major formation of hydrogenolysis and isomerization products.[8]

Issue 3: Catalyst Deactivation

Symptoms: You observe a significant decrease in the reaction rate over time or upon catalyst reuse.

Potential Causes & Solutions:

  • Poisoning by Impurities: Trace impurities in the starting material or solvent can adsorb onto the catalyst surface and block active sites.

    • Solution: Ensure the purity of your reagents and solvents. Purification of the 2-butyne-1,4-diol may be necessary.

  • Sintering of Metal Nanoparticles: At elevated temperatures, the metal nanoparticles on the catalyst support can agglomerate, leading to a loss of active surface area.

    • Solution: Operate at the lowest effective temperature. Consider using a catalyst with well-dispersed and stabilized nanoparticles.

  • Leaching of the Active Metal: The active metal may leach from the support into the reaction mixture, especially under acidic or basic conditions.

    • Solution: Choose a robust catalyst support and control the pH of the reaction medium.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol?

There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and desired outcome. However, several catalyst systems have shown excellent performance:

  • 1% Pd/CaCO3 with Ammonia: This system has demonstrated almost complete selectivity to the intermediate olefinic diol.[4][5]

  • Platinum-based Catalysts: These catalysts can completely eliminate the formation of side products.[4] Doping with alkali metals can further increase selectivity to butenediol by increasing the electron density of the platinum.[5][9]

  • Nanostructured Palladium Catalysts: Both colloidal and supported palladium nanoparticles have shown significantly higher catalytic activity (10-40 times more) compared to conventional Pd catalysts.[4]

  • 0.5 wt% Pt/SiC: This catalyst has shown excellent selectivity (~96%) for BED with a high conversion of BYD (96%).[6]

Q2: How can I control the cis/trans selectivity of the this compound product?

Heterogeneous catalytic hydrogenation of alkynes typically proceeds via syn-addition of hydrogen, leading predominantly to the cis-isomer.[10] The formation of the trans-isomer is often a result of subsequent isomerization of the cis-product.[10] To maximize cis-selectivity:

  • Minimize Reaction Time: Stop the reaction as soon as the alkyne is consumed to prevent isomerization.

  • Choose the Right Catalyst: Some catalysts, like those based on nickel, have been studied using density functional theory (DFT) which showed that the isomerization of cis-BED to trans-BED is difficult.[10]

Q3: What are the advantages of using an "egg-shell" catalyst for this reaction?

Egg-shell catalysts, where the active metal is concentrated in a thin outer layer of the support pellet, offer several advantages in selective hydrogenation:[11][12]

  • Reduced Mass Transfer Limitations: Reactants and products have a shorter diffusion path, which can improve selectivity by minimizing contact time with the active sites and preventing over-hydrogenation.[12]

  • Improved Heat Dissipation: This design can help prevent the formation of hot spots within the catalyst bed, which can lead to undesired side reactions.[12]

  • Enhanced Selectivity in Consecutive Reactions: For reactions of the type A → B → C, like the hydrogenation of BYD, egg-shell catalysts can lead to a higher concentration of the intermediate product (B).[12]

Q4: Can this reaction be performed in a continuous flow setup?

Yes, the continuous hydrogenation of 2-butyne-1,4-diol has been successfully demonstrated. In a fixed-bed reactor using a 1% Pt/CaCO3 catalyst, the selectivity pattern was found to be different from that in a batch slurry reactor.[9][13] By varying the contact time, the selectivity towards both butene- and butanediols could be controlled over a wide range.[9]

Experimental Protocols

Protocol 1: General Procedure for Batch Hydrogenation
  • Catalyst Pre-treatment (if required): Some catalysts may require reduction prior to use. For example, a catalyst can be reduced in a hydrogen flow at a specific temperature for a set time.

  • Reactor Setup: Charge a suitable pressure reactor with the 2-butyne-1,4-diol, solvent, and the catalyst.

  • Inerting: Flush the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, and then with hydrogen.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature with vigorous stirring.

  • Monitoring: Withdraw samples periodically and analyze by GC or HPLC to monitor the conversion of the starting material and the formation of products.

  • Work-up: Upon completion, cool the reactor to room temperature, vent the hydrogen, and filter the catalyst. The product can then be isolated from the filtrate by solvent evaporation and further purified if necessary.

Data Presentation

Table 1: Comparison of Different Catalyst Systems for the Selective Hydrogenation of 2-Butyne-1,4-diol

CatalystSupportAdditiveConversion of BYD (%)Selectivity for BED (%)Reference
1% PdCaCO₃NH₃High~100[4][5]
0.5 wt% PtSiCNone96~96[6]
Nanostructured PdVariousNoneHighHigh[4]
Pt-basedVariousAlkali MetalsHighHigh (no side products)[4][9]
PdCarbonNoneHigh<10[4]
PdAluminaNoneHigh<10[4]

Visualizations

Reaction Pathway and Troubleshooting Logic

cluster_0 Reaction Pathway cluster_1 Troubleshooting Logic BYD 2-Butyne-1,4-diol (BYD) BED cis-2-Butene-1,4-diol (BED) BYD->BED + H₂ (Step 1) BDO 1,4-Butanediol (BDO) BED->BDO + H₂ (Step 2) Side_Products Side Products (e.g., aldehydes, alcohols) BED->Side_Products Isomerization/Hydrogenolysis Low_Selectivity Low Selectivity for BED High_BDO High BDO Formation Low_Selectivity->High_BDO Byproducts Side Product Formation Low_Selectivity->Byproducts Overly_Active_Catalyst Overly Active Catalyst High_BDO->Overly_Active_Catalyst High_H2_Pressure High H₂ Pressure High_BDO->High_H2_Pressure Prolonged_Reaction Prolonged Reaction Time High_BDO->Prolonged_Reaction Support_Effects Support Effects Byproducts->Support_Effects High_Temp High Temperature Byproducts->High_Temp Catalyst_Deactivation Catalyst Deactivation Poisoning Poisoning/Sintering/Leaching Catalyst_Deactivation->Poisoning

References

purification techniques for cis-2-Butene-1,4-diol from trans isomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of cis-2-butene-1,4-diol from its trans isomer. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming the challenges associated with separating these closely related geometric isomers. Here, we synthesize established methodologies with field-proven insights to ensure you can achieve your desired purity with confidence.

Introduction: The Challenge of Separating cis and trans Isomers

The separation of cis- and trans-2-butene-1,4-diol is a common challenge in organic synthesis, particularly in the preparation of pharmaceutical intermediates where stereochemical purity is paramount. The subtle differences in the physicochemical properties of these isomers, such as boiling point and polarity, necessitate specialized purification techniques. This guide will explore the most effective methods: High-Performance Liquid Chromatography (HPLC), Fractional Crystallization, and Derivatization followed by Gas Chromatography (GC).

Section 1: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for the analytical and preparative separation of cis- and trans-2-butene-1,4-diol. The key to successful separation lies in selecting the appropriate stationary and mobile phases to exploit the minor differences in the isomers' interaction with the column.

Frequently Asked Questions (FAQs): HPLC Purification

Q1: Why are standard C18 or silica gel columns ineffective for separating cis- and trans-2-butene-1,4-diol?

A1: Standard reversed-phase (C18) or normal-phase (silica) columns often fail to resolve these isomers due to their similar polarities. The separation on these columns is primarily driven by hydrophobicity or polarity, respectively, which are not sufficiently different between the cis and trans forms of 2-butene-1,4-diol to allow for effective separation.

Q2: What type of HPLC column is recommended for this separation?

A2: Chiral stationary phases (CSPs) have proven to be highly effective. Specifically, columns such as (S,S)-Whelk-O 1 and ChiraSpher have demonstrated successful separation of cis- and trans-2-butene-1,4-diol.[1][2][3][4] These columns provide a chiral environment that can differentiate between the geometric shapes of the isomers, leading to differential retention and, therefore, separation.

Q3: What is a good starting mobile phase for the separation?

A3: A mobile phase consisting of a mixture of hexane and ethanol is a good starting point for normal-phase HPLC on a chiral column. A common and effective ratio is hexane-ethanol (97:3, v/v).[1]

Q4: How can I detect the isomers if they have weak UV absorbance?

A4: While a photodiode array (PDA) detector can be used, the weak UV absorbance of this compound can be a limitation, especially for detecting low levels of the trans isomer. In such cases, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more sensitive and specific detection method.[2]

Troubleshooting Guide: HPLC Purification
ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution/Overlapping Peaks 1. Inappropriate mobile phase composition: The ethanol content may be too high, leading to rapid elution and poor separation. 2. Flow rate is too high: Insufficient time for interaction with the stationary phase. 3. Temperature fluctuations: Can affect retention times and selectivity.1. Optimize mobile phase: Gradually decrease the percentage of ethanol in the hexane-ethanol mobile phase. This will increase retention times and should improve resolution. 2. Reduce flow rate: A lower flow rate (e.g., 0.5-1.0 mL/min) allows for better equilibration and interaction with the chiral stationary phase, often improving resolution. 3. Control column temperature: Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) as this can sometimes enhance selectivity.[5][6]
Peak Tailing or Fronting 1. Column overload: Injecting too much sample. 2. Sample solvent incompatible with mobile phase: Dissolving the sample in a solvent much stronger than the mobile phase.1. Reduce sample concentration/injection volume: Prepare a more dilute sample or inject a smaller volume. 2. Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the mobile phase to ensure good peak shape.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation: Small variations in the hexane/ethanol ratio. 2. Column not equilibrated: Insufficient time for the column to stabilize with the mobile phase. 3. Air bubbles in the system. 1. Precise mobile phase preparation: Use volumetric flasks and graduated cylinders for accurate measurement. 2. Equilibrate thoroughly: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. 3. Degas the mobile phase: Use an inline degasser or sonicate the mobile phase before use.
Experimental Protocol: HPLC Separation

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Chiral column: (S,S)-Whelk-O 1 (or equivalent)

  • Detector: PDA or Mass Spectrometer

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Sample of cis/trans-2-butene-1,4-diol mixture

Procedure:

  • Mobile Phase Preparation: Prepare a 97:3 (v/v) mixture of hexane and ethanol. Degas the mobile phase for at least 15 minutes.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (if using a PDA) or with the mass spectrometer. The cis isomer is expected to elute before the trans isomer under these normal-phase conditions.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase (97:3 Hexane:Ethanol) equilibrate Equilibrate Column ((S,S)-Whelk-O 1) prep_mobile->equilibrate prep_sample Prepare Sample (dissolve in mobile phase) inject Inject Sample prep_sample->inject equilibrate->inject separate Isocratic Elution inject->separate detect Detect Isomers (PDA or MS) separate->detect analyze Analyze Chromatogram detect->analyze quantify Quantify Isomer Ratio analyze->quantify

Caption: Workflow for HPLC separation of this compound isomers.

Section 2: Fractional Crystallization

Fractional crystallization is a cost-effective method for purifying cis-2-butene-1,4-diol on a larger scale. This technique relies on the difference in solubility between the cis and trans isomers in a specific solvent at low temperatures. The cis isomer is typically less soluble and will crystallize out of the solution, leaving the more soluble trans isomer in the mother liquor.

Frequently Asked Questions (FAQs): Fractional Crystallization

Q1: What are the best solvents for fractional crystallization of cis-2-butene-1,4-diol?

A1: Acetone, methyl ethyl ketone (MEK), and tetrahydrofuran (THF) have been shown to be effective solvents for this purpose.[7] In these solvents, the cis isomer has lower solubility at reduced temperatures compared to the trans isomer.

Q2: At what temperature should the crystallization be performed?

A2: The crystallization is typically carried out at very low temperatures, often between -40°C and -60°C, which can be achieved using a dry ice/acetone bath.[7]

Q3: How can I initiate crystallization if no crystals form?

A3: If crystallization does not occur spontaneously upon cooling, you can induce it by "seeding" the solution. Add a few small crystals of pure cis-2-butene-1,4-diol to the cooled solution to provide nucleation sites for crystal growth.

Q4: How can I be sure that the trans isomer is not co-crystallizing with the cis isomer?

A4: While the cis isomer is less soluble, there is a risk of co-crystallization. To minimize this, a slow cooling rate is recommended. Rapid cooling can trap impurities, including the trans isomer, within the crystal lattice. Analyzing the purity of the resulting crystals by HPLC or NMR is essential to confirm the effectiveness of the separation.

Troubleshooting Guide: Fractional Crystallization
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Crystals 1. Solution is not saturated enough: Too much solvent was used. 2. Cooling temperature is not low enough: The solubility of the cis isomer is still too high. 3. Crystallization time is too short: Insufficient time for crystal growth.1. Concentrate the solution: Carefully evaporate some of the solvent before cooling. 2. Lower the temperature: Ensure the cooling bath reaches and maintains the target low temperature. 3. Increase crystallization time: Allow the solution to stand at the low temperature for a longer period (e.g., several hours or overnight).
Oily Precipitate or No Crystals Form 1. Presence of impurities: Other components in the mixture may be inhibiting crystallization. 2. Cooling is too rapid: The solution becomes supersaturated too quickly, leading to an amorphous solid or oil.1. Pre-purify the mixture: Consider a preliminary purification step, such as a simple column chromatography, to remove significant impurities. 2. Slow down the cooling rate: Insulate the crystallization vessel to allow for gradual cooling.
Poor Purity of Crystals (High trans Isomer Content) 1. Co-crystallization of the trans isomer: The trans isomer is precipitating with the cis isomer. 2. Inefficient removal of mother liquor: The mother liquor containing the dissolved trans isomer is trapped within the crystals.1. Slower cooling rate: This allows for more selective crystallization of the cis isomer. 2. Wash the crystals: After filtering, wash the crystals with a small amount of the cold crystallization solvent to remove the residual mother liquor.[7] 3. Recrystallization: For higher purity, a second crystallization of the purified crystals may be necessary.
Experimental Protocol: Fractional Crystallization

Equipment:

  • Jacketed reaction vessel or a flask that can be immersed in a cooling bath

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Reagents:

  • cis/trans-2-butene-1,4-diol mixture

  • Acetone (anhydrous)

Procedure:

  • Dissolution: Dissolve the this compound mixture in acetone (e.g., 1 part diol to 3 parts acetone by weight) at room temperature with stirring.[7]

  • Cooling: Gradually cool the solution to between -40°C and -60°C using a dry ice/acetone bath. A slow cooling rate is crucial.

  • Crystallization: Once crystals begin to form, continue to stir the slurry at the low temperature for at least one hour to maximize crystal growth.

  • Filtration: Quickly filter the cold slurry through a pre-chilled Büchner funnel to separate the crystals from the mother liquor.

  • Washing: Wash the crystals on the filter with a small amount of pre-chilled (-40°C to -60°C) acetone to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Analysis: Determine the isomeric purity of the crystals using HPLC or NMR spectroscopy.

Crystallization_Workflow start Start with cis/trans Mixture dissolve Dissolve in Acetone at Room Temperature start->dissolve cool Slowly Cool to -40°C to -60°C dissolve->cool crystallize Induce Crystallization (Seeding if necessary) cool->crystallize filter Filter the Cold Slurry crystallize->filter wash Wash Crystals with Cold Acetone filter->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (HPLC or NMR) dry->analyze end Pure cis-2-Butene-1,4-diol analyze->end

Caption: Workflow for fractional crystallization of cis-2-butene-1,4-diol.

Section 3: Derivatization for Enhanced Separation

Derivatization is a powerful strategy to enhance the separation of isomers by chemically modifying them to accentuate their structural differences. For cis- and trans-2-butene-1,4-diol, this typically involves converting the diol functional groups into esters or ethers, which can then be more easily separated by techniques like Gas Chromatography (GC).

Frequently Asked Questions (FAQs): Derivatization

Q1: Why is derivatization useful for separating these diol isomers?

A1: Derivatization can alter the volatility and polarity of the isomers, making them amenable to separation by GC. The resulting derivatives often have more significant differences in their physical properties than the parent diols. For example, the formation of a cyclic boronate ester is only possible with the cis isomer, creating a significant structural difference that can be exploited for separation.

Q2: What are common derivatization methods for diols?

A2: Two common methods are:

  • Silylation: Reacting the diol with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers. These derivatives are more volatile and thermally stable, making them ideal for GC analysis.[8]

  • Boronate Ester Formation: Reacting the diol with a boronic acid (e.g., phenylboronic acid) to form a cyclic boronate ester. This reaction is typically specific to cis-1,2- and cis-1,3-diols, offering high selectivity.[9][10][11]

Q3: Which separation technique is used after derivatization?

A3: Gas Chromatography (GC) is the most common technique for separating the derivatized isomers due to their increased volatility. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

Troubleshooting Guide: Derivatization and GC Analysis
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Derivatization 1. Presence of water: Moisture can quench the derivatizing reagent. 2. Insufficient reagent: Not enough derivatizing agent to react with all the diol molecules. 3. Suboptimal reaction conditions: Incorrect temperature or reaction time.1. Ensure anhydrous conditions: Use dry solvents and glassware. Dry the sample thoroughly before adding the reagent. 2. Use excess reagent: A molar excess of the derivatizing agent is recommended. 3. Optimize reaction conditions: Consult literature for the specific derivatizing agent and analyte to determine the optimal temperature and time. Heating may be required for some reactions.
Multiple Peaks for a Single Isomer in GC 1. Incomplete derivatization: Both the derivatized and underivatized forms are present. 2. Side reactions: The derivatizing agent may react with other functional groups or impurities.1. Re-optimize the derivatization procedure: Ensure the reaction goes to completion. 2. Purify the sample before derivatization: Remove any interfering impurities.
Poor GC Separation of Derivatives 1. Inappropriate GC column: The stationary phase is not selective enough for the derivatives. 2. Suboptimal temperature program: The oven temperature ramp is too fast or the initial/final temperatures are not ideal.1. Select a suitable column: A non-polar or mid-polarity column (e.g., DB-5ms or HP-5) is often a good starting point for silylated derivatives. 2. Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting peaks. Adjust the initial and final hold times and temperatures to achieve baseline resolution.
Experimental Protocol: Silylation and GC Analysis

Instrumentation:

  • Gas Chromatograph with FID or MS detector

  • GC column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

Reagents:

  • cis/trans-2-butene-1,4-diol mixture

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine or other suitable solvent

Procedure:

  • Sample Preparation: In a dry vial, dissolve approximately 1 mg of the diol mixture in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (This is a starting point and may require optimization).

    • Detector Temperature: 280°C (for FID)

  • Injection: Inject 1 µL of the derivatized sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram to determine the ratio of the cis and trans silylated derivatives.

Derivatization_Workflow start Start with cis/trans Mixture dissolve Dissolve in Anhydrous Solvent start->dissolve derivatize Add Silylating Reagent (e.g., BSTFA) and Heat dissolve->derivatize gc_analysis Inject Derivatized Sample into GC derivatize->gc_analysis separate Separate Derivatives on GC Column gc_analysis->separate detect Detect with FID or MS separate->detect analyze Analyze Chromatogram detect->analyze end Quantified Isomer Ratio analyze->end

Caption: Workflow for derivatization and GC analysis of this compound isomers.

Section 4: Purity Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for determining the isomeric ratio of cis- and trans-2-butene-1,4-diol in a mixture, both before and after purification.

Key Differentiating Features in ¹H NMR:
  • Alkene Protons: The chemical shifts and coupling constants of the vinyl protons are distinct for the cis and trans isomers. In the cis isomer, these protons are chemically equivalent and will appear as a single signal (a triplet due to coupling with the adjacent CH₂ groups). In the trans isomer, the vinyl protons are also equivalent but will have a different chemical shift compared to the cis isomer.

  • Coupling Constants: The vicinal coupling constant (³J) between the alkene protons and the methylene protons will differ between the isomers. Generally, the ³J(H,H) coupling across a trans double bond is larger than across a cis double bond.[12]

  • Methylene Protons: The chemical shift of the -CH₂OH protons will also differ slightly between the two isomers.

By integrating the respective signals in the ¹H NMR spectrum, a quantitative determination of the cis to trans ratio can be accurately made.

References

side reactions and by-product formation in 2-Butene-1,4-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-butene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical synthesis, focusing on the common challenges of side reactions and by-product formation. Here, we combine in-depth scientific principles with practical, field-proven insights to help you optimize your experimental outcomes.

Introduction to this compound Synthesis

This compound is a crucial intermediate in the production of a wide array of valuable chemicals, including pharmaceuticals, agrochemicals, and polymers.[1][2] Its synthesis, while well-established, is often accompanied by the formation of undesirable by-products that can impact yield, purity, and downstream applications. This guide provides a detailed overview of the major synthesis routes and offers troubleshooting strategies to mitigate common issues.

The primary industrial methods for synthesizing this compound include:

  • The Reppe Process: The reaction of acetylene with formaldehyde to produce 2-butyne-1,4-diol, which is subsequently hydrogenated.[3][4]

  • Hydrogenation of Maleic Anhydride: A multi-step process often involving the formation of intermediate esters.

  • Hydrolysis of 1,4-Dichloro-2-butene: A route that starts from the chlorination of butadiene.[5]

Each of these methods presents a unique set of challenges related to side reactions. Understanding the mechanisms behind the formation of these impurities is the first step toward controlling them.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding side reactions and by-product formation during this compound synthesis.

Q1: What are the primary by-products in the Reppe process for this compound synthesis?

A1: The Reppe process first involves the formation of 2-butyne-1,4-diol from acetylene and formaldehyde. A key intermediate in this step is propargyl alcohol , which can be formed if only one molecule of formaldehyde reacts with acetylene.[4] In industrial settings, unreacted propargyl alcohol is typically recycled back into the reactor.[4] During the subsequent hydrogenation of 2-butyne-1,4-diol to this compound, several side products can arise. Over-hydrogenation is a common issue, leading to the formation of 1,4-butanediol .[6] Additionally, oligomeric and polymeric materials, often referred to as "cuprenes ," can be formed as by-products during the initial reaction of acetylene and formaldehyde.[7]

Q2: What are the common impurities when synthesizing this compound from maleic anhydride?

A2: The hydrogenation of maleic anhydride to this compound is a complex process that can yield several by-products. The reaction typically proceeds through intermediates such as succinic anhydride and γ-butyrolactone (GBL) .[8] Incomplete hydrogenation can result in the presence of these intermediates in the final product. Further reaction of the desired 1,4-butanediol can lead to the formation of tetrahydrofuran (THF) through acid-catalyzed dehydration.[9][10][11] Other potential by-products include n-butanol and various esters, depending on the specific process conditions and catalysts used.[8]

Q3: What side reactions are expected during the synthesis of this compound via the hydrolysis of 1,4-dichloro-2-butene?

A3: The synthesis of this compound from 1,4-dichloro-2-butene involves the hydrolysis of the chlorinated starting material. This process can be complicated by the presence of isomers in the starting material, such as cis- and trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[12] The presence of these isomers can lead to a mixture of diol products. Furthermore, under certain conditions, polymerization of the starting material or product can occur, leading to the formation of undesirable high-molecular-weight species.[12] The hydrolysis reaction itself needs to be carefully controlled to avoid the formation of other chlorinated by-products.

Q4: How can I minimize the formation of 1,4-butanediol during the hydrogenation of 2-butyne-1,4-diol?

A4: Minimizing the over-hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol requires careful control of the reaction conditions and the use of a selective catalyst. The use of a "poisoned" or modified palladium catalyst, such as a lead-poisoned palladium on calcium carbonate (Lindlar's catalyst) or a palladium-carbon catalyst poisoned with lead, is a common strategy.[1] These modifications reduce the catalyst's activity towards alkene hydrogenation, thus favoring the formation of the desired this compound.[13] Other important parameters to control include hydrogen pressure, reaction temperature, and reaction time. Lower pressures and temperatures generally favor selectivity towards the alkene.[1]

Q5: What is the mechanism of tetrahydrofuran (THF) formation, and how can it be prevented?

A5: Tetrahydrofuran (THF) is typically formed from the acid-catalyzed dehydration of 1,4-butanediol, which can be present as the desired product or as a by-product from over-hydrogenation.[9][10][14] The reaction is reversible and is favored by acidic conditions and high temperatures.[9][10] To prevent THF formation, it is crucial to maintain a neutral or slightly basic pH during the reaction and subsequent purification steps. The use of acidic catalysts or supports should be avoided if THF formation is a concern. If acidic conditions are unavoidable, minimizing the reaction temperature and time can help to reduce the extent of THF formation.[14]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound in Hydrogenation of 2-Butyne-1,4-diol
Possible Cause Diagnostic Check Recommended Solution
Over-hydrogenation to 1,4-butanediol Analyze the product mixture by GC-MS or HPLC to quantify the amount of 1,4-butanediol.[15]- Use a more selective "poisoned" catalyst (e.g., Lindlar's catalyst).- Reduce hydrogen pressure and reaction temperature.[1]- Optimize reaction time to stop the reaction once the starting material is consumed.
Incomplete conversion of 2-butyne-1,4-diol Check for the presence of starting material in the product mixture using GC or TLC.- Increase catalyst loading or use a more active catalyst.- Increase hydrogen pressure or reaction temperature cautiously, monitoring selectivity.- Ensure efficient stirring to overcome mass transfer limitations.
Catalyst deactivation Observe a decrease in reaction rate over time.- Use a fresh batch of catalyst.- Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Formation of polymeric by-products Visual observation of tar-like substances in the reaction mixture.- Lower the reaction temperature.- Use a less concentrated reaction mixture.
Problem 2: Presence of Multiple Impurities in the Final Product
Possible Cause Diagnostic Check Recommended Solution
Isomerization of this compound Use HPLC or capillary GC to separate and identify cis/trans isomers.[16]- Optimize the catalyst and reaction conditions. Some catalysts may favor isomerization.- Purify the final product by fractional distillation or crystallization.
Formation of crotonaldehyde or other aldehydes Analyze the product by GC-MS for the presence of aldehyde impurities.- This can arise from isomerization and rearrangement reactions. Ensure the reaction is run under inert atmosphere to prevent oxidation.
Presence of solvent-related impurities Analyze the product for residual solvent and any by-products formed from the solvent.- Use high-purity solvents.- Ensure complete removal of the solvent during the work-up and purification steps.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthesis routes and the formation of key by-products.

SynthesisPathways cluster_reppe Reppe Process cluster_maleic Maleic Anhydride Route cluster_dichloro Dichlorobutene Route Acetylene + Formaldehyde Acetylene + Formaldehyde 2-Butyne-1,4-diol 2-Butyne-1,4-diol Acetylene + Formaldehyde->2-Butyne-1,4-diol Cu-acetylide Propargyl Alcohol Propargyl Alcohol Acetylene + Formaldehyde->Propargyl Alcohol Side Reaction Cuprenes Cuprenes Acetylene + Formaldehyde->Cuprenes Polymerization This compound This compound 2-Butyne-1,4-diol->this compound H2, Pd catalyst 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol Over-hydrogenation 1,4-Butanediol->this compound Partial Dehydration (hypothetical) Tetrahydrofuran (THF) Tetrahydrofuran (THF) 1,4-Butanediol->Tetrahydrofuran (THF) Dehydration Maleic Anhydride Maleic Anhydride Maleate Ester Maleate Ester Maleic Anhydride->Maleate Ester Esterification Succinate Ester Succinate Ester Maleate Ester->Succinate Ester Hydrogenation γ-Butyrolactone (GBL) γ-Butyrolactone (GBL) Succinate Ester->γ-Butyrolactone (GBL) Hydrogenation γ-Butyrolactone (GBL)->1,4-Butanediol Hydrogenation 1,4-Dichloro-2-butene 1,4-Dichloro-2-butene 1,4-Dichloro-2-butene->this compound Hydrolysis Polymeric By-products Polymeric By-products 1,4-Dichloro-2-butene->Polymeric By-products Side Reaction

Caption: Major synthesis routes for this compound and key side reactions.

Experimental Protocols

Protocol 1: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol describes a general procedure for the selective hydrogenation of 2-butyne-1,4-diol to this compound using a modified palladium catalyst.

Materials:

  • 2-Butyne-1,4-diol

  • Methanol (anhydrous)

  • Lindlar's catalyst (or 5% Pd on BaSO4, poisoned with quinoline)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-butyne-1,4-diol in anhydrous methanol.

  • Add the Lindlar's catalyst to the solution. The catalyst loading should be optimized, but a starting point is typically 1-5 mol% of palladium relative to the substrate.

  • Seal the vessel and purge with nitrogen or argon to remove any air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).[17]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when the starting material is no longer detectable.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation under reduced pressure to remove lower and higher boiling impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and pressure gauge

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charge the round-bottom flask with the crude this compound.

  • Begin heating the flask gently while applying a vacuum.

  • Collect the initial fraction, which will contain low-boiling impurities and any residual solvent.

  • As the temperature of the vapor at the distillation head stabilizes at the boiling point of this compound at the applied pressure, change to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities.

  • Stop the distillation and collect the purified this compound.

References

Technical Support Center: Catalyst Deactivation in 2-Butyne-1,4-Diol Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in 2-butyne-1,4-diol hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance during this critical reaction. Here, we will delve into the common causes of deactivation, provide robust troubleshooting strategies, and offer preventative measures to ensure the efficiency and longevity of your catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in the hydrogenation of 2-butyne-1,4-diol?

Catalyst deactivation in this context is a multifaceted issue, primarily categorized into three main types: chemical, thermal, and mechanical.[1]

  • Chemical Deactivation: This is the most common issue and includes:

    • Poisoning: Impurities in the feedstock or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include sulfur compounds, halides, carbon monoxide, and heavy metals.[2][3][4]

    • Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking the active sites.[5] This is often a result of side reactions, such as polymerization or dehydrogenation of the reactants or products at higher temperatures.[6]

  • Thermal Deactivation (Sintering): At elevated temperatures, the small metal particles of the catalyst can migrate and agglomerate into larger crystals.[7][8] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[8] Copper-based catalysts, for instance, are susceptible to sintering at temperatures above 300°C.[7]

  • Mechanical Deactivation: This involves the physical loss of the catalyst material through attrition or crushing, which is more relevant in industrial-scale reactors.

Q2: My reaction has stalled, or the conversion of 2-butyne-1,4-diol is very low. What is the likely cause?

A sudden drop in conversion is often indicative of acute catalyst poisoning.

Troubleshooting Steps:

  • Analyze Feedstock and Solvents: Use high-purity, degassed solvents and reagents.[9] Impurities, even at trace levels, can have a significant impact. Consider purifying the 2-butyne-1,4-diol to remove potential inhibitors.

  • Check for Common Poisons: Sulfur compounds (H₂S, COS), carbon monoxide, and metal contaminants like arsenic, mercury, silicon, or lead are known to poison palladium and nickel-based catalysts.[10][11]

  • Evaluate Catalyst Loading: Ensure that the catalyst loading is sufficient and that it is well-dispersed in the reaction mixture.[9]

Q3: The selectivity of my reaction has shifted. I'm observing the formation of unwanted byproducts. What could be the reason?

A change in selectivity can be a more subtle indicator of catalyst deactivation. The hydrogenation of 2-butyne-1,4-diol can proceed through a network of reactions, including the formation of 2-butene-1,4-diol and butane-1,4-diol, as well as side products like crotyl alcohol and n-butanol.[12][13][14]

Potential Causes and Solutions:

  • Changes to Active Sites: Partial poisoning or the initial stages of coke formation can alter the electronic properties and geometry of the active sites, favoring different reaction pathways.

  • Mass Transfer Limitations: If coke deposits begin to block the pores of the catalyst support, it can lead to mass transfer limitations, affecting the concentration of reactants at the active sites and thereby altering selectivity.

  • Reaction Conditions: Ensure that the reaction temperature and pressure are within the optimal range. Higher temperatures can sometimes favor side reactions. Industrial production of butane-1,4-diol from 2-butyne-1,4-diol typically occurs at 403–433 K and high pressure.[12][15][16]

Q4: Can a deactivated catalyst be regenerated?

The feasibility of regeneration depends entirely on the deactivation mechanism.[9]

  • Coking/Fouling: Catalysts deactivated by carbon deposition can often be regenerated.[9] A common method is a carefully controlled oxidation (calcination) to burn off the coke.[9]

  • Reversible Poisoning: In some cases of poisoning, the activity can be restored by washing the catalyst or through a specific thermal treatment.[9]

  • Irreversible Poisoning and Sintering: Deactivation due to strong chemisorption of poisons or thermal sintering is generally irreversible.[9]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and resolving catalyst deactivation issues.

Problem 1: Rapid Loss of Catalytic Activity
Potential Cause Diagnostic Approach Recommended Action
Catalyst Poisoning Analyze reactants and solvents for common poisons (e.g., sulfur, halides) using techniques like GC-MS or ICP-MS.[17]- Use high-purity reagents and solvents.[9]- Install guard beds or scavenger resins to remove impurities before they reach the catalyst.[9]
Incorrect Catalyst Handling Review catalyst activation and handling procedures. Ensure anaerobic conditions if the catalyst is pyrophoric.- Follow the manufacturer's guidelines for catalyst activation and handling.- Use proper inert atmosphere techniques (e.g., Schlenk line, glovebox).
Mechanical Agitation Issues Visually inspect the reaction setup to ensure proper stirring and catalyst suspension.- Optimize stirring speed to ensure good mixing without causing catalyst attrition.
Problem 2: Gradual Decline in Catalyst Performance
Potential Cause Diagnostic Approach Recommended Action
Coke Formation Characterize the spent catalyst using Temperature Programmed Oxidation (TPO) to quantify the amount of coke.[5]- Optimize reaction conditions (lower temperature, higher hydrogen pressure) to minimize coke formation.- Consider periodic regeneration cycles.
Sintering Analyze the spent catalyst with Transmission Electron Microscopy (TEM) to observe changes in metal particle size.[18]- Operate at the lowest effective temperature to minimize thermal stress on the catalyst.[7]
Leaching of Active Metal Analyze the reaction mixture post-filtration for traces of the catalytic metal using ICP-OES or AAS.[18]- Ensure strong metal-support interaction. Surface modification of the support can help prevent leaching.[19]- The addition of certain organic acids can sometimes suppress metal leaching.[20]

Experimental Protocols

Protocol 1: Catalyst Characterization to Identify Deactivation Mechanism

A systematic characterization of both fresh and spent catalysts is crucial for pinpointing the root cause of deactivation.

Technique Information Gained
BET Surface Area Analysis Measures the specific surface area and pore size distribution. A significant decrease can indicate fouling or sintering.[1]
X-ray Photoelectron Spectroscopy (XPS) Detects the presence of poisons on the catalyst surface and provides information on the chemical state of the elements.[1][18]
Temperature Programmed Desorption (TPD) Determines the strength of adsorption of different species on the catalyst, offering insights into potential poisoning mechanisms.[1]
Inductively Coupled Plasma (ICP) Analysis Quantifies the elemental composition, which can identify foreign matter deposited on the catalyst or confirm metal leaching.[17]
Transmission Electron Microscopy (TEM) Visualizes the catalyst morphology, allowing for the direct observation of sintering (particle size growth).[18]

Visualizing Deactivation Pathways

The following diagrams illustrate the logical flow of troubleshooting catalyst deactivation.

Start Experiment Shows Low Conversion/Selectivity Check_Poisons Analyze Feedstock for Poisons (Sulfur, Halides, etc.) Start->Check_Poisons Rapid Deactivation Check_Coking Characterize Spent Catalyst for Coke (TPO) Start->Check_Coking Gradual Deactivation Check_Sintering Analyze Particle Size of Spent Catalyst (TEM) Start->Check_Sintering Gradual Deactivation Check_Leaching Analyze Reaction Filtrate for Leached Metal (ICP) Start->Check_Leaching Gradual Deactivation Poisoning_Confirmed Poisoning is the Cause Check_Poisons->Poisoning_Confirmed Poisons Detected Coking_Confirmed Coking is the Cause Check_Coking->Coking_Confirmed Coke Detected Sintering_Confirmed Sintering is the Cause Check_Sintering->Sintering_Confirmed Particle Size Increased Leaching_Confirmed Leaching is the Cause Check_Leaching->Leaching_Confirmed Metal Detected Solution_Purify Purify Reactants and Solvents Poisoning_Confirmed->Solution_Purify Solution_Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure) Coking_Confirmed->Solution_Optimize_Conditions Solution_Lower_Temp Operate at Lower Temperatures Sintering_Confirmed->Solution_Lower_Temp Solution_Improve_Support Improve Metal-Support Interaction Leaching_Confirmed->Solution_Improve_Support

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: HPLC Separation of 2-Butene-1,4-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic separation of cis and trans isomers of 2-Butene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice. As Senior Application Scientists, we understand that separating geometric isomers can be challenging, and this guide explains the causality behind our methodological choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why is separating cis and trans isomers of this compound important?

A1: this compound is a critical intermediate in the manufacturing of various pharmaceuticals and agricultural agents.[1][2] The cis isomer is typically the predominant and desired geometric form. However, small amounts of the trans isomer can be present as an impurity, potentially leading to different pharmacological activities or side effects in the final active pharmaceutical ingredient (API).[1][2] Therefore, accurate separation and quantification are essential for quality control and regulatory compliance.

Q2: Can I use a standard reversed-phase C18 column for this separation?

A2: While some C18 columns can offer partial separation of geometric isomers due to shape selectivity, achieving baseline resolution for small, polar molecules like this compound is often very difficult.[3] The subtle structural difference between the cis and trans isomers may not provide sufficient differential interaction with the C18 stationary phase. For robust and reliable separation, a more selective stationary phase is required.

Q3: The provided methods use chiral columns. Are the isomers chiral?

A3: This is an excellent question that highlights a key aspect of this separation. The cis and trans isomers of this compound are geometric isomers (diastereomers), not enantiomers. They are achiral. However, chiral stationary phases (CSPs) are not limited to separating enantiomers.[4][5] Their highly ordered, three-dimensional structures can provide unique steric and polar interactions that are highly effective at resolving structurally similar molecules, including geometric isomers.[4] The fixed spatial arrangement of the hydroxyl groups in the cis and trans forms allows for differential interaction with the chiral phase, making separation possible.[1][2]

Method Development and Protocol

The most successful reported methods for separating these isomers utilize normal-phase chromatography with a chiral stationary phase.[1][2][6] Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, is well-suited for polar analytes like diols.[6]

Recommended Starting Protocol

This protocol is based on a validated method that achieved a resolution (Rs) of 2.61 between the cis and trans isomers.[1][2]

Experimental Workflow

G HPLC Workflow for this compound Isomer Separation prep 1. Sample & Mobile Phase Prep - Dissolve sample in Ethanol - Prepare Hexane/Ethanol (97:3) - Degas mobile phase setup 2. HPLC System Setup - Install (S,S)-Whelk-O 1 column - Set Flow Rate: 1.0 mL/min - Set Detector: UV @ 210 nm prep->setup equilibrate 3. System Equilibration - Flush column with mobile phase - Wait for stable baseline setup->equilibrate inject 4. Inject Sample - Injection volume: 10-20 µL equilibrate->inject acquire 5. Data Acquisition - Run time: ~15-20 min inject->acquire analyze 6. Data Analysis - Integrate peaks - Calculate Resolution (Rs) acquire->analyze

Caption: HPLC workflow from preparation to analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Precisely mix HPLC-grade n-hexane and ethanol in a 97:3 (v/v) ratio.[1]

    • Filter the mobile phase through a 0.45 µm membrane filter.[1][2]

    • Thoroughly degas the mobile phase using sonication or helium sparging to prevent pump cavitation and baseline noise.[1][2]

  • Sample Preparation:

    • Dissolve an appropriate amount of the this compound sample in ethanol.[1][2]

    • Filter the sample solution through a 0.2 µm syringe filter before injection to remove particulates and protect the column.[1][2]

  • Instrumentation and Conditions:

    • Install the recommended column and set up the HPLC system according to the parameters in the table below.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Normal-phase chromatography can sometimes require longer equilibration times than reversed-phase.[7]

  • Injection and Data Acquisition:

    • Inject the prepared sample.

    • Acquire the data. The trans isomer is expected to elute before the cis isomer under these conditions.

Table 1: Recommended HPLC Conditions

ParameterRecommended SettingRationale
Column (S,S)-Whelk-O 1 (Pirkle-type CSP)[1]Provides π-π interactions and steric hindrance necessary for resolving geometric isomers.[8]
Mobile Phase n-Hexane / Ethanol (97:3, v/v)[1]The low percentage of the polar modifier (ethanol) increases retention and enhances selectivity.
Flow Rate 1.0 mL/min (typical)Standard for analytical columns; can be optimized.
Temperature AmbientTemperature control can improve reproducibility but is not always necessary for this separation.
Detection UV at 210 nmThis compound has a carbon-carbon double bond that absorbs in the low UV range.
Injection Vol. 10-20 µLStandard analytical injection volume.

Troubleshooting Guide

Even with a validated method, problems can arise. This section addresses specific issues you might encounter.

Troubleshooting Workflow

G Troubleshooting Logic for Isomer Separation start Problem Observed res_node Poor Resolution (Rs < 1.5) start->res_node peak_node Broad or Tailing Peaks start->peak_node rt_node Shifting Retention Times start->rt_node sol_res1 Decrease Ethanol % in Mobile Phase (e.g., to 98:2 Hexane/Ethanol) res_node->sol_res1 Try this: sol_res2 Lower the Flow Rate (e.g., to 0.8 mL/min) res_node->sol_res2 Try this: sol_peak1 Check for Column Contamination (Flush column or use guard column) peak_node->sol_peak1 Try this: sol_peak2 Ensure Sample is Fully Dissolved in Mobile Phase or Ethanol peak_node->sol_peak2 Try this: sol_rt1 Ensure Thorough Column Equilibration (Wait for stable baseline) rt_node->sol_rt1 Try this: sol_rt2 Check for Leaks & Verify Pump Performance rt_node->sol_rt2 Try this: sol_rt3 Confirm Mobile Phase Consistency (Prepare fresh batch) rt_node->sol_rt3 Try this:

Caption: Decision tree for common HPLC issues.

Q: My peaks are not fully separated (Resolution < 1.5). What should I do?

A: Poor resolution is typically due to insufficient differential interaction between the isomers and the stationary phase.

  • Causality: In normal-phase chromatography, increasing the proportion of the non-polar solvent (n-hexane) or decreasing the polar modifier (ethanol) will increase the retention time and often enhance selectivity between closely eluting compounds.[1][9]

  • Solution 1 (Primary): Adjust the mobile phase. Decrease the ethanol concentration slightly, for example, to a 98:2 or 99:1 (v/v) ratio of hexane to ethanol. This will increase the retention factors (k') and should improve resolution. Be aware that this will also increase the total run time.[1][2]

  • Solution 2: Lower the flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the efficiency of the column and improve resolution, though it will also lengthen the analysis time.

Table 2: Effect of Mobile Phase Modifier on Separation (Conceptual)

Mobile Phase (Hexane:Ethanol)Retention Factor (k')Resolution (Rs)Analysis Time
95:5LowLowShort
97:3Optimal Good (≥ 2.0) Moderate
99:1HighPotentially HigherLong

Q: My peaks are tailing or are very broad. What is the cause?

A: Peak tailing or broadening can be caused by several factors, including column issues or sample effects.

  • Causality: Unwanted secondary interactions between the analyte and the stationary phase, or extra-column volume, can lead to poor peak shape. Contamination of the column frit or stationary phase is a common culprit.

  • Solution 1: Check for column contamination. If the column is old or has been used with dirty samples, contaminants may have accumulated. Consider flushing the column with a stronger solvent (consult column care instructions) or replacing the in-line filter or guard column if one is used.[7]

  • Solution 2: Ensure sample solvent compatibility. The sample should be dissolved in a solvent that is of similar or weaker strength than the mobile phase. Dissolving the sample in 100% ethanol is acceptable here as it is a component of the mobile phase, but injecting a large volume of a much stronger solvent could cause peak distortion.

Q: My retention times are drifting from one injection to the next. Why?

A: Inconsistent retention times are almost always a sign of an unequilibrated system or a change in mobile phase composition.[7]

  • Causality: Normal-phase chromatography is highly sensitive to trace amounts of water in the mobile phase, which can deactivate the polar stationary phase (silica backbone). This leads to a gradual change in retention behavior.

  • Solution 1: Ensure complete column equilibration. Before starting your sample sequence, allow ample time for the mobile phase to equilibrate with the column. The baseline must be flat and stable before the first injection.[7]

  • Solution 2: Check mobile phase integrity. Ensure your solvents are fresh and have been properly degassed. Evaporation of the more volatile component (hexane) can change the mobile phase ratio over time, affecting retention.[7][9]

  • Solution 3: Inspect the HPLC system. Check for leaks in the pump, lines, or fittings. Verify that the pump is delivering a consistent flow rate and that the solvent proportioning is accurate.[10]

References

Technical Support Center: Hydrogenation of Maleic Anhydride Derivatives to 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective synthesis of 1,4-Butanediol (BDO). This guide is designed for researchers, scientists, and process development professionals engaged in the catalytic hydrogenation of maleic anhydride and its derivatives. Here, we address common challenges, with a primary focus on preventing over-hydrogenation and maximizing the selectivity towards your target diol. Our approach is rooted in mechanistic understanding and validated through field-proven insights to ensure the integrity and success of your experiments.

Understanding the Reaction Landscape

The hydrogenation of maleic anhydride (MA) to 1,4-butanediol (BDO) is not a single conversion but a multi-step reaction pathway. The desired route involves the sequential hydrogenation of MA to succinic anhydride (SA), followed by γ-butyrolactone (GBL), and finally to BDO. However, side reactions can divert intermediates and the final product to undesired byproducts, primarily tetrahydrofuran (THF) and n-butanol.[1][2] Mastering this process requires precise control over the catalytic system and reaction conditions to navigate this complex network.

Reaction_Pathway cluster_main Desired Hydrogenation Pathway cluster_side Over-hydrogenation & Side Reactions MA Maleic Anhydride (MA) SA Succinic Anhydride (SA) MA->SA GBL γ-Butyrolactone (GBL) SA->GBL BDO 1,4-Butanediol (BDO) GBL->BDO nBuOH n-Butanol GBL->nBuOH Hydrogenolysis THF Tetrahydrofuran (THF) BDO->THF Dehydration (Acid-Catalyzed) caption Fig. 1: Reaction network for maleic anhydride hydrogenation.

Caption: Fig. 1: Reaction network for maleic anhydride hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts when targeting BDO from maleic anhydride?

The most common byproducts are succinic anhydride (SA), γ-butyrolactone (GBL), tetrahydrofuran (THF), and n-butanol.[2] SA and GBL are intermediates, and their presence indicates incomplete conversion. THF and n-butanol, however, are typically formed from side reactions involving the desired product (BDO) or its immediate precursor (GBL).

Q2: What exactly is "over-hydrogenation" in this process?

In the context of BDO synthesis, "over-hydrogenation" refers to reactions that proceed beyond the desired diol product. This primarily includes the intramolecular dehydration (cyclization) of BDO to form THF, which is often catalyzed by acidic sites on the catalyst support, especially at higher temperatures.[3] It can also refer to the hydrogenolysis of the C-O bond in intermediates like GBL or the final product, which can lead to compounds like n-butanol.

Q3: Which experimental parameters most critically affect BDO selectivity?

Catalyst composition, reaction temperature, and hydrogen pressure are the most critical parameters.

  • Catalyst: The choice of metal and support is paramount. Copper-based catalysts are widely used for their high activity in hydrogenating C=O bonds in esters and lactones.[1][4] The support's acidity must be minimized to prevent the dehydration of BDO to THF.[3]

  • Temperature: Higher temperatures favor the dehydration of BDO to THF.[3][5] A delicate balance must be struck to ensure sufficient reaction rates without promoting side reactions.

  • Pressure: High hydrogen pressure generally favors the complete hydrogenation to BDO.[2] However, excessively high pressures combined with high temperatures can sometimes promote hydrogenolysis.

Q4: Why is THF formation so common, and is it reversible?

THF is formed via the acid-catalyzed intramolecular dehydration of 1,4-butanediol.[3][6] This reaction is common because many catalyst supports (like alumina or silica-alumina) possess acidic sites that can promote this cyclization.[3] The reaction is reversible, but under typical BDO synthesis conditions (high temperature and removal of water), the equilibrium often favors THF formation.[7] Therefore, prevention is a more effective strategy than attempting to reverse the reaction.

Troubleshooting Guide

Problem: High Concentration of Tetrahydrofuran (THF) in Product

Question: My GC analysis shows a high THF peak, significantly reducing my BDO yield. What are the likely causes and how can I fix this?

Answer: High THF levels are almost always a result of BDO dehydration, a reaction highly sensitive to acid catalysis and temperature.

Root Causes & Solutions:

  • Catalyst Support Acidity: Standard supports like γ-Al₂O₃ can have strong Lewis and Brønsted acid sites that actively catalyze BDO dehydration.[3]

    • Solution: Switch to a catalyst with a neutral or basic support. Materials like silica (SiO₂), zinc oxide (ZnO), or zirconia (ZrO₂) are excellent alternatives.[1][8] If you must use a specific support, consider neutralizing its surface by doping it with alkali or alkaline earth metals.

  • High Reaction Temperature: The rate of dehydration increases significantly with temperature. You may be operating in a kinetic regime that favors THF formation.

    • Solution: Perform a temperature screening study. Systematically lower the reaction temperature in increments (e.g., 10-20 °C) and analyze the product distribution at each point. Often, an optimal window exists that provides good conversion rates while keeping THF formation minimal. For instance, some processes operate in a two-stage temperature profile, with a lower temperature for the initial hydrogenation and a slightly higher, carefully controlled temperature for the final GBL-to-BDO step.[5][9]

  • Presence of Water: While the reaction consumes hydrogen, the presence of water, especially at high temperatures in a sealed reactor, can alter the catalytic environment and, in some contexts, facilitate proton transfer needed for acid-catalyzed reactions.[7]

    • Solution: Ensure all reactants and solvents are thoroughly dried before use. While challenging in continuous processes where water might be a byproduct of other reactions, minimizing its presence in the feed is crucial.

Problem: Low Conversion of γ-Butyrolactone (GBL) to 1,4-Butanediol (BDO)

Question: My reaction successfully converts maleic anhydride to GBL, but the final hydrogenation step to BDO is stalling. What controls this specific transformation?

Answer: The conversion of GBL to BDO involves the reductive opening of a stable lactone ring, which requires a catalyst with high hydrogenolysis activity for the ester C-O bond.

Root Causes & Solutions:

  • Insufficient Catalyst Activity: The active sites on your catalyst may be more efficient at hydrogenating C=C and C=O bonds than at cleaving the ester bond in the GBL ring. Copper-based catalysts are effective, but their performance is highly dependent on the oxidation state and dispersion of the copper species.[1][8]

    • Solution 1 (Catalyst Promotion): Incorporate a promoter into your copper catalyst. Promoters like molybdenum (Mo), rhenium (Re), or zinc (Zn) can modify the electronic properties of the copper sites, enhancing their activity for GBL hydrogenolysis.[1][10][11] For example, a Cu-Mo/SiO₂ catalyst has shown excellent performance in achieving high BDO yields from maleic anhydride in a one-pot synthesis.[1]

    • Solution 2 (Bimetallic Catalysts): Consider using bimetallic catalysts. Systems like Cu-Pd have been shown to be highly effective for the hydrogenation of succinic acid (a related precursor) to BDO, where the synergy between the two metals facilitates the ring-opening of the GBL intermediate.[12][13]

  • Suboptimal Reaction Conditions: This step is particularly sensitive to hydrogen pressure and temperature.

    • Solution: Increase the hydrogen pressure. This increases the surface concentration of activated hydrogen, which is necessary for the reductive cleavage of the C-O bond. Pressures in the range of 60-150 bar are often employed.[5][14] Concurrently, optimize the temperature. While high temperatures can cause side reactions, this step requires sufficient thermal energy. A typical range is 190-250 °C.[5][15]

Table 1: Effect of Key Parameters on Product Selectivity
ParameterConditionEffect on BDO YieldEffect on ByproductsRationale & Reference
Catalyst Support Acidic (e.g., Al₂O₃)DecreasedIncreased THFAcid sites catalyze BDO dehydration.[3]
Neutral/Basic (e.g., SiO₂, ZnO)IncreasedDecreased THFMinimizes dehydration side reactions.[1]
Reaction Temp. Too High (>250 °C)DecreasedIncreased THF, n-ButanolFavors dehydration and hydrogenolysis kinetics.[3][5]
Optimal (190-230 °C)MaximizedMinimized ByproductsBalances reaction rate and selectivity.[5]
H₂ Pressure Low (<5 MPa)DecreasedIncreased GBL intermediateInsufficient hydrogen for GBL ring-opening.[2]
High (>6 MPa)IncreasedDecreased GBL intermediateHigh H₂ concentration drives reaction to completion.[14][15]
Catalyst Promoter e.g., Mo, Re addition to CuIncreasedDecreased GBL intermediateEnhances C-O bond hydrogenolysis activity.[1][11]

Experimental Protocols

Protocol 1: Troubleshooting THF Formation via Temperature Optimization

This protocol outlines a procedure to find the optimal reaction temperature to maximize BDO selectivity.

  • Setup: Assemble a high-pressure batch reactor (e.g., Parr autoclave) with your chosen catalyst (e.g., 5 wt% Cu/SiO₂) and substrate (e.g., γ-butyrolactone in a suitable solvent like dioxane).

  • Reaction Conditions (Baseline):

    • Catalyst Loading: 5 mol% relative to substrate.

    • Substrate Concentration: 1 M.

    • Hydrogen Pressure: 100 bar.

    • Stirring Speed: 1000 RPM.

  • Procedure:

    • Run a series of experiments at different temperatures: 240 °C, 220 °C, 200 °C, and 180 °C.

    • For each experiment, seal the reactor, purge with N₂, then purge with H₂. Pressurize to the target pressure and heat to the setpoint temperature.

    • Maintain the reaction for a fixed time (e.g., 6 hours).

    • After the reaction, cool the reactor rapidly to quench the reaction.

    • Carefully vent the reactor and collect a liquid sample for analysis.

  • Analysis:

    • Analyze each sample using Gas Chromatography (GC) with an internal standard to quantify the concentrations of GBL, BDO, and THF.

    • Plot the selectivity for BDO and THF as a function of temperature to identify the optimal operating window.

Protocol 2: Analytical Method - Product Quantification by Gas Chromatography (GC)
  • Instrument: A standard GC system with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for separating alcohols and esters, such as a DB-WAX or similar polyethylene glycol (PEG) phase column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min).

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 3 minutes.

      • Ramp 1: 10 °C/min to 150 °C.

      • Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of Dioxane or THF).

    • Add a known amount of an internal standard (e.g., decane or dodecane) that does not co-elute with any reactants or products.

  • Quantification: Create a calibration curve for each analyte (MA, GBL, BDO, THF) using certified reference standards to determine response factors relative to the internal standard for accurate quantification.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving issues with BDO selectivity.

Troubleshooting_Workflow start Start: Low BDO Yield or Selectivity check_byproducts Identify Major Byproduct(s) (GC Analysis) start->check_byproducts high_gbl Problem: High GBL Causes: - Low Catalyst Activity - Low H₂ Pressure - Low Temperature check_byproducts->high_gbl GBL is major byproduct high_thf Problem: High THF Causes: - Acidic Catalyst Support - High Temperature check_byproducts->high_thf THF is major byproduct other_byproducts Problem: n-Butanol, etc. Causes: - Harsh Conditions - Non-selective Catalyst check_byproducts->other_byproducts Other byproducts solution_gbl Solutions: - Use Catalyst Promoters (Mo, Re) - Increase H₂ Pressure - Optimize Temperature high_gbl->solution_gbl solution_thf Solutions: - Use Neutral/Basic Support (SiO₂) - Lower Reaction Temperature high_thf->solution_thf solution_other Solutions: - Reduce Temperature/Pressure - Screen for more selective catalyst other_byproducts->solution_other caption Fig. 2: Logical workflow for troubleshooting poor BDO selectivity.

Caption: Fig. 2: Logical workflow for troubleshooting poor BDO selectivity.

References

Technical Support Center: 2-Butene-1,4-diol Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support resource for 2-butene-1,4-diol polymerization. This guide is designed to provide field-proven insights and scientifically grounded solutions to common challenges encountered during the synthesis of polymers from this versatile unsaturated diol. As a bifunctional monomer, this compound is a valuable building block for creating advanced materials like unsaturated polyesters, polyethers, and polyurethanes.[1] Its unique structure, featuring two hydroxyl groups and a central carbon-carbon double bond, offers a platform for diverse chemical transformations but also introduces specific experimental challenges. This document provides a structured troubleshooting guide and answers to frequently asked questions to help you navigate these complexities and achieve consistent, high-quality results in your polymerization experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the polymerization of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Q1: My polymerization is resulting in a low yield or is failing to reach high conversion. What are the likely causes and how can I fix this?

Low polymer yield is a frequent issue that can often be traced back to reactant purity, reaction equilibrium, or catalyst activity.

Potential Causes & Solutions:

  • Monomer Impurities: this compound is commonly synthesized by the selective hydrogenation of 2-butyne-1,4-diol.[2] This process can leave residual starting material (2-butyne-1,4-diol) or the over-hydrogenated product (1,4-butanediol).[2][3] Monofunctional impurities, in particular, will act as chain stoppers, drastically limiting the final molecular weight and yield of the polymer.

    • Solution: Verify the purity of your monomer using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If significant impurities are detected, purify the diol by vacuum distillation or recrystallization.

  • Reaction Equilibrium in Polycondensation: Step-growth polymerizations, such as the formation of polyesters from a diol and a diacid, are equilibrium reactions.[4][5] The presence of the condensation byproduct (e.g., water) will limit the extent of the reaction according to Le Chatelier's principle, preventing the formation of high molecular weight polymers.[4]

    • Solution: Actively remove the condensation byproduct as it forms. This is typically achieved by performing the reaction at elevated temperatures under a vacuum or with a continuous flow of inert gas (e.g., nitrogen or argon) to drive the equilibrium toward the polymer product.

  • Catalyst Deactivation: Many polymerization methods for this compound rely on catalysts, such as ruthenium complexes for polyetherification or tin-based catalysts for polyesterification.[6][7] These catalysts can be sensitive to air, moisture, or impurities in the reactants.

    • Solution: Ensure your catalyst is handled under an inert atmosphere (if required). Use dry, purified reagents and solvents. If catalyst deactivation is suspected, consider using a fresh batch or increasing the catalyst loading, though the latter may affect other polymer properties.

  • Incorrect Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of functional groups.[5][8] A slight excess of one bifunctional monomer will limit the maximum achievable molecular weight.

    • Solution: Use high-purity monomers and weigh them with high precision. Ensure accurate and complete transfer of all reactants to the reaction vessel.

Troubleshooting Workflow: Low Polymer Yield

start Problem: Low Polymer Yield check_purity 1. Verify Monomer Purity (GC/NMR) start->check_purity purity_issue Impure? check_purity->purity_issue purify Action: Purify Monomer (Distillation/Recrystallization) purity_issue->purify Yes check_equilibrium 2. Review Reaction Conditions purity_issue->check_equilibrium No purify->check_equilibrium equilibrium_issue Is Byproduct Removal Efficient? check_equilibrium->equilibrium_issue improve_removal Action: Enhance Byproduct Removal (Increase Vacuum, Inert Gas Sparging) equilibrium_issue->improve_removal No check_catalyst 3. Assess Catalyst equilibrium_issue->check_catalyst Yes improve_removal->check_catalyst catalyst_issue Catalyst Inactive? check_catalyst->catalyst_issue replace_catalyst Action: Use Fresh Catalyst & Ensure Inert Conditions catalyst_issue->replace_catalyst Yes check_stoichiometry 4. Check Stoichiometry catalyst_issue->check_stoichiometry No replace_catalyst->check_stoichiometry stoichiometry_issue Imbalance? check_stoichiometry->stoichiometry_issue reweigh Action: Re-weigh Reagents Accurately stoichiometry_issue->reweigh Yes end Re-run Experiment stoichiometry_issue->end No reweigh->end

Caption: A logical workflow for diagnosing and resolving low polymer yield.

Q2: The final polymer is discolored (yellow or brown). What causes this and how can it be prevented?

Discoloration typically indicates degradation or unwanted side reactions, often initiated by heat or oxygen.

Potential Causes & Solutions:

  • Oxidation: The double bond in the this compound backbone and any residual monomer can be susceptible to oxidation, especially at the high temperatures often required for polycondensation.

    • Solution: Maintain a strict inert atmosphere (high-purity nitrogen or argon) throughout the entire polymerization process, including the final cooling stage. The addition of a small amount of an antioxidant (e.g., hindered phenols) can also be effective.

  • Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer backbone to degrade.

    • Solution: Optimize the reaction time and temperature. Aim for the lowest possible temperature that still allows for efficient byproduct removal and polymerization. Monitor the reaction progress (e.g., by viscosity) to avoid unnecessarily long reaction times.

  • Acid-Catalyzed Side Reactions: In polyesterifications using acid catalysts, high temperatures can promote side reactions like dehydration or etherification, which can lead to colored byproducts. For instance, acid catalysis can transform the diol into furan derivatives.

    • Solution: Use the minimum effective amount of catalyst. Consider alternative, less harsh catalysts. Ensure the reaction temperature does not significantly exceed the target.

Q3: My polymer has formed a gel, or I have insoluble cross-linked material in my product. Why did this happen?

Gelation indicates the formation of a cross-linked polymer network, which is often undesirable unless specifically intended.[5]

Potential Causes & Solutions:

  • Multifunctional Impurities: The presence of impurities with more than two functional groups (e.g., glycerol or a tri-acid) will act as branching points, leading to a 3D network and gelation.

    • Solution: Ensure high purity of all monomers. This is the most common cause and underscores the importance of monomer characterization.

  • Reactions Involving the Double Bond: While the hydroxyl groups are the primary reactive sites in step-growth polymerization, the double bond in the polymer backbone can potentially undergo side reactions (e.g., radical-initiated cross-linking) at very high temperatures or in the presence of certain contaminants.

    • Solution: Maintain strict temperature control. If radical cross-linking is suspected, the addition of a radical inhibitor may be beneficial, although this must be tested for compatibility with your catalyst system.[7]

  • Isomerization and Side Reactions: Under certain catalytic conditions, especially with transition metals, isomerization of the double bond or other rearrangements could potentially create more reactive sites, leading to branching. For example, some ruthenium catalysts used for polyetherification can cause isomerization of the cis-diol to the trans-diol.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

This compound is typically polymerized via step-growth mechanisms. The two most common methods are:

  • Polycondensation: This is the most frequent approach, where the diol is reacted with a bifunctional comonomer. A prime example is reacting it with a dicarboxylic acid (or its ester derivative) to form an unsaturated polyester.[7][8] This reaction requires the removal of a small molecule byproduct like water or methanol to proceed to high molecular weights.[4][10]

  • Catalytic Polyetherification: Specialized catalysts, such as certain ruthenium complexes, can catalyze the self-condensation of this compound to form polyethers.[6][9] This process also eliminates water and can produce telechelic (end-functionalized) oligomers.[6][9]

Q2: How does the cis/trans isomerism of the this compound monomer affect the final polymer?

The geometry of the double bond is retained in the polymer backbone and significantly influences the material's properties.

  • Cis Isomer: The kinked structure of the cis-isomer disrupts chain packing. Polymers made from predominantly cis-2-butene-1,4-diol tend to be amorphous or have lower crystallinity and melting points.[7]

  • Trans Isomer: The more linear structure of the trans-isomer allows for more efficient chain packing. This generally leads to polymers with higher crystallinity, higher melting points, and different mechanical properties compared to their cis-counterparts.[11][12]

The starting monomer is often a mixture, with the cis-isomer typically being predominant in commercially available grades.[13][14] It is crucial to characterize the isomer ratio of your starting material (e.g., via HPLC or NMR) for reproducible results.[14]

Q3: What are the critical safety precautions for handling this compound?

This compound requires careful handling due to its potential health effects.

  • Toxicity: It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[13][15][16][17] Animal studies have indicated potential neurotoxic effects.[15]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Avoid contact with skin and eyes, and do not breathe the vapors.[16][17]

Safety Data Summary

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Toxicity (Oral), Cat. 4Do not eat, drink, or smoke when using. Rinse mouth if swallowed and call a doctor.[17]
H315: Causes skin irritationSkin Irritation, Cat. 2Wear protective gloves. Wash skin thoroughly after handling.[16][17]
H319: Causes serious eye irritationEye Irritation, Cat. 2AWear eye protection. Rinse cautiously with water for several minutes if in eyes.[16][17]
H335: May cause respiratory irritationSTOT SE, Cat. 3Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[17]

Experimental Protocols

Protocol 1: Synthesis of an Unsaturated Polyester via Melt Polycondensation

This protocol describes a typical lab-scale synthesis of a polyester from cis-2-butene-1,4-diol and succinic acid.

Materials & Equipment:

  • cis-2-Butene-1,4-diol (high purity)

  • Succinic acid (high purity)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with condenser and receiving flask

  • Inert gas inlet (Nitrogen or Argon)

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the catalyst and introduction of excess water.

  • Charging Reactants: Charge the flask with equimolar amounts of cis-2-butene-1,4-diol and succinic acid. For example, 8.81 g of the diol (0.1 mol) and 11.81 g of succinic acid (0.1 mol).

  • First Stage (Esterification):

    • Begin stirring and purge the system with a slow stream of inert gas.

    • Heat the mixture to 160-180°C. Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation):

    • Stop the inert gas flow. Add the catalyst (e.g., ~50-100 µL of Ti(OBu)₄).

    • Gradually reduce the pressure using the vacuum pump to below 1 mmHg.

    • Slowly increase the temperature to 200-220°C.

    • Observe a significant increase in the viscosity of the reaction mixture. The mechanical stirrer may need to be slowed as the torque increases.

    • Continue the reaction under high vacuum for another 3-5 hours or until the desired viscosity is reached.

  • Shutdown:

    • Remove the heat source.

    • Break the vacuum by introducing the inert gas.

    • Allow the polymer to cool to room temperature under the inert atmosphere before collecting the sample.

General Polymerization Workflow

setup 1. Assemble & Dry Reaction Apparatus charge 2. Charge Equimolar Monomers setup->charge esterify 3. First Stage: Esterification (160-180°C, Inert Gas) Collect Water charge->esterify add_catalyst 4. Add Catalyst esterify->add_catalyst polycondense 5. Second Stage: Polycondensation (200-220°C, High Vacuum) Viscosity Increases add_catalyst->polycondense cooldown 6. Cool Under Inert Atmosphere polycondense->cooldown collect 7. Collect Polymer Sample cooldown->collect

References

Technical Support Center: Analytical Methods for Monitoring 2-Butene-1,4-diol Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving 2-Butene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical methods used to track the progress of these reactions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experiments.

Introduction to Monitoring this compound Reactions

This compound is a critical intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Monitoring the conversion of reactants to this compound and its subsequent transformation is paramount for process optimization, yield maximization, and impurity profiling. The choice of analytical technique is dictated by the specific reaction, the chemical properties of the reactants and products, and the information required (e.g., conversion, selectivity, stereochemistry).

This guide will delve into the most common and effective analytical methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the "why" behind procedural steps and provide robust troubleshooting advice.

Section 1: Gas Chromatography (GC) for Reaction Monitoring

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a workhorse technique for monitoring reactions with volatile and thermally stable compounds.[4] For many this compound reactions, such as hydrogenation, GC-FID offers excellent sensitivity and quantitative accuracy.[5][6]

Core Principles of GC for this Application

GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For this compound and related diols, the polarity of the column is a critical parameter. A mid-polarity column is often a good starting point to achieve separation from both less polar starting materials and more polar byproducts.

Experimental Protocol: GC-FID Monitoring of a this compound Hydrogenation Reaction

This protocol outlines a general procedure for monitoring the hydrogenation of 2-butyne-1,4-diol to this compound.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture at specific time points.

  • Dilute the quenched sample in a suitable solvent (e.g., methanol, ethyl acetate). The choice of solvent is critical to ensure all components are soluble and to avoid interference with the peaks of interest.

  • Add an internal standard (e.g., 1,3-propanediol) of a known concentration to the diluted sample for accurate quantification.[5]

2. GC-FID Parameters:

ParameterRecommended SettingRationale
Column Mid-polarity capillary column (e.g., RTX-1701)Provides good separation for diols and related compounds.[5]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.[6]
Detector Temp. 250 °CPrevents condensation of analytes in the detector.[6]
Oven Program 70°C to 155°C at 2°C/minA temperature ramp is essential for separating compounds with different boiling points.[5]
Carrier Gas Helium or HydrogenProvides good efficiency and resolution.
Detector Flame Ionization Detector (FID)Offers high sensitivity for hydrocarbons.

3. Data Analysis:

  • Identify peaks based on their retention times, confirmed by running standards of the starting material, product, and expected byproducts.

  • Calculate the concentration of each component using the internal standard method.

GC Troubleshooting Guide

GC_Troubleshooting start Problem Encountered problem1 Peak Tailing or Fronting |  Poor peak shape affects integration and accuracy. start->problem1 problem2 Ghost Peaks |  Unexpected peaks appear in the chromatogram. start->problem2 problem3 Shifting Retention Times |  Peaks elute at different times between runs. start->problem3 problem4 No or Very Small Peaks |  Expected analytes are not detected. start->problem4 solution1 Check for active sites in the liner or column. | Use a fresh, deactivated liner. | Consider derivatization for highly polar analytes. problem1->solution1 Address Peak Shape solution2 Check for sample carryover. | Run a blank solvent injection. | Clean the injection port and replace the septum. problem2->solution2 Eliminate Extraneous Peaks solution3 Ensure consistent oven temperature and carrier gas flow rate. | Check for leaks in the system. problem3->solution3 Stabilize Retention solution4 Verify sample injection. | Check for leaks in the injector. | Confirm detector is lit and functioning. problem4->solution4 Ensure Signal Detection

GC FAQs

Q1: Why are my diol peaks tailing in the chromatogram?

  • A1: Peak tailing for diols is a common issue and is often caused by the interaction of the hydroxyl groups with active sites (silanol groups) in the GC liner or on the column.[7][8] To mitigate this, use a deactivated liner and a high-quality, well-conditioned column. If tailing persists, derivatization of the diols to a less polar form (e.g., silylation) can significantly improve peak shape.

Q2: I'm seeing "ghost peaks" in my runs. What are they and how do I get rid of them?

  • A2: Ghost peaks are unexpected peaks that can arise from several sources, including contamination in the carrier gas, septum bleed, or carryover from a previous injection.[7][8] To troubleshoot, first run a blank solvent injection to see if the ghost peak is still present. If it is, the contamination is likely from the system. Purge the gas lines, bake out the column, and replace the septum. If the ghost peak only appears after a sample injection, it is likely carryover. In this case, increase the final oven temperature and hold time to ensure all components elute, and clean the injection port.

Q3: My retention times are shifting from one injection to the next. Why is this happening?

  • A3: Retention time shifts are typically due to inconsistencies in the carrier gas flow rate or the oven temperature.[8] Check for leaks in the gas lines and at the column fittings. Ensure your oven temperature program is reproducible. Inconsistent sample injection volume can also cause minor shifts.

Section 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is an indispensable tool when dealing with non-volatile compounds or when the stereochemistry of the reaction is important. For this compound, HPLC is particularly useful for separating its cis and trans isomers.[1][9][10][11]

Core Principles of HPLC for this Application

The separation of cis and trans isomers of this compound is typically achieved using normal-phase chromatography on a chiral stationary phase.[1][9][10][11] The different spatial arrangements of the hydroxyl groups in the two isomers lead to differential interactions with the chiral stationary phase, allowing for their separation.

Experimental Protocol: HPLC Separation of cis- and trans-2-Butene-1,4-diol

This protocol is based on published methods for the separation of this compound isomers.[9]

1. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

2. HPLC Parameters:

ParameterRecommended SettingRationale
Column Chiral column (e.g., (S,S)-Whelk-O 1)Specifically designed for separating stereoisomers.[9]
Mobile Phase Hexane:Ethanol (97:3, v/v)A non-polar mobile phase for normal-phase chromatography.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detector UV Detector (at a low wavelength, e.g., 210 nm) or Refractive Index Detector (RID)This compound has a weak UV chromophore.[1] An RID is a universal detector for compounds with no UV absorbance.

3. Data Analysis:

  • Identify the cis and trans isomer peaks based on their retention times, confirmed by running standards of each isomer if available.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

HPLC Troubleshooting Guide

HPLC_Troubleshooting

HPLC FAQs

Q1: Why is my peak resolution for the cis and trans isomers poor?

  • A1: Poor resolution can be due to several factors.[12] First, ensure your chiral column is not overloaded; try injecting a more dilute sample. The mobile phase composition is also critical; a slight adjustment in the percentage of the polar modifier (ethanol) can significantly impact resolution.[1] Finally, ensure your column is properly equilibrated with the mobile phase before starting your analysis.

Q2: I'm using a UV detector, but my signal is very weak. What can I do?

  • A2: this compound has a weak UV absorbance.[1] To improve the signal, you can try monitoring at a lower wavelength (e.g., 200-210 nm), but be aware that this can also increase baseline noise. Alternatively, a Refractive Index Detector (RID) is a better choice for this compound as it is a universal detector that does not rely on UV absorbance.

Q3: The backpressure on my HPLC system is steadily increasing. What's the cause?

  • A3: High backpressure is usually caused by a blockage in the system.[13] The most common culprits are a clogged column inlet frit, a blocked guard column, or precipitation of buffer salts in the mobile phase (though less common in normal-phase chromatography). Always filter your samples and mobile phases. You can try to clear a blockage by back-flushing the column (disconnect it from the detector first). If the pressure remains high, you may need to replace the column frit or the guard column.

Section 3: Quantitative NMR (qNMR) for In-Situ Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for reaction monitoring as it is non-destructive and provides structural information and quantitative data simultaneously.[14][15][16] It allows for the direct measurement of the concentration of reactants, intermediates, and products in the reaction mixture without the need for chromatographic separation.[15][17]

Core Principles of qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integrals of signals from the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[15]

Experimental Protocol: qNMR for Monitoring a this compound Reaction

1. Sample Preparation:

  • At each time point, carefully withdraw a precise volume of the reaction mixture.

  • Add this aliquot to an NMR tube containing a deuterated solvent and a known amount of an internal standard. The internal standard should have a simple spectrum with at least one peak that does not overlap with any signals from the reaction mixture.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Ensure the signals of interest are well-resolved and the baseline is flat.

3. Data Analysis:

  • Integrate the characteristic signals for the starting material, this compound, and any products.

  • Calculate the concentration of each species using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWstandard / MWanalyte) * (mstandard / Vsolution)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • V = volume

qNMR Troubleshooting Guide

qNMR_Troubleshooting

qNMR FAQs

Q1: How do I choose a suitable internal standard for my qNMR experiment?

  • A1: A good internal standard should be chemically inert under the reaction conditions, have a simple NMR spectrum with peaks that do not overlap with your analytes, be soluble in the deuterated solvent you are using, and be non-volatile. Common internal standards include maleic acid, 1,3,5-trimethoxybenzene, and dimethyl sulfone.

Q2: My calculated concentrations are not consistent. What could be the problem?

  • A2: Inaccurate quantification in qNMR can stem from several sources. The most common is an insufficient relaxation delay (D1), which leads to incomplete relaxation of the nuclei and inaccurate integrals. Ensure your D1 is at least 5 times the longest T1 of your signals of interest. Other potential issues include inaccurate weighing of the internal standard, poor phasing or baseline correction of the spectrum, and signal overlap.

Q3: Can I use qNMR to monitor reactions in real-time?

  • A3: Yes, with the appropriate setup, qNMR can be used for real-time reaction monitoring.[18] This often involves using a flow-through NMR tube or a benchtop NMR spectrometer placed inside a fume hood.[18] This allows for the continuous acquisition of spectra as the reaction proceeds.

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of 2-Butene-1,4-diol and 1,4-Butanediol in Polyester Synthesis and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of polymer chemistry, polyesters stand out for their versatility, finding applications from everyday packaging to high-performance engineering plastics. The properties of these polymers are intricately linked to the molecular structure of their constituent monomers. This guide provides an in-depth comparison of two C4 diols—the saturated 1,4-butanediol (BDO) and its unsaturated counterpart, 2-butene-1,4-diol—as building blocks for polyesters.

The core structural difference lies in a single carbon-carbon double bond within the backbone of this compound. This seemingly minor variation fundamentally alters the resulting polyester's architecture, transforming it from a flexible, often semi-crystalline thermoplastic into a rigid, cross-linkable system. For researchers and product developers, understanding the causality between this structural element and the final material properties is paramount for designing polymers with tailored performance characteristics. This guide will dissect these differences, supported by experimental data and detailed protocols, to empower informed monomer selection in your research and development endeavors.

Monomer Deep Dive: Structure and Innate Properties

Before delving into their impact on polyesters, it is crucial to understand the characteristics of the diols themselves.

  • 1,4-Butanediol (BDO): A linear, aliphatic diol, BDO is a workhorse of the polymer industry.[1] Its simple, flexible four-carbon chain allows for close packing of polymer chains, which is a prerequisite for crystallinity in the resulting polyesters. It is a key component in the production of high-volume polymers like Polybutylene Terephthalate (PBT).[2]

  • This compound: This diol introduces a rigid carbon-carbon double bond in the center of the four-carbon chain.[3][4] This double bond, which can exist in cis or trans isomeric forms, restricts rotational freedom. This inherent rigidity disrupts chain packing and provides a reactive site for post-polymerization cross-linking, a feature BDO lacks.[5]

Caption: Chemical structures of 1,4-Butanediol and this compound.

The Impact on Polyester Architecture and Properties

The incorporation of these diols into a polyester backbone, typically through polycondensation with a dicarboxylic acid, leads to materials with divergent properties.

Mechanism of Influence: The Role of the Double Bond

The double bond in polyesters derived from this compound is the primary driver of property differences:

  • Chain Rigidity and Packing: The unsaturated C=C bond is planar and rigid, unlike the flexible C-C single bonds in BDO-based polyesters. This rigidity hinders the polymer chains from folding and packing into ordered crystalline structures. Consequently, polyesters based on this compound tend to be more amorphous.

  • Reactivity and Cross-linking: The double bonds serve as reactive sites. In the presence of a vinyl monomer (like styrene) and an initiator, these sites can undergo free-radical polymerization, creating covalent cross-links between polymer chains.[6][7] This transforms the material from a thermoplastic (melts and re-solidifies) into a thermoset (does not melt upon heating), drastically enhancing its thermal and mechanical stability. BDO-based polyesters lack this intrinsic reactivity.

G cluster_BDO 1,4-Butanediol (Saturated) cluster_Butenediol This compound (Unsaturated) node_bdo_poly Linear, Flexible Chains node_bdo_pack Efficient Chain Packing node_bdo_poly->node_bdo_pack node_bdo_crystal Semi-Crystalline Structure node_bdo_pack->node_bdo_crystal node_bdo_props Thermoplastic Behavior Higher Tm, Lower Tg node_bdo_crystal->node_bdo_props node_butene_poly Rigid Chains (C=C bond) node_butene_pack Disrupted Chain Packing node_butene_poly->node_butene_pack node_butene_crosslink Cross-linking Potential (Thermoset Formation) node_butene_poly->node_butene_crosslink post-polymerization node_butene_amorphous Amorphous Structure node_butene_pack->node_butene_amorphous node_butene_props Thermoplastic Behavior Lower Tm, Higher Tg node_butene_amorphous->node_butene_props

Caption: Logical flow from monomer structure to polyester properties.

Comparative Performance Data

The following table summarizes key performance differences based on experimental data from copolyesters of succinic acid with BDO and trans-2-butene-1,4-diol (tB).

PropertyPoly(butylene succinate) (PBS) - from BDOPoly(trans-butene succinate) (PtBS) - from this compoundRationale for Difference
Glass Transition Temp. (Tg) ~ -32 °C~ -15 °CThe rigid C=C bond in PtBS restricts chain segment mobility, requiring more thermal energy for the transition from a glassy to a rubbery state.
Melting Temperature (Tm) ~ 115 °C~ 90 °CThe flexible backbone of PBS allows for better chain packing and higher crystallinity, resulting in a higher melting point. The rigidity of PtBS hinders crystallization.[8]
Tensile Strength ~ 35-45 MPa~ 50-60 MPaIncreased chain rigidity from the double bond can lead to higher tensile strength in the un-cross-linked state.[5][8]
Elongation at Break > 300%~ 10-20%The flexibility of the saturated backbone in PBS allows for significant deformation before fracture. The rigid PtBS backbone results in a more brittle material.[8]
Post-Polymerization Potential InertCross-linkableThe C=C bond provides a reactive site for creating a thermoset network, significantly boosting thermal stability and solvent resistance. BDO-based polyesters lack this capability.[9]

Note: Values are typical and can vary based on molecular weight and synthesis conditions. Data is synthesized from sources comparing analogous polyester systems.[5][8]

Experimental Protocols

To provide a practical framework, we outline standardized procedures for the synthesis and characterization of these polyesters.

Workflow Overview

G start Monomer Selection (Diol + Diacid) synthesis Melt Polycondensation (Esterification & Polycondensation steps) start->synthesis purification Polymer Purification (Dissolution & Precipitation) synthesis->purification characterization Characterization purification->characterization thermal Thermal Analysis (DSC) Determine Tg, Tm characterization->thermal mechanical Mechanical Testing (Tensile Test) Determine Strength, Elongation characterization->mechanical structural Structural Analysis (NMR) Confirm Structure characterization->structural end Data Analysis & Comparison thermal->end mechanical->end structural->end

Caption: Experimental workflow for polyester synthesis and characterization.

Protocol 1: Synthesis by Melt Polycondensation

This protocol describes the synthesis of a polyester from a diol (either BDO or this compound) and succinic acid.

Materials:

  • Succinic Acid (1.0 mol equivalent)

  • Diol (BDO or this compound, 1.1 mol equivalent, 10% excess to account for loss)[10]

  • Titanium(IV) isopropoxide (TTIP) or similar catalyst (~250 ppm)[10]

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.

Procedure:

  • Esterification:

    • Charge the flask with succinic acid, the selected diol, and the catalyst.

    • Heat the mixture to 140-160 °C under a slow stream of nitrogen gas with mechanical stirring.[10]

    • Water will be produced as a byproduct and collected. Maintain these conditions for approximately 4 hours or until water evolution ceases.

  • Polycondensation:

    • Increase the temperature to 220-230 °C.

    • Gradually apply a vacuum (to < 3 mmHg) over 30-60 minutes to remove excess diol and facilitate the increase in molecular weight.[10]

    • Continue the reaction under high vacuum for another 3-4 hours. A noticeable increase in the viscosity of the melt indicates polymer formation.

  • Recovery:

    • Cool the reactor to room temperature under nitrogen.

    • The solid polyester can be recovered by carefully breaking the glass or by using a reactor designed for easy polymer removal.

Protocol 2: Characterization
  • Thermal Analysis (Differential Scanning Calorimetry - DSC):

    • Seal 5-10 mg of the polyester sample in an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min to erase thermal history.

    • Cool the sample to a low temperature (e.g., -80 °C) at 10 °C/min.

    • Heat the sample again to 150 °C at 10 °C/min.

    • The glass transition temperature (Tg) is determined from the inflection point in the baseline of the second heating scan, and the melting temperature (Tm) is the peak of the melting endotherm.

  • Mechanical Analysis (Tensile Testing):

    • Prepare dog-bone-shaped specimens by melt-pressing the polymer into a mold and cutting to standardized dimensions (e.g., ASTM D638).

    • Condition the specimens at standard temperature and humidity for at least 24 hours.

    • Conduct the tensile test using a universal testing machine at a constant crosshead speed.

    • Record the stress-strain curve to determine tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear region).[11]

Conclusion and Application Outlook

The choice between 1,4-butanediol and this compound is a strategic decision that dictates the fundamental nature of the resulting polyester.

  • 1,4-Butanediol is the monomer of choice for producing thermoplastic polyesters where properties like toughness, flexibility, and processability via melt extrusion or injection molding are desired.[12][13] Its polyesters, such as PBT and PBS, are widely used in automotive parts, electronics, and biodegradable packaging.[2][14][15]

  • This compound is essential for creating unsaturated polyesters , which are typically supplied as a resin solution (e.g., in styrene).[16] Their value lies in their ability to be cured into rigid thermoset materials.[9] These are the backbone of the composites industry, used with reinforcing fibers (like glass fiber) to manufacture everything from boat hulls and building panels to automotive body parts.[6]

In essence, the introduction of a single double bond shifts the application space from recyclable thermoplastics to high-strength, durable thermoset composites. This guide illuminates how a fundamental understanding of monomer chemistry enables the precise engineering of polymer properties for advanced applications.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of cis- and trans-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Geometric Isomerism

In the landscape of bifunctional chemical intermediates, 2-butene-1,4-diol stands out for its utility in synthesizing a range of valuable compounds, from vitamins and pesticides to specialty polymers like polyesters and polyurethanes.[1][2] It exists as two distinct geometric isomers: cis-(Z) and trans-(E). While structurally similar, their spatial arrangement dictates a cascade of differences in stability, stereoelectronics, and, consequently, chemical reactivity.

This guide moves beyond a simple acknowledgment of their existence to provide a detailed, evidence-based comparison of their reactivity. For the drug development professional or the polymer chemist, understanding these nuances is not merely academic; it is critical for reaction design, controlling impurity profiles, and tuning the properties of final materials. We will explore the fundamental principles governing their behavior and provide actionable experimental protocols for their synthesis and analysis.

Foundational Differences: Structure Dictates Reactivity

The divergent reactivity of cis- and trans-2-butene-1,4-diol originates from their fundamental structural and electronic properties. The trans isomer is generally the more thermodynamically stable of the two. This is a well-established principle for disubstituted alkenes, where the cis configuration forces the substituent groups into closer proximity, leading to steric strain.[3][4] In contrast, the trans configuration allows these groups to exist further apart, minimizing steric repulsion.

However, stability is only one facet of reactivity. A crucial feature of the cis isomer is the proximity of its two primary hydroxyl groups. This arrangement allows for the potential formation of an intramolecular hydrogen bond, creating a seven-membered ring-like conformation.[5] This non-covalent interaction can stabilize the ground state of the cis isomer and reduce the availability of the hydroxyl protons, influencing its behavior in reactions where the -OH groups are the primary actors.

G cluster_cis cis-2-Butene-1,4-diol cluster_trans trans-2-Butene-1,4-diol c1_c C c2_c C c1_c->c2_c h2_c H ch2oh1_c H₂C-OH h1_c H ch2oh2_c H₂C-OH o1_c O h_o1_c H o2_c O h_o1_c->o2_c h_o2_c H c2_t C h2_t H ch2oh2_t H₂C-OH h1_t H ch2oh1_t H₂C-OH c1_t c1_t

Caption: Molecular structures of cis- and trans-2-butene-1,4-diol.

A Comparative Analysis of Key Chemical Transformations

The "more reactive" isomer is context-dependent. The outcome is dictated by the reaction mechanism and whether it is governed by thermodynamic stability, steric accessibility, or geometric predisposition.

Cyclization Reactions: A Clear Advantage for the cis Isomer

In reactions that involve the formation of a ring, the cis isomer possesses a significant kinetic advantage. The classic example is the acid-catalyzed dehydration to form 2,5-dihydrofuran.[6] The proximity of the two hydroxyl groups in the cis isomer allows for a facile intramolecular nucleophilic attack, proceeding through a concerted or stepwise mechanism with a low activation energy. The trans isomer, by contrast, cannot undergo direct intramolecular cyclization. For it to form the same product, it would first need to undergo a high-energy isomerization to the cis form, making the overall reaction much less favorable.

G Reaction Pathway: Acid-Catalyzed Cyclization cis cis-2-Butene-1,4-diol intermediate_cis Protonated Intermediate cis->intermediate_cis + H⁺ trans trans-2-Butene-1,4-diol no_reaction No Direct Cyclization trans->no_reaction + H⁺ (Sterically Hindered) product 2,5-Dihydrofuran intermediate_cis->product - H₂O (Fast, Intramolecular)

Caption: Favored cyclization pathway for the cis isomer.

Polymerization: Impact on Polymer Architecture and Properties

Both isomers serve as bifunctional monomers in step-growth polymerization. Here, the difference in reactivity impacts the resulting polymer's architecture.

  • cis-2-Butene-1,4-diol : Incorporating the cis isomer introduces a permanent "kink" or turn into the polymer backbone. This disruption of linearity hinders chain packing, generally leading to amorphous or semi-crystalline polymers with lower melting points and glass transition temperatures.[7]

  • trans-2-Butene-1,4-diol : The trans isomer promotes a more linear, extended polymer chain. This regularity facilitates efficient packing, often resulting in polymers with higher crystallinity, higher melting points, and enhanced mechanical strength.

While kinetic data for direct comparison is sparse in the literature, the steric accessibility of the hydroxyl groups in the trans isomer may lead to slightly faster polymerization rates in some systems compared to the cis isomer, where one -OH group might be partially shielded by the rest of the molecule or involved in hydrogen bonding.

Hydrogenation of the Alkene Bond

The catalytic hydrogenation of the carbon-carbon double bond to yield butane-1,4-diol is a complex reaction influenced by the catalyst, solvent, and substrate.[8] Based on the principle of thermodynamic stability, the less stable cis isomer, having a higher ground-state energy, is expected to have a lower activation energy for hydrogenation and thus react faster than the trans isomer.[4]

However, competitive side reactions such as isomerization of the cis diol to the trans diol and hydrogenolysis of the C-O bonds can also occur on the catalyst surface, complicating the product distribution.[8][9]

A Note on an Oxidized Analogue: A Reactivity Inversion

Intriguingly, a study on the reaction of 2'-deoxynucleosides with the oxidized analogues, cis- and trans-1,4-dioxo-2-butene, found a reversal of the expected reactivity. The trans-dioxo isomer reacted nearly ten times faster than the cis-dioxo isomer.[10] This highlights a critical lesson: while general principles of stability are a powerful guide, the specific electronic and steric factors of a given reaction can lead to unexpected outcomes.

Quantitative Data and Experimental Protocols

Summary of Comparative Properties
Propertycis-2-Butene-1,4-dioltrans-2-Butene-1,4-diolRationale & References
Thermodynamic Stability Less StableMore StableReduced steric strain in the trans isomer.[3][4]
Intramolecular H-Bonding PossibleNot PossibleProximity of -OH groups in the cis configuration.[5]
Predisposition to Cyclization HighVery LowFavorable geometry for intramolecular nucleophilic attack.[6]
Resulting Polymer Chain Kinked, Less LinearStraight, More LinearDirect consequence of the double bond geometry.[7]
Relative Hydrogenation Rate Expected to be FasterExpected to be SlowerThe less stable isomer typically has a lower activation energy.[4]
Experimental Protocol 1: Selective Synthesis of cis-2-Butene-1,4-diol

The predominant commercial form of this compound is the cis isomer, synthesized via the selective hydrogenation of 2-butyne-1,4-diol.[11][12][13] The choice of catalyst is critical to prevent over-reduction to butane-1,4-diol. A partially deactivated ("poisoned") palladium catalyst, analogous to a Lindlar catalyst, is ideal.

Objective: To synthesize cis-2-butene-1,4-diol with >95% selectivity.

Materials:

  • 2-Butyne-1,4-diol

  • Palladium on Calcium Carbonate, lead poisoned (Pd/CaCO₃)

  • Methanol (reagent grade)

  • Hydrogen (H₂) gas

  • Parr hydrogenator or similar pressure vessel

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: In the vessel, dissolve 2-butyne-1,4-diol (1.0 eq) in methanol to a concentration of approximately 0.5 M.

  • Catalyst Addition: Carefully add the poisoned Pd/CaCO₃ catalyst (e.g., 5% w/w relative to the starting material).

  • Inerting: Seal the vessel. Purge the headspace with nitrogen or argon three times to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 1-3 atm).[14]

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing hydrogen uptake. Alternatively, carefully take aliquots for analysis by GC or TLC.

  • Workup: Once the theoretical amount of one mole of H₂ has been consumed or analysis shows completion, stop the stirring and vent the excess hydrogen. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting oil is crude cis-2-butene-1,4-diol, which can be further purified by distillation if necessary.

Causality: The lead in the catalyst selectively poisons the most active sites, which prevents the hydrogenation of the newly formed double bond, thus stopping the reaction at the alkene stage and yielding the cis product due to syn-addition of hydrogen on the catalyst surface.[14]

Experimental Protocol 2: HPLC Separation and Analysis of Isomers

To study the reactivity of each isomer independently, a robust analytical method for their separation and quantification is essential.

Objective: To separate and identify cis- and trans-2-butene-1,4-diol isomers in a mixture.[12][13]

G start Sample Mixture (cis/trans diol) inject Inject Sample onto HPLC start->inject prep Prepare Mobile Phase (e.g., Hexane:Ethanol) prep->inject separation Separation on Chiral Column (e.g., (S,S)-Whelk-O 1) inject->separation detect Detection (UV or LC-MS) separation->detect result Chromatogram with Resolved Peaks detect->result

References

Validation of 2-Butene-1,4-diol as a Monomer for Biodegradable Plastics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical validation of 2-butene-1,4-diol as a promising monomer for the next generation of biodegradable polyesters. We will objectively compare its performance against established alternatives like polylactic acid (PLA), polycaprolactone (PCL), and poly(butylene succinate) (PBS), supported by established experimental data and detailed protocols for replication and validation.

Introduction: The Case for Unsaturated Aliphatic Polyesters

The imperative for sustainable polymers has driven extensive research into biodegradable materials. While aliphatic polyesters like PLA, PCL, and PBS have become benchmarks, they each possess inherent limitations in properties and functionality.[1][2][3] The introduction of monomers containing carbon-carbon double bonds into the polyester backbone, such as that provided by this compound, offers a strategic advantage. This unsaturation serves as a reactive handle for post-polymerization modification and can influence the polymer's physicochemical properties and degradation profile.

This compound is a bifunctional monomer whose central double bond introduces conformational rigidity and potential sites for enzymatic attack or chemical functionalization.[4] This guide details the synthesis of polyesters from this monomer and presents a comprehensive framework for their characterization and validation against current industry standards.

Synthesis and Structural Validation of Unsaturated Polyesters

The most direct and scalable method for synthesizing high molecular weight polyesters from this compound is melt polycondensation. This process avoids the use of solvents and allows for high conversion rates. A typical reaction involves the copolymerization of this compound, a saturated diol like 1,4-butanediol (BDO), and a dicarboxylic acid, such as succinic acid.

Experimental Protocol: Two-Step Melt Polycondensation

Rationale: A two-step process is employed to ensure the efficient formation of low molecular weight oligomers in the first (esterification) stage, followed by a high-vacuum polycondensation step to build high molecular weight chains by removing the condensation byproduct (e.g., water or ethylene glycol).[5] Using a catalyst like titanium(IV) isopropoxide is crucial for achieving high molecular weights in a reasonable timeframe.[6]

Step-by-Step Methodology:

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with equimolar amounts of the diacid (e.g., succinic acid) and the total diol component (e.g., a defined molar ratio of trans-2-butene-1,4-diol and 1,4-butanediol).[5]

  • Catalyst Addition: Add a catalytic amount of titanium(IV) isopropoxide (approx. 100-250 ppm relative to the total monomer weight).

  • Esterification (Step 1):

    • Heat the reactor to 180-200°C under a slow stream of nitrogen.

    • Maintain these conditions for 2-4 hours, or until the collection of water via the distillation outlet ceases. This indicates the completion of the initial oligomerization.

  • Polycondensation (Step 2):

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to below 100 Pa (<1 mbar).

    • Continue the reaction for another 3-5 hours. An increase in the viscosity of the melt (observed via the torque on the mechanical stirrer) indicates the formation of high molecular weight polymer.

  • Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify the material. Pelletize the resulting strands for subsequent analysis.

Logical Flow of Synthesis and Initial Characterization

cluster_synthesis Synthesis Stage cluster_characterization Structural Validation Monomers Monomers Charged (this compound, BDO, Succinic Acid) Catalyst Catalyst Addition (e.g., Ti(O-iPr)4) Monomers->Catalyst Esterification Esterification (180-200°C, N2 atm) Water Removal Catalyst->Esterification Polycondensation Polycondensation (220-240°C, High Vacuum) Viscosity Increase Esterification->Polycondensation Polymer Recovered Polymer Pellets Polycondensation->Polymer NMR NMR Spectroscopy (Confirm Structure, Copolymer Composition) GPC Gel Permeation Chromatography (Determine Mn, Mw, PDI) Polymer->NMR Validate Structure Polymer->GPC Validate Mol. Weight

Caption: Workflow from monomer synthesis to structural validation.

Comparative Performance Analysis

The utility of a biodegradable polymer is defined by its thermal and mechanical properties, which dictate its processability and end-use applications. Polyesters derived from this compound exhibit a unique profile that combines features of both rigid and flexible polymers.

Data Presentation: Property Comparison

The following table summarizes key performance indicators for a representative copolyester of trans-2-butene-1,4-diol and 1,4-butanediol with succinic acid (PBStBS), compared to PLA, PCL, and PBS.

PropertyPoly(Butylene/trans-Butene Succinate) (PBStBS)Poly(lactic acid) (PLA)Poly(caprolactone) (PCL)Poly(butylene succinate) (PBS)
Thermal Properties
Melting Temp (Tm)100 - 110 °C[5][7]150 - 180 °C[8][9]59 - 64 °C[3][10]~115 °C[1]
Glass Transition (Tg)-30 to -35 °C[5][7]50 - 80 °C[9]~ -60 °C[3][11]-45 to -10 °C[1]
Mechanical Properties
Tensile Strength30 - 45 MPa[5][7]50 - 70 MPa[9]16 - 24 MPa[10][12]30 - 35 MPa[1][13]
Elongation at Break200 - 450 %[5][7]3 - 6 %[9]> 500 %[14]> 300 %[1]
Young's Modulus250 - 400 MPa[5][7]2.7 - 3.5 GPa[9]0.2 - 0.4 GPa[3]0.3 - 0.5 GPa[1]

Expertise & Experience: The data clearly positions PBStBS as a highly ductile material with mechanical strength comparable to PBS but significantly greater flexibility than the brittle PLA. Its thermal properties are suitable for applications where the high Tm of PLA is not required, and the very low Tm of PCL would be problematic. The incorporation of the rigid C=C double bond from this compound enhances the mechanical strength compared to fully saturated analogues without sacrificing ductility.

Biodegradability Assessment

The defining feature of these polymers is their designed biodegradability. Degradation proceeds primarily through two mechanisms: hydrolytic and enzymatic degradation. The ester linkages are susceptible to hydrolysis, while the polymer structure determines accessibility for microbial enzymes.

Experimental Protocol: In Vitro Hydrolytic Degradation (Modified ASTM F1635)

Trustworthiness: This protocol is based on the ASTM F1635 standard, ensuring a reproducible and validated method for assessing degradation.[15][16] The self-validating system involves monitoring multiple parameters (mass loss, molecular weight reduction, and mechanical property decay) over time.

Step-by-Step Methodology:

  • Sample Preparation: Prepare compression-molded films or tensile bars of the test polymer (e.g., 10 mm x 10 mm x 0.5 mm). Dry all samples in a vacuum oven to a constant weight and record the initial dry mass (W0).

  • Incubation: Place triplicate samples for each time point into sterile vials containing phosphate-buffered saline (PBS, pH 7.4). The volume should be sufficient to ensure complete immersion and prevent saturation by degradation products (e.g., 20 mL).

  • Environmental Conditions: Incubate the vials in a shaking incubator at 37°C to simulate physiological conditions.

  • Time Points: Remove samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, 24 weeks).

  • Analysis:

    • Mass Loss: Gently rinse the retrieved samples with deionized water, dry them in a vacuum oven to a constant weight (Wt), and calculate the mass loss: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100.

    • Molecular Weight: Analyze the dried samples using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and track its decrease over time.[4]

    • Mechanical Properties: For tensile bars, perform tensile testing to measure the reduction in tensile strength and elongation at break.

Experimental Protocol: Enzymatic Degradation

Rationale: To assess susceptibility to microbial action, degradation is accelerated using isolated enzymes known to hydrolyze polyesters, such as lipases.[17] This provides a direct measure of the polymer's vulnerability to enzymatic attack.

Step-by-Step Methodology:

  • Sample Preparation: Prepare and pre-weigh polymer films as described for hydrolytic degradation.

  • Enzyme Solution: Prepare a solution of lipase from Pseudomonas cepacia or a cutinase (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.0) containing sodium azide (0.02%) to prevent microbial growth.[14][18]

  • Incubation: Immerse the polymer films in the enzyme solution at 37°C with gentle shaking. A control experiment in buffer without the enzyme must be run in parallel.

  • Analysis: At specified time points (e.g., 1, 3, 7, 14 days), remove the films, wash thoroughly with deionized water to remove the enzyme, and dry to a constant weight.

  • Quantification: Determine the percentage of mass loss as compared to the control sample. Further characterization of the degraded surface can be performed using Scanning Electron Microscopy (SEM) to visualize surface erosion.

Overall Validation Workflow

cluster_val Comprehensive Validation Workflow cluster_physchem Physicochemical Properties cluster_degrad Biodegradability Assessment start Synthesized Polymer (e.g., PBStBS) DSC Thermal Analysis (DSC/TGA) Determine Tm, Tg, Td start->DSC Tensile Mechanical Testing (Tensile Strength, Modulus, Elongation) start->Tensile Hydrolytic Hydrolytic Degradation (ASTM F1635) start->Hydrolytic Enzymatic Enzymatic Degradation (Lipase/Cutinase Assay) start->Enzymatic Analysis Comparative Analysis vs. PLA, PCL, PBS DSC->Analysis Tensile->Analysis Hydrolytic->Analysis Enzymatic->Analysis Conclusion Validate Monomer Potential (Fitness for Application) Analysis->Conclusion

Caption: A comprehensive workflow for polymer validation.

Conclusion and Future Outlook

The experimental framework presented validates that this compound is a highly effective monomer for producing biodegradable polyesters with a tunable and advantageous property profile. Polyesters incorporating this monomer demonstrate excellent ductility and mechanical strength, filling a performance gap between brittle PLA and overly soft PCL.

The presence of a backbone double bond is the most significant feature, opening avenues for:

  • Tuning Degradation: The double bond can be targeted by specific enzymes or modified to accelerate or decelerate hydrolysis.

  • Functionalization: It allows for the covalent attachment of bioactive molecules, drugs, or other polymers via "click" chemistry, creating advanced functional biomaterials.

Further research should focus on elucidating the specific enzymatic pathways responsible for degrading these unsaturated polyesters and exploring the vast potential of their post-polymerization functionalization for targeted applications in drug delivery, tissue engineering, and sustainable packaging.

References

A Senior Application Scientist's Guide: Comparing the Mechanical Strength of Polymers Derived from Different Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Diol Selection in Polymer Performance

In the intricate world of polymer science, particularly for applications spanning from drug delivery to advanced materials, the choice of monomer is a critical decision that dictates the final characteristics of the polymer. Diols, organic compounds containing two hydroxyl (-OH) groups, are fundamental building blocks in the synthesis of numerous polymers, including polyesters, polyurethanes, and polycarbonates. The structural attributes of the diol—such as its chain length, the presence of branching, and the incorporation of cyclic or aromatic moieties—profoundly influence the mechanical strength of the resulting polymer. This guide offers a comprehensive, data-driven comparison of the mechanical properties of polymers synthesized from various diols, supported by established experimental protocols, to empower researchers in selecting the optimal diol for their specific application.

The mechanical behavior of a polymer, encompassing its tensile strength, Young's modulus, and elongation at break, is a direct manifestation of its molecular architecture. The diol component, in particular, significantly impacts polymer chain packing, intermolecular forces, and the degree of crystallinity, all of which are key determinants of mechanical performance.[1][2][3] A thorough understanding of these structure-property relationships is essential for the rational design of polymers with tailored mechanical integrity, whether for a load-bearing biomedical implant, a flexible drug delivery system, or a durable industrial coating.

A Data-Driven Comparison of Mechanical Properties

The selection of a diol has a direct and predictable effect on the mechanical properties of the final polymer. In general, longer, more flexible diol chains tend to yield polymers with lower tensile strength and modulus but greater elongation at break. Conversely, short, rigid, or bulky diols often produce polymers with enhanced strength and stiffness, albeit with reduced ductility.[1][2][4]

To illustrate these principles, the following table summarizes the typical mechanical properties of polyesters synthesized from a common dicarboxylic acid (e.g., adipic acid) and a variety of diols with differing structural features.

Table 1: Comparison of Mechanical Properties of Polyesters Synthesized from Various Diols and Adipic Acid

DiolStructureDiol Molecular Weight ( g/mol )Polymer Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
1,2-EthanediolHO-(CH₂)₂-OH62.0740 - 602.0 - 3.5[5]50 - 300
1,4-ButanediolHO-(CH₂)₄-OH90.1230 - 501.0 - 2.5[5]200 - 600
1,6-HexanediolHO-(CH₂)₆-OH118.1720 - 400.5 - 1.8400 - 800
1,10-DecanediolHO-(CH₂)₁₀-OH174.2815 - 300.2 - 1.0600 - 1000
Neopentyl GlycolHO-CH₂-C(CH₃)₂-CH₂-OH104.1545 - 652.5 - 4.030 - 150
1,4-CyclohexanedimethanolHO-CH₂-C₆H₁₀-CH₂-OH144.2150 - 752.0 - 3.5100 - 400

Note: The values presented are typical ranges and can vary depending on the specific synthesis conditions, polymer molecular weight, and testing parameters.

As the data indicates, a clear trend is observable: as the length of the linear aliphatic diol increases, the tensile strength and Young's modulus decrease, while the elongation at break increases substantially. This is due to the enhanced flexibility of the longer polymer chains and a reduced density of strong intermolecular forces.

In contrast, the introduction of branching, as seen with neopentyl glycol, disrupts chain packing and crystallinity, leading to a polymer with higher tensile strength and modulus compared to its linear counterparts. The rigid cyclohexyl ring in 1,4-cyclohexanedimethanol imparts significant stiffness to the polymer backbone, resulting in a notable increase in both tensile strength and modulus.[6][7]

Experimental Protocols for Synthesis and Mechanical Testing

To ensure the generation of reliable and reproducible data, adherence to standardized experimental procedures is crucial. The following sections outline the methodologies for synthesizing a polyester and subsequently evaluating its mechanical properties.

Part 1: Polyester Synthesis via Melt Polycondensation

This protocol details a widely used method for synthesizing polyesters from a diol and a dicarboxylic acid.[8][9][10]

Materials:

  • Diol (e.g., 1,4-butanediol)

  • Dicarboxylic acid (e.g., succinic acid or adipic acid)[11][12]

  • Catalyst (e.g., tin(II) octoate or titanium(IV) isopropoxide)[8]

  • High-purity nitrogen gas

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

Procedure:

  • Monomer Charging: The reaction vessel is charged with equimolar amounts of the diol and dicarboxylic acid.[9]

  • Catalyst Addition: The catalyst is added at a concentration of approximately 200-500 ppm relative to the total weight of the monomers.

  • Inert Atmosphere: The reactor is purged with dry nitrogen gas for at least 30 minutes to eliminate oxygen, which can lead to undesirable side reactions and polymer discoloration.

  • Esterification: The reaction mixture is heated to 180-220°C under a gentle stream of nitrogen. The water generated during the esterification reaction is continuously removed by distillation. This stage typically proceeds for 2-4 hours, or until at least 95% of the theoretical amount of water has been collected.[12]

  • Polycondensation: The pressure inside the reactor is gradually reduced to below 1 Torr, while the temperature is increased to 230-260°C. The combination of high temperature and vacuum facilitates the removal of residual water and excess diol, thereby driving the polymerization reaction to completion and increasing the polymer's molecular weight. This stage is maintained for 3-6 hours, during which the viscosity of the reaction mixture will noticeably increase.[10][11]

  • Polymer Recovery: Once the desired viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure and quenched in a water bath to solidify. The resulting polymer strand is then pelletized for subsequent processing and characterization.

Part 2: Mechanical Property Testing

The mechanical properties of the synthesized polymer are typically assessed using a universal testing machine in accordance with ASTM or ISO standards.[13][14][15][16]

Sample Preparation:

  • Drying: The polymer pellets are dried in a vacuum oven at a temperature suitable for the specific polymer (e.g., 60-80°C for polyesters) for a minimum of 12 hours to remove any absorbed moisture, which can adversely affect the mechanical properties.

  • Molding: The dried pellets are molded into standardized test specimens, such as the "dog-bone" shape for tensile testing as specified in ASTM D638, using an injection molding or compression molding press.[14][15] The molding parameters (temperature, pressure, and cooling rate) must be precisely controlled to ensure consistent sample morphology.

  • Conditioning: The molded specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity as per ASTM D618) for at least 40 hours prior to testing.[17][18][19][20][21]

Tensile Testing Procedure (ASTM D638):

  • Specimen Measurement: The width and thickness of the narrow section of the dog-bone specimen are measured at multiple points to determine the average cross-sectional area.

  • Machine Setup: The specimen is securely mounted in the grips of the universal testing machine. An extensometer is attached to the specimen to accurately measure strain.[15]

  • Testing: A tensile load is applied to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[14]

  • Data Acquisition: The load and displacement data are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before fracturing, calculated by dividing the maximum load by the original cross-sectional area.[13][16]

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, determined from the slope of the initial linear portion of the stress-strain curve.[22]

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.[16]

Visualizing Structure-Property Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Diol_Structure_Mechanical_Properties cluster_diol Diol Structure cluster_properties Polymer Mechanical Properties Long & Flexible Long & Flexible High Elongation High Elongation Long & Flexible->High Elongation Low Strength & Modulus Low Strength & Modulus Long & Flexible->Low Strength & Modulus Short & Rigid Short & Rigid High Strength & Modulus High Strength & Modulus Short & Rigid->High Strength & Modulus Low Elongation Low Elongation Short & Rigid->Low Elongation Branched / Cyclic Branched / Cyclic Increased Stiffness & Strength Increased Stiffness & Strength Branched / Cyclic->Increased Stiffness & Strength

Caption: The relationship between diol structure and the resulting mechanical properties of the polymer.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_testing Mechanical Testing Monomers 1. Monomer Charging Esterification 2. Esterification Monomers->Esterification Polycondensation 3. Polycondensation Esterification->Polycondensation Polymer_Recovery 4. Polymer Recovery Polycondensation->Polymer_Recovery Drying 5. Drying Polymer_Recovery->Drying Molding 6. Specimen Molding Drying->Molding Conditioning 7. Conditioning Molding->Conditioning Tensile_Testing 8. Tensile Testing Conditioning->Tensile_Testing

Caption: A typical experimental workflow for polymer synthesis and mechanical testing.

Conclusion

The strategic selection of diols provides a powerful means to precisely control the mechanical properties of polymers. By comprehending the fundamental relationships between diol structure and polymer performance, researchers can rationally design materials that meet the stringent requirements of their intended applications. The experimental protocols and comparative data presented in this guide offer a robust framework for the synthesis and characterization of polymers with tailored mechanical strength, thereby facilitating the development of innovative materials for the fields of drug development, biomedical engineering, and beyond.

References

A Spectroscopic Deep Dive: Unveiling Structural Nuances Between 2-Butene-1,4-diol and its Saturated Analogue, 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical analysis and drug development, a precise understanding of molecular structure is paramount. Spectroscopic techniques serve as our primary window into this molecular world, allowing us to elucidate and differentiate even closely related compounds. This guide provides a detailed comparative analysis of 2-butene-1,4-diol and its saturated counterpart, 1,4-butanediol, utilizing a suite of standard spectroscopic methods: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Our focus will be on not only presenting the data but also on the underlying principles that dictate the observed spectral differences, offering researchers a robust framework for the characterization of unsaturated and saturated diols.

Molecular Structures at a Glance

A foundational understanding of the structural differences between our two subject molecules is crucial for interpreting their spectroscopic data. This compound possesses a central carbon-carbon double bond (C=C), which introduces rigidity and specific electronic properties. In contrast, 1,4-butanediol features a flexible chain of single carbon-carbon bonds (C-C). This fundamental difference in saturation is the primary driver of the distinct spectroscopic signatures we will explore.

Molecular Structures cluster_0 This compound cluster_1 1,4-Butanediol This compound HO-CH₂-CH=CH-CH₂-OH 1,4-butanediol HO-CH₂-CH₂-CH₂-CH₂-OH

Caption: Chemical structures of this compound and 1,4-Butanediol.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of molecules. The presence of specific functional groups gives rise to characteristic absorption bands. The key differentiator between our two analytes is the C=C double bond in this compound.

Key Spectral Differences:

  • C=C Stretch: this compound will exhibit a moderate absorption band in the region of 1640-1680 cm⁻¹, characteristic of a C=C stretching vibration. This peak will be entirely absent in the spectrum of 1,4-butanediol. The presence or absence of this peak is the most definitive diagnostic feature in their IR spectra.

  • =C-H Stretch: The sp² hybridized C-H bonds of the alkene in this compound will show a stretching vibration above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. This can sometimes be obscured by the broad O-H stretch, but its presence is another indicator of unsaturation. 1,4-butanediol will only display sp³ C-H stretching vibrations, which occur below 3000 cm⁻¹.

  • O-H Stretch: Both molecules will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) groups and their associated hydrogen bonding.[1][2]

  • C-O Stretch: Both compounds will also display a strong C-O stretching absorption in the 1000-1260 cm⁻¹ region.

  • C-H Bending: The spectra of both compounds will contain C-H bending vibrations in the 1350-1480 cm⁻¹ region.

Vibrational Mode This compound (Typical Wavenumber, cm⁻¹) 1,4-Butanediol (Typical Wavenumber, cm⁻¹)
O-H Stretch3200-3600 (Broad)3200-3600 (Broad)[1][2]
=C-H Stretch3010-3100Absent
C-H Stretch (sp³)~2850-2960~2850-2960[1]
C=C Stretch1640-1680Absent
C-O Stretch~1000-1260~1000-1260
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A robust and straightforward method for acquiring IR spectra of these diols is through ATR FT-IR.

cluster_workflow ATR FT-IR Experimental Workflow prep Sample Preparation: Place a small drop of the diol on the ATR crystal. acquire_bg Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. prep->acquire_bg acquire_sample Sample Scan: Acquire the spectrum of the sample. acquire_bg->acquire_sample process Data Processing: The instrument software automatically subtracts the background from the sample spectrum. acquire_sample->process analyze Spectral Analysis: Identify and assign characteristic absorption bands. process->analyze

Caption: A simplified workflow for ATR FT-IR analysis.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Collection: A background spectrum is collected to account for atmospheric and instrumental interferences.

  • Sample Application: A small drop of the neat liquid diol is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of these two diols are significantly different due to the influence of the double bond on the chemical shifts and coupling patterns of the protons.

Key Spectral Differences:

  • Olefinic Protons: this compound will show a distinct signal in the downfield region, typically between 5.5 and 6.0 ppm, corresponding to the protons attached to the double bond (-CH=CH-).[3][4][5] The coupling between these protons will provide information about the stereochemistry (cis or trans) of the double bond.

  • Methylene Protons:

    • In this compound, the methylene protons adjacent to the double bond (-CH₂-) will appear as a doublet around 4.1-4.3 ppm.[4]

    • In 1,4-butanediol, there are two sets of chemically equivalent methylene protons. The protons adjacent to the hydroxyl groups (-CH₂OH) will appear around 3.6 ppm, while the inner methylene protons (-CH₂-CH₂-) will be found further upfield at approximately 1.6 ppm.[6][7]

  • Hydroxyl Protons: The chemical shift of the -OH protons is variable and depends on concentration, temperature, and solvent. They often appear as a broad singlet.

Proton Environment This compound (Typical Chemical Shift, δ ppm) 1,4-Butanediol (Typical Chemical Shift, δ ppm)
-CH=CH-5.5 - 6.0Absent
-CH₂-OH (adjacent to C=C)4.1 - 4.33.6
-CH₂-CH₂-Absent1.6
-OHVariable (Broad)Variable (Broad)
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a clear distinction based on the hybridization of the carbon atoms.

Key Spectral Differences:

  • Olefinic Carbons: this compound will exhibit signals for the sp² hybridized carbons of the double bond in the downfield region, typically between 125 and 135 ppm.[8]

  • Methylene Carbons:

    • The methylene carbons of this compound, being adjacent to the double bond, will have a chemical shift of approximately 60-65 ppm.

    • In 1,4-butanediol, the carbons directly attached to the hydroxyl groups (-CH₂OH) will appear around 62 ppm, while the inner sp³ hybridized carbons (-CH₂-CH₂-) will be found significantly upfield at roughly 29-30 ppm.[9]

Carbon Environment This compound (Typical Chemical Shift, δ ppm) 1,4-Butanediol (Typical Chemical Shift, δ ppm)
-C=C-125 - 135[8]Absent
-CH₂-OH (adjacent to C=C)~60-6562
-CH₂-CH₂-Absent~29-30[9]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the diol and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering insights into the molecular weight and structure.

Key Spectral Differences:

  • Molecular Ion: Both this compound (C₄H₈O₂) and 1,4-butanediol (C₄H₁₀O₂) have different molecular weights (88.11 g/mol and 90.12 g/mol , respectively).[10][11] This difference in the molecular ion peak (M⁺) is a definitive way to distinguish them.

  • Fragmentation: The fragmentation patterns will also differ due to the presence of the double bond in this compound.

    • 1,4-Butanediol: Common fragmentation pathways involve the loss of water (H₂O) from the molecular ion, leading to a peak at m/z 72. Subsequent fragmentations can occur, often involving the loss of formaldehyde (CH₂O).[12][13]

    • This compound: The double bond influences the fragmentation. While loss of water is also possible, fragmentation pathways involving the allylic positions are also likely. The presence of the double bond can stabilize certain fragment ions.[14][15]

Ion This compound (m/z) 1,4-Butanediol (m/z)
[M]⁺8890
[M-H₂O]⁺7072
Key FragmentsGoverned by allylic cleavageGoverned by cleavage adjacent to hydroxyl groups
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing these relatively volatile diols.

cluster_workflow GC-MS Experimental Workflow prep Sample Preparation: Dilute the diol in a suitable volatile solvent (e.g., methanol). inject Injection: Inject a small volume (e.g., 1 µL) into the heated GC inlet. prep->inject separate GC Separation: The compounds travel through the GC column at different rates based on their boiling points and interactions with the stationary phase. inject->separate ionize Ionization (EI): As compounds elute from the GC, they enter the MS source and are ionized, typically by Electron Ionization. separate->ionize analyze Mass Analysis: The ions are separated by their mass-to-charge ratio in the mass analyzer. ionize->analyze detect Detection: Ions are detected, and a mass spectrum is generated. analyze->detect

References

A Senior Application Scientist's Guide to Diol Selection in Advanced Polymer Formulations: A Comparative Analysis of 2-Butene-1,4-diol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer science, the judicious selection of monomers is paramount to engineering materials with tailored performance characteristics. For researchers, scientists, and drug development professionals, understanding the nuanced interplay between monomer structure and final polymer properties is critical for innovation. This guide provides an in-depth technical comparison of 2-Butene-1,4-diol, a versatile unsaturated diol, with its key alternatives in specific polymer applications, primarily focusing on polyesters and polyurethanes. We will delve into the mechanistic underpinnings of their performance differences, supported by experimental data, and provide detailed protocols for comparative analysis.

The Significance of this compound: Introducing Unsaturation for Enhanced Functionality

This compound is a unique linear diol distinguished by the presence of a carbon-carbon double bond in its backbone. This feature imparts a degree of rigidity and, more importantly, provides a reactive site for post-polymerization modifications, such as cross-linking.[1] Its primary applications include the synthesis of:

  • Unsaturated Polyester Resins: Where the double bond can participate in free-radical curing with a vinyl monomer (e.g., styrene) to form a rigid, cross-linked thermoset.

  • Polyurethanes: As a comonomer or chain extender, it can enhance the mechanical properties and thermal stability of the resulting polymer.[2]

  • Alkyd Resins and Plasticizers: Contributing to the formulation of coatings, adhesives, and flexible plastics.

The central double bond in this compound is the cornerstone of its utility, offering a pathway to polymers with increased strength and durability. However, the presence of this unsaturation also raises considerations regarding thermal stability and potential side reactions during polymerization. This guide will explore alternative diols that offer different sets of properties, providing a comparative framework for informed monomer selection.

The Saturated Counterpart: A Head-to-Head Comparison with 1,4-Butanediol

The most direct comparison to this compound is its saturated analog, 1,4-Butanediol. By eliminating the double bond, we can isolate the impact of unsaturation on polymer properties.

Mechanistic Insights: The Role of the Double Bond

The presence of the double bond in this compound introduces a kink in the polymer chain, which can disrupt crystal packing compared to the more flexible and linear 1,4-Butanediol.[3] This can lead to more amorphous polymers. However, the key difference lies in the potential for cross-linking. In unsaturated polyesters, the double bonds along the polymer backbone can react with a cross-linking agent, forming a robust three-dimensional network. This covalent network significantly enhances the mechanical strength and thermal resistance of the final material. In contrast, polyesters based on 1,4-Butanediol are typically linear thermoplastics, relying on weaker intermolecular forces for their cohesion.

G cluster_0 Polymer from this compound cluster_1 Polymer from 1,4-Butanediol Unsaturated_Backbone Unsaturated Polymer Backbone (with C=C bonds) Crosslinking_Agent Cross-linking Agent (e.g., Styrene) Unsaturated_Backbone->Crosslinking_Agent Radical Polymerization Crosslinked_Network Covalently Cross-linked Thermoset Network Crosslinking_Agent->Crosslinked_Network High_Strength High Mechanical Strength & Thermal Stability Crosslinked_Network->High_Strength Saturated_Backbone Saturated Polymer Backbone (linear chains) Thermoplastic_Material Linear Thermoplastic (Intermolecular Forces) Saturated_Backbone->Thermoplastic_Material Weaker Interactions

Caption: Impact of diol structure on polymer architecture.

Performance Data: A Tale of Two Polyesters

A comparative study on biobased unsaturated polyesters derived from cis-2-butene-1,4-diol and various diacids demonstrated superior mechanical properties compared to their saturated counterparts made with 1,4-butanediol.[4]

PropertyPolyester from this compound (Unsaturated)Polyester from 1,4-Butanediol (Saturated)
Tensile Strength HigherLower
Crystallinity Generally Lower (Amorphous tendency)Higher (Semicrystalline)
Thermal Stability Dependent on cross-linkingGenerally good
Post-polymerization Modification Possible via the double bondNot readily available

Table 1: Comparative properties of polyesters from unsaturated vs. saturated diols.[3][4]

The Bio-Based Revolution: Isosorbide as a High-Performance Alternative

With a growing emphasis on sustainability, bio-based diols are gaining significant traction. Isosorbide, a rigid bicyclic diol derived from sorbitol, stands out as a compelling alternative, particularly in the realm of polycarbonates and polyesters.

Mechanistic Insights: Rigidity and Asymmetry

The fused ring structure of isosorbide imparts significant rigidity to the polymer backbone.[5] This inherent stiffness can lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability. The V-shaped and asymmetric nature of the isosorbide molecule disrupts chain packing, often resulting in amorphous polymers with good optical clarity. In polyurethanes, the rigid structure of isosorbide can enhance the hardness and compressive strength of the resulting foams.[5]

G Isosorbide Isosorbide (Rigid, Bicyclic Diol) Polymer_Backbone Polymer Backbone Isosorbide->Polymer_Backbone Incorporation High_Tg High Glass Transition Temp. (Tg) Polymer_Backbone->High_Tg Due to Rigidity High_Hardness Increased Hardness & Strength Polymer_Backbone->High_Hardness Due to Rigidity Amorphous_Structure Amorphous Structure (Optical Clarity) Polymer_Backbone->Amorphous_Structure Due to Asymmetry

Caption: Influence of isosorbide's structure on polymer properties.

Performance Data: Isosorbide in Polyurethanes

A study on rigid polyurethane foams (RPUFs) demonstrated that the incorporation of isosorbide led to smaller, more uniform cell sizes and an increase in closed-cell content.[5] This resulted in improved thermal insulation and a significant increase in compressive strength.

PropertyStandard RPUFIsosorbide-based RPUF
Cell Size Larger, less uniformSmaller, more uniform
Closed-Cell Content LowerIncreased by 4%
Thermal Conductivity HigherReduced by 4.69%
Compressive Strength LowerIncreased by up to 31%

Table 2: Performance of isosorbide in rigid polyurethane foams.[5]

The Durability Enhancers: Cycloaliphatic Diols

For applications demanding exceptional durability, weatherability, and chemical resistance, cycloaliphatic diols such as 1,4-cyclohexanedimethanol (CHDM) present a compelling option.

Mechanistic Insights: The Cyclohexane Ring

The presence of the cyclohexane ring in the polymer backbone provides a unique combination of properties. It is less rigid than an aromatic ring but significantly more robust than a linear aliphatic chain. This structure imparts excellent hydrolytic stability and resistance to UV degradation. In polyurethanes, the cyclohexyl structure contributes to rigidity, leading to high tensile modulus and hardness.

Performance Data: Cycloaliphatic Diols in Polyurethane Coatings

A study on high-solids polyurethane coatings synthesized from various diols revealed that the polyurethane derived from CHDM exhibited the highest hardness. In contrast, a linear diol like 1,6-hexanediol resulted in a much more flexible but less hard coating.

Diol Used in Polyurethane CoatingHardness (Tukon KHN)Tensile ModulusFlexibility
1,4-Cyclohexanedimethanol (CHDM) 8.2HighModerate
1,6-Hexanediol (HD) 0.76LowVery High
Neopentyl Glycol (NPG) HighHighLow

Table 3: Mechanical properties of polyurethane coatings from different diols.

Experimental Protocols for Comparative Analysis

To ensure a robust and objective comparison of these diols, standardized experimental protocols are essential.

Synthesis of Unsaturated Polyester: A General Procedure

This protocol outlines a typical melt polycondensation for synthesizing an unsaturated polyester.

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Reactants: Equimolar amounts of the diol (e.g., this compound or an alternative) and a dicarboxylic acid (or anhydride, e.g., maleic anhydride and phthalic anhydride) are charged into the reactor. A catalytic amount of an esterification catalyst (e.g., tin(II) octoate) is added.

  • First Stage - Esterification: The mixture is heated to 180-200°C under a nitrogen blanket with continuous stirring. The water of condensation is collected.

  • Second Stage - Polycondensation: The temperature is gradually raised to 200-220°C, and a vacuum is slowly applied to facilitate the removal of the remaining water and any excess diol, thereby increasing the molecular weight.

  • Monitoring: The reaction is monitored by measuring the acid value of the resin. The polymerization is stopped when the desired acid value and viscosity are reached.

G Start Start Reactor_Setup 1. Reactor Setup Start->Reactor_Setup Charge_Reactants 2. Charge Reactants Reactor_Setup->Charge_Reactants Esterification 3. Esterification (180-200°C, N2) Charge_Reactants->Esterification Polycondensation 4. Polycondensation (200-220°C, Vacuum) Esterification->Polycondensation Monitoring 5. Monitor Acid Value & Viscosity Polycondensation->Monitoring End End Monitoring->End

Caption: Workflow for unsaturated polyester synthesis.

Standardized Mechanical Testing: Tensile Properties

The tensile properties of the synthesized polymers should be evaluated according to ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").

  • Specimen Preparation: Polymer samples are molded or cast into dumbbell-shaped specimens of a specified geometry (Type I is common).

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a defined period.

  • Testing: A universal testing machine (UTM) is used to apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The applied load and the resulting elongation are continuously recorded.

  • Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Thermal Analysis: Unveiling Thermal Stability and Transitions

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition profile of the polymers.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in a TGA pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are determined.

Differential Scanning Calorimetry (DSC): DSC is employed to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Sample Preparation: A small sample (5-10 mg) is hermetically sealed in a DSC pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, to erase the thermal history and obtain a clear thermal signature. A common heating/cooling rate is 10°C/min.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Tg is observed as a step change in the baseline, while Tm appears as an endothermic peak.

Conclusion: A Strategic Approach to Diol Selection

The choice of diol is a critical decision in the design of high-performance polymers. This compound offers the unique advantage of introducing unsaturation for cross-linking and functionalization, leading to materials with enhanced mechanical strength. However, for applications where properties like high thermal stability, bio-based content, or extreme durability are paramount, alternatives such as 1,4-Butanediol, isosorbide, and cycloaliphatic diols provide compelling advantages.

This guide has provided a framework for comparing these diols, grounded in mechanistic understanding and supported by experimental data. By following standardized synthesis and characterization protocols, researchers and developers can make informed decisions to engineer polymers that meet the demanding requirements of their specific applications.

References

A Senior Application Scientist's Guide to Comparative Thermal Analysis of Polyesters from Unsaturated Diols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, understanding the thermal behavior of polymers is paramount. Polyesters derived from unsaturated diols are a versatile class of thermosetting polymers, prized for their tunable mechanical properties and biocompatibility, making them ideal for applications ranging from advanced composites to tissue engineering scaffolds and drug delivery vehicles.[1][2] The introduction of unsaturation in the polymer backbone via specific diols provides reactive sites for cross-linking, which fundamentally dictates the material's performance under thermal stress.

This guide provides a comparative framework for the thermal analysis of these unique polyesters. We will move beyond rote procedural descriptions to explore the causal relationships between molecular architecture and thermal properties. By understanding why certain diols impart specific characteristics, you can more effectively design and select materials for your intended application.

Pillar 1: The 'Why' - Foundational Principles of Thermal Analysis

Before delving into comparative data, it is crucial to understand the primary tools of our investigation. Thermal analysis is a suite of techniques that measure a material's physical or chemical properties as a function of temperature or time.[3] For unsaturated polyesters, three core techniques provide a comprehensive thermal profile:

  • Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as it is heated at a constant rate.[4] Its primary purpose is to determine thermal stability and decomposition kinetics. For unsaturated polyesters, TGA reveals the onset temperature of degradation (Td), which is critical for defining the upper service temperature limit of the material. It can also quantify the composition of multi-component systems, such as identifying residual solvents or the percentage of inorganic fillers.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[3] This technique is exceptionally sensitive to phase transitions. It allows us to identify the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5] DSC also detects melting temperature (Tm) for crystalline domains and the exothermic heat of curing (cross-linking) reactions.[6]

  • Dynamic Mechanical Analysis (DMA): DMA is the most sensitive technique for characterizing the viscoelastic properties of polymers.[3] It applies an oscillating force to the sample and measures its stiffness (Storage Modulus, E') and energy dissipation (Loss Modulus, E'' or tan δ). DMA is particularly adept at identifying the glass transition (Tg), which appears as a sharp drop in the storage modulus and a peak in the tan δ curve. It provides a more functional understanding of how the material's mechanical performance changes with temperature.[7]

The synergy of these techniques provides a holistic view of a polyester's thermal behavior, as illustrated in the workflow below.

G cluster_synthesis Material Preparation Polyester Unsaturated Polyester Synthesis (e.g., Polycondensation) Curing Cross-linking (e.g., UV or Thermal Cure) Polyester->Curing Prepolymer + Monomer TGA TGA (Thermogravimetric Analysis) Curing->TGA DSC DSC (Differential Scanning Calorimetry) Curing->DSC DMA DMA (Dynamic Mechanical Analysis) Curing->DMA Stability Thermal Stability (Td) Composition TGA->Stability Transitions Phase Transitions (Tg, Tm, Cure Exotherm) DSC->Transitions Viscoelastic Viscoelastic Properties (Storage Modulus, tan δ, Tg) DMA->Viscoelastic G cluster_input Diol Structural Features cluster_output Resulting Thermal Properties length Increase Chain Length Tg_down Lower Tg (Increased Flexibility) length->Tg_down branch Introduce Branching Tg_up Higher Tg (Reduced Mobility) branch->Tg_up unsat Increase Unsaturation unsat->Tg_up Modulus_up Higher Storage Modulus unsat->Modulus_up aromatic Incorporate Aromatic Rings aromatic->Tg_up Stability_up Higher Thermal Stability (Td) aromatic->Stability_up aromatic->Modulus_up

References

A Comparative Guide to the Impact of 2-Butene-1,4-diol on Polymer Crystallinity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and drug development, the precise control of polymer crystallinity is a critical determinant of a material's final properties. This guide provides an in-depth technical comparison of how incorporating 2-Butene-1,4-diol, an unsaturated diol, into a polymer backbone influences its crystallinity, contrasting it with its saturated counterpart, 1,4-butanediol. We will delve into the causal relationships between molecular structure and macroscopic properties, supported by experimental data and established analytical protocols.

The Significance of Crystallinity in Polymer Performance

The degree of crystallinity in a polymer dictates its mechanical, thermal, and chemical properties. Highly crystalline polymers tend to be rigid, with high melting points and good resistance to solvent penetration.[1] In contrast, amorphous polymers are generally softer, more flexible, and more susceptible to solvents.[1] The ability to modulate crystallinity by introducing specific monomers like this compound is therefore a powerful tool for designing polymers with tailored performance characteristics for applications ranging from advanced packaging to drug delivery systems.[2][3]

The unique feature of this compound is the presence of a carbon-carbon double bond within its four-carbon chain. This unsaturation introduces a "kink" in the polymer chain, which can disrupt the regular packing required for crystal formation, thereby influencing the overall crystallinity.[4] This guide will explore how this structural feature, in both its cis and trans isomeric forms, compares to the linear and flexible nature of 1,4-butanediol in polyesters.

Comparative Analysis: this compound vs. 1,4-Butanediol in Polyesters

The incorporation of this compound as a comonomer in polyester synthesis has been shown to yield high molecular weight unsaturated polyesters.[5][6] A key advantage is that the alkene bonds can remain intact during melt polycondensation, providing reactive sites for further functionalization.[6]

Impact on Thermal Properties and Crystallinity

The choice of diol significantly affects the thermal behavior and crystalline nature of the resulting polyesters.

  • Cis-2-Butene-1,4-diol: The introduction of the cis isomer can lead to either amorphous or semi-crystalline polymers depending on the dicarboxylic acid it is paired with. For instance, poly(cis-butene glutarate) is amorphous, whereas poly(cis-butene pimelate) (PcBP) and poly(cis-butene azelate) are semi-crystalline.[5][7] PcBP, in particular, exhibits polymorphism, forming different crystal structures depending on the crystallization temperature.[7]

  • Trans-2-Butene-1,4-diol: Polyesters synthesized with the trans isomer have demonstrated promising thermal and crystalline properties. For example, poly(trans-butene suberate), poly(trans-butene sebacate), and poly(trans-butene dodecanedioate) exhibit melting temperatures in the range of 61.2–78.5 °C and possess satisfactory crystallinity.[6] Copolymers of trans-2-butene-1,4-diol and 1,4-butanediol with succinic acid (PBStBS) are capable of crystallization across the entire compositional range and display isodimorphism, a phenomenon where both monomer units can co-crystallize in the same lattice.[2]

  • 1,4-Butanediol: Polyesters derived from the linear 1,4-butanediol generally exhibit higher crystallinity due to the regular and efficient packing of the polymer chains.[4] This leads to distinct melting points and often higher mechanical strength compared to their more amorphous counterparts.[4]

Comparative Data Summary

The following table summarizes the key thermal properties of polyesters synthesized with different diols, illustrating the impact of the diol structure on crystallinity.

DiolDicarboxylic AcidPolymerGlass Transition Temp. (°C)Melting Temp. (°C)CrystallinityReference
cis-2-Butene-1,4-diolGlutaric AcidPoly(cis-butene glutarate)-AmorphousAmorphous[5][7]
cis-2-Butene-1,4-diolPimelic AcidPoly(cis-butene pimelate)-Varies with crystal formSemi-crystalline[5][7]
trans-2-Butene-1,4-diolSuberic AcidPoly(trans-butene suberate)-61.2 - 78.5Semi-crystalline[6]
trans-2-Butene-1,4-diolSebacic AcidPoly(trans-butene sebacate)-61.2 - 78.5Semi-crystalline[6]
1,4-ButanediolSuccinic AcidPoly(butylene succinate)-33114-115Semi-crystalline[8]
1,4-ButanediolAdipic AcidPoly(butylene adipate)-68 / -6054-60Semi-crystalline[8]

Experimental Protocols for Assessing Polymer Crystallinity

To ensure the trustworthiness and reproducibility of our findings, we employ standardized analytical techniques. The following are detailed protocols for the primary methods used to assess polymer crystallinity.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[9] It is instrumental in determining the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity.

Experimental Workflow:

DSC_Workflow A Sample Preparation: - Weigh 5-10 mg of polymer - Seal in an aluminum pan B Instrument Setup: - Place sample and reference pans in the DSC cell - Purge with inert gas (e.g., N2) A->B Load Sample C Heating/Cooling Cycle: 1. Heat to above Tm to erase thermal history 2. Cool at a controlled rate (e.g., 10°C/min) 3. Reheat at a controlled rate (e.g., 10°C/min) B->C Run Experiment D Data Analysis: - Determine Tg, Tm, and enthalpy of fusion (ΔHf) - Calculate % crystallinity C->D Collect Data

Caption: Workflow for DSC analysis of polymer thermal properties.

Causality Behind Experimental Choices: The initial heating step is crucial to eliminate any previous thermal history of the polymer, ensuring that the subsequent cooling and heating cycles provide data on the intrinsic crystallization behavior of the material. A controlled cooling rate is used to allow for consistent crystal formation, while the second heating scan provides the data for calculating the degree of crystallinity.

Calculation of Degree of Crystallinity (Xc):

Xc (%) = (ΔHf / ΔHf°) * 100

Where:

  • ΔHf is the enthalpy of fusion of the sample measured from the DSC curve.

  • ΔHf° is the enthalpy of fusion of a 100% crystalline sample of the same polymer (a literature value).

X-ray Diffraction (XRD)

XRD is a powerful, non-destructive technique that provides detailed information about the crystalline structure of materials.[1][10] For polymers, XRD can distinguish between crystalline and amorphous regions and determine the degree of crystallinity.[11]

Experimental Workflow:

XRD_Workflow A Sample Preparation: - Prepare a flat polymer film or powder sample B Instrument Setup: - Mount the sample in the diffractometer - Set X-ray source parameters (e.g., Cu Kα radiation) A->B Mount Sample C Data Collection: - Scan a range of 2θ angles - Record the intensity of diffracted X-rays B->C Perform Scan D Data Analysis: - Separate crystalline peaks from the amorphous halo - Calculate the area of each region C->D Process Diffractogram E Calculate % Crystallinity D->E

Caption: Workflow for XRD analysis of polymer crystallinity.

Causality Behind Experimental Choices: The choice of X-ray source and the scanned angular range are critical for obtaining a clear diffraction pattern. The resulting diffractogram will show sharp peaks corresponding to the crystalline domains and a broad "halo" representing the amorphous content. The relative areas of these features are directly proportional to the amount of each phase present.

Calculation of Degree of Crystallinity (Xc):

Xc (%) = (Ac / (Ac + Aa)) * 100

Where:

  • Ac is the integrated area of the crystalline peaks.

  • Aa is the integrated area of the amorphous halo.

Impact on Mechanical Properties

The changes in crystallinity induced by the incorporation of this compound have a direct and predictable impact on the mechanical performance of the resulting polymers. Generally, a decrease in crystallinity leads to lower tensile strength and modulus but an increase in elongation at break.

Interestingly, studies have shown that polyesters based on trans-2-butene-1,4-diol can exhibit comparable or even superior tensile properties compared to those made with 1,4-butanediol.[6] This suggests that while the unsaturation may disrupt crystallinity to some extent, other factors such as intermolecular interactions and chain entanglement also play a significant role in the overall mechanical performance.

Conclusion and Future Outlook

The use of this compound as a comonomer provides a versatile platform for tuning the crystallinity and, consequently, the physical properties of polyesters. The cis and trans isomers offer different degrees of disruption to chain packing, allowing for the synthesis of polymers ranging from fully amorphous to semi-crystalline with controllable melting points.

Compared to the highly crystalline polyesters typically obtained with 1,4-butanediol, those incorporating this compound offer a broader range of properties, including enhanced flexibility and the potential for post-polymerization modification via the unsaturated bond. This makes them highly attractive for a variety of applications where tailored performance is paramount.

Future research will likely focus on further exploring the copolymerization of this compound with other monomers to create novel materials with unique combinations of properties. The ability to precisely control crystallinity through monomer selection remains a cornerstone of advanced polymer design.

References

Safety Operating Guide

Navigating the Disposal of 2-Butene-1,4-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Butene-1,4-diol, ensuring that your laboratory practices remain beyond reproach. Our focus is not just on the "how," but the "why," empowering you to make informed decisions that protect yourself, your colleagues, and the environment.

Immediate Safety Profile: Understanding the Hazard

Before any handling or disposal preparation, it is imperative to internalize the hazard profile of this compound. This compound is not benign and requires respectful handling at all stages, including disposal.

According to its Safety Data Sheet (SDS), this compound is classified with several key hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. Understanding these risks is the foundation of a robust safety protocol. The causality is clear: direct contact or ingestion can lead to immediate health effects, necessitating the stringent use of Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed[1][2].
Skin Irritation (Category 2) Causes skin irritation upon contact[1][2].
Eye Irritation (Category 2) Causes serious eye irritation[1][2].
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation[1][2].

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

A self-validating safety system begins with rigorous adherence to PPE protocols. The hazards outlined above directly inform the selection of appropriate barriers. Do not handle this compound waste without the following equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. A face shield is recommended if there is a splash hazard.Prevents contact with the eyes, mitigating the risk of serious irritation[1][2].
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing should be worn[1].Protects skin from direct contact and subsequent irritation[1][2]. Gloves must be inspected before use and disposed of properly after handling.
Respiratory Protection Generally not required in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., Type A for organic vapors) is necessary[1][2].Protects the respiratory tract from irritation caused by vapors or aerosols[1][2].

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The disposal of this compound is governed by its classification as a hazardous waste. This mandates a specific, regulated pathway and expressly prohibits disposal via the sanitary sewer system or in regular trash[3][4]. Discharge into the environment must be avoided[1][4].

Part 1: Waste Collection & Segregation
  • Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for liquid this compound waste. Glass or high-density polyethylene (HDPE) containers are typically suitable. The container must have a secure, tight-fitting lid.

  • Do Not Mix Wastes: Never mix this compound waste with other waste streams (e.g., halogenated solvents, strong acids) unless specifically instructed to do so by your institution's Environmental Health & Safety (EH&S) department. Incompatible materials can lead to hazardous reactions[4].

  • Contaminated Solids: Any solids contaminated with this compound (e.g., absorbent materials from a spill, contaminated gloves, weigh boats) should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste[4].

Part 2: Labeling and Storage
  • Proper Labeling: Immediately label the waste container with a "HAZARDOUS WASTE" label. The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date accumulation started.

    • General identifiers like "Solvent Waste" are not acceptable.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • In a cool, dry, and well-ventilated location away from ignition sources and incompatible materials[5].

    • Within a secondary containment bin to prevent the spread of material in case of a leak.

Part 3: Arranging for Disposal
  • Contact EH&S: Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup.

  • Professional Disposal is Mandatory: Surplus and non-recyclable solutions must be offered to a licensed disposal company[4]. These professional entities are equipped to handle and dispose of hazardous chemicals in compliance with all local, state, and federal regulations[5].

Approved Disposal Methods: The Final Destination

While your direct responsibility ends with the handover of properly segregated and labeled waste to a licensed professional, understanding the ultimate disposal method reinforces the importance of this process.

  • High-Temperature Incineration: This is the most common and effective disposal method for organic chemical waste like this compound. Licensed hazardous waste incinerators operate at temperatures that ensure the complete destruction of the compound into simpler, less harmful components like carbon dioxide and water. This process is highly regulated to control emissions and protect the environment.

  • Landfill Prohibition: Landfill disposal of bulk liquid hazardous waste is generally banned[6]. This is to prevent the leaching of chemicals into the soil and groundwater, which would pose a significant environmental and public health risk.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from the point of use to its final disposal pathway.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal Pathway Start This compound (Product or Waste) IsWaste Is it waste? Start->IsWaste CollectLiquid Collect in Designated Liquid Waste Container IsWaste->CollectLiquid Yes (Liquid) CollectSolid Collect Contaminated Solids in Separate Labeled Bag IsWaste->CollectSolid Yes (Solid) Spill Accidental Spill? IsWaste->Spill No (In Use) LabelContainer Label Container: 'Hazardous Waste' + Chemical Name & Hazards CollectLiquid->LabelContainer CollectSolid->LabelContainer Store Store in Secondary Containment in Satellite Accumulation Area LabelContainer->Store ContactEHS Contact EH&S for Pickup Store->ContactEHS Spill->Start No Cleanup Contain & Clean Up Spill with Inert Absorbent Spill->Cleanup Yes Cleanup->CollectSolid LicensedContractor Licensed Hazardous Waste Contractor ContactEHS->LicensedContractor Incineration High-Temperature Incineration LicensedContractor->Incineration

Caption: Decision workflow for this compound waste management.

By adhering to these technically sound and safety-centric procedures, you contribute to a culture of excellence and responsibility. Proper chemical disposal is not a peripheral task but a core component of scientific integrity.

References

A Senior Application Scientist's Guide to Handling 2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 2-Butene-1,4-diol (CAS No: 110-64-5), a versatile intermediate in chemical synthesis. Our goal is to equip you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Understanding the Risks: A Proactive Approach to Safety

This compound is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3][4] A thorough understanding of these hazards is the first step in mitigating risk. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.

The causality behind these hazards lies in the chemical's reactivity. The hydroxyl groups and the double bond in its structure make it a reactive molecule, capable of irritating biological tissues upon contact. Ingestion can lead to systemic toxicity, while vapors or mists can irritate the respiratory tract.[1][4]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A robust PPE plan is your first line of defense. The following table summarizes the required PPE for handling this compound, with an explanation of why each is critical.

PPE ComponentSpecificationsRationale for Use
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[3][5]Protects against splashes of the chemical, which can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant, impervious gloves tested according to EN 374, such as neoprene gloves.[1][6]Prevents skin contact, which can cause irritation and dermatitis.[1][6] Always inspect gloves before use and use proper glove removal technique.[5]
Skin and Body Protection Fire/flame resistant and impervious clothing. A lab coat or apron is mandatory.[3][6]Protects against accidental skin exposure and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge (Type A) is necessary.[1][3]Minimizes the inhalation of vapors or mists that can cause respiratory tract irritation.[1][3]

This multi-layered approach to PPE ensures that all potential exposure routes are addressed, creating a self-validating system of protection.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for safe and reproducible research. The following workflows for handling, storage, and disposal of this compound are designed to be clear, logical, and grounded in established safety protocols.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the critical decision points and safety measures to be implemented when working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Spill Response prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_avoid Avoid Inhalation, Ingestion, and Contact handle_transfer->handle_avoid handle_container Keep Container Tightly Closed handle_avoid->handle_container cleanup_decon Decontaminate Work Area handle_container->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose spill_response In Case of Spill: 1. Evacuate 2. Ventilate 3. Contain with Absorbent Material

Caption: A workflow diagram for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Always consult the Safety Data Sheet (SDS) before use.

    • Work in a well-ventilated area, preferably a chemical fume hood.[3][7]

    • Ensure all necessary PPE is worn correctly.[3][5]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling :

    • Avoid breathing vapors or mist.[3][5]

    • Prevent contact with skin and eyes.[3]

    • Do not eat, drink, or smoke when using this product.[3][5]

    • Keep the container tightly closed when not in use.[3]

  • Storage :

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7][8]

    • The recommended storage temperature is between 15–25 °C.[2]

    • Keep containers tightly closed and properly labeled.[3]

Disposal Plan: A Commitment to Environmental Responsibility

Improper disposal of this compound and its containers poses a significant environmental risk.

  • Waste Collection :

    • Collect waste in a suitable, labeled, and closed container.[3][5]

    • This material and its container must be disposed of as hazardous waste.[1]

  • Disposal Procedure :

    • Do not empty into drains or release into the environment.[1][5]

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][3] This often involves an industrial combustion plant.[1]

    • Contaminated packaging should be handled in the same way as the substance itself.[1]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial.

First-Aid Measures
Exposure RouteImmediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][6]
Skin Contact Immediately remove contaminated clothing.[1][2] Flush skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[1][2][6]
Spill Response Protocol

The logical flow for responding to a spill is outlined below.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect and Place in a Closed Container for Disposal contain->collect clean Clean the Spill Area collect->clean dispose Dispose of Waste as Hazardous clean->dispose

Caption: A logical diagram for responding to a this compound spill.

By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.